molecular formula C9H10O2 B1346790 2-(4-methoxyphenyl)acetaldehyde CAS No. 5703-26-4

2-(4-methoxyphenyl)acetaldehyde

Cat. No.: B1346790
CAS No.: 5703-26-4
M. Wt: 150.17 g/mol
InChI Key: NRIVMXXOUOBRAG-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)acetaldehyde is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methoxyphenylacetaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)acetaldehyde
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InChI

InChI=1S/C9H10O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NRIVMXXOUOBRAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205642
Record name 4-Methoxyphenylacetaldehyde
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Molecular Weight

150.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5703-26-4
Record name 4-Methoxyphenylacetaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxyphenylacetaldehyde
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Record name 4-Methoxyphenylacetaldehyde
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Record name 4-methoxyphenylacetaldehyde
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Foundational & Exploratory

2-(4-methoxyphenyl)acetaldehyde IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-methoxyphenyl)acetaldehyde for Researchers and Drug Development Professionals

Chemical Identity and Nomenclature

This compound is an organic compound characterized by a methoxy group attached to a phenyl ring, which is in turn bonded to an acetaldehyde moiety.[1] This structure imparts distinct aromatic properties and reactivity, primarily due to the aldehyde functional group.[1]

IUPAC Name

The officially recognized IUPAC name for this compound is This compound .[1][2][3]

Synonyms

In scientific literature and commercial contexts, this compound is known by several other names. Understanding these synonyms is crucial for comprehensive literature searches and procurement. Common synonyms include:

  • 4-Methoxyphenylacetaldehyde[2][3][4][5][6]

  • (4-methoxyphenyl)acetaldehyde[2][4][7][8]

  • p-methoxyphenylacetaldehyde[2][4]

  • Benzeneacetaldehyde, 4-methoxy-[5][6]

  • (4-Methoxy-phenyl)-acetaldehyde[2]

  • (4-methoxyphenyl)ethanal[2][6]

  • Homoanisaldehyde[5]

  • p-Anisylacetaldehyde[5]

Chemical Identifiers
IdentifierValueSource
CAS Number 5703-26-4[1][2][3][4][5][6][7][8]
Molecular Formula C₉H₁₀O₂[1][2][3][4][6][9]
Molecular Weight 150.17 g/mol [1][2][3][4][6]
InChI Key NRIVMXXOUOBRAG-UHFFFAOYSA-N[1][2][3][7][8]
Canonical SMILES COC1=CC=C(C=C1)CC=O[1][2][4]
EC Number 227-191-5[2][3][4]
PubChem CID 79782[3]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound dictate its handling, storage, and application.

Physical Properties
PropertyValueNotes
Appearance Colorless Oil/Liquid[1][6][8]
Odor Powerful hawthorn, sweet, floral, green, anisic[4][6]
Boiling Point 255.5°C (estimated)[6]
Melting Point 0°C[6]
Density 1.096 g/cm³ (estimated)[6]
Vapor Pressure 0.0022 hPa @ 20°C (estimated)[4]
Solubility Insoluble in water. Soluble in ethanol, methanol, isopropanol, and chloroform.[1][4][6]
Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. Spectral data is available in public databases, providing a reference for laboratory-synthesized or commercially acquired samples.[3]

  • GC-MS: Gas Chromatography-Mass Spectrometry is used to determine the purity and identify the compound based on its retention time and mass fragmentation pattern.

  • IR Spectroscopy: Infrared spectroscopy helps in identifying the key functional groups, notably the aldehyde C=O stretch and the C-O-C stretch of the methoxy group.

  • NMR Spectroscopy: Both ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure and confirming the substitution pattern on the aromatic ring.

Synthesis Methodologies

The synthesis of this compound can be approached through several established routes in organic chemistry. The choice of a particular method often depends on the availability of starting materials, desired scale, and required purity.

Darzens Condensation

A classic and reliable method involves the Darzens condensation of anisaldehyde (4-methoxybenzaldehyde) with an α-haloester, followed by saponification and decarboxylation. This approach is favored for its predictability and good yields.

Darzens_Synthesis Anisaldehyde Anisaldehyde (4-Methoxybenzaldehyde) GlycidicEster Glycidic Ester Intermediate Anisaldehyde->GlycidicEster 1. Condensation AlphaHaloester α-Haloester (e.g., Ethyl chloroacetate) AlphaHaloester->GlycidicEster Base Base (e.g., NaOEt) Saponification Saponification (e.g., NaOH, H₂O) GlycidicEster->Saponification 2. Hydrolysis Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation 3. Acidification & Heat Product This compound Decarboxylation->Product

Caption: Darzens synthesis of this compound.

Protocol:

  • Condensation: Anisaldehyde is reacted with an alpha-haloester, such as ethyl chloroacetate, in the presence of a strong base like sodium ethoxide. This forms an epoxide intermediate known as a glycidic ester.

  • Saponification: The resulting glycidic ester is hydrolyzed using an aqueous base (e.g., sodium hydroxide) to form the sodium salt of the glycidic acid.

  • Decarboxylation: The salt is then acidified and heated, which induces decarboxylation to yield the final product, this compound.

Other Reported Syntheses

Other documented methods for its preparation include:

  • Oxidation of 4-methoxyphenylethanol.

  • Hydrolysis of pmw-styrylcarbamic ester.[6]

  • Reaction of para-methoxy allyl benzene with mercuric oxide and iodine.[6]

  • Preparation from estragole.[6]

The selection of a synthetic route should be guided by a thorough risk assessment and consideration of the environmental impact of the reagents and byproducts.

Applications in Research and Industry

The unique combination of an aromatic ring, a methoxy group, and a reactive aldehyde makes this compound a valuable building block and functional ingredient in several fields.[1]

Applications cluster_synthesis Organic Synthesis Intermediate cluster_industry Industrial Applications Core This compound Heterocycles Heterocyclic Compounds (Pyrazoles, Thiazoles) Core->Heterocycles Precursor Chalcones Chalcones (Anti-cancer, Anti-inflammatory) Core->Chalcones Precursor Polymers Polymeric Materials Core->Polymers Monomer/Modifier Fragrance Fragrance & Perfumery (Floral, Sweetener) Core->Fragrance Ingredient Flavor Flavoring Agent Core->Flavor Ingredient Research Research Chemical Core->Research

Caption: Key application areas of this compound.

Organic Synthesis

Its reactive aldehyde group makes it a versatile intermediate for constructing more complex molecules.[1]

  • Heterocyclic Compounds: It serves as a starting material for synthesizing heterocyclic structures like pyrazoles and thiazoles, which are scaffolds of interest in medicinal chemistry.[1]

  • Chalcones: It is used as a precursor in the synthesis of chalcones, a class of natural products investigated for their potential anti-inflammatory and anti-cancer properties.[1]

  • Polymers: The aldehyde functionality allows for its incorporation into polymer chains, potentially leading to materials with novel properties.[1]

Fragrance and Flavor Industry

Due to its pleasant and powerful floral aroma, reminiscent of hawthorn, it is utilized in perfume compositions.[6] It is particularly effective in floral themes such as lilac, acacia, and heliotrope.[6] In fougère-type fragrances, it acts as a sweetener and a modifier for other aromatic aldehydes like anisaldehyde.[6] It is also classified as a flavoring agent.[3]

Research Chemical

As a commercially available and reactive molecule, it is a useful research chemical for exploring new reactions and developing novel compounds with potential biological activities.[1][5]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • Signal Word: Warning[2][6][7][8]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][6][7][8]

    • H315: Causes skin irritation.[2][6][7][8]

    • H317: May cause an allergic skin reaction.[2][6][7][8]

    • H319: Causes serious eye irritation.[2][6][7][8]

    • H335: May cause respiratory irritation.[2][6][7][8]

Recommended Precautions
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6][7][8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][7][8]

Storage and Stability

This compound is sensitive to air and moisture and has a tendency to polymerize upon storage.[6] This polymerization leads to an increase in viscosity and a loss of its characteristic odor.[6] To ensure stability, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a freezer at temperatures below -20°C.[6][8] Storing it in dilution can also help mitigate polymerization.[6]

References

An In-depth Technical Guide to 4-Methoxyphenylacetaldehyde (CAS 5703-26-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenylacetaldehyde, registered under CAS number 5703-26-4, is an aromatic aldehyde valued for its distinctive sensory properties and its utility as a versatile chemical intermediate.[1] Characterized by a methoxy group on a phenyl ring attached to an acetaldehyde moiety, this compound is a colorless to pale yellow liquid with a powerful, sweet, floral, and green odor profile, often described as reminiscent of hawthorn.[2][3] While its primary application lies within the fragrance and flavor industry, its reactive aldehyde group makes it a valuable building block in organic synthesis, with potential applications as a precursor for more complex molecules, including those with medicinal properties.[1][4]

This guide provides a comprehensive overview of the physicochemical data of 4-Methoxyphenylacetaldehyde, detailed analytical methodologies for its characterization, a representative synthesis protocol, and a discussion of its applications in scientific research and development.

Physicochemical Properties

The physical and chemical properties of 4-Methoxyphenylacetaldehyde are critical for its handling, application, and analysis. These properties are summarized in the table below. The compound's low melting point and high boiling point are characteristic of a liquid organic molecule of its size.[4][5] Its limited solubility in water and preference for organic solvents, as indicated by its LogP value, are consistent with its hydrophobic aromatic structure.[1][4]

PropertyValueSource(s)
CAS Number 5703-26-4[2]
Molecular Formula C₉H₁₀O₂[2]
Molecular Weight 150.17 g/mol [2]
Appearance Colorless to pale yellow liquid/oil[1]
Odor Sweet, floral, green, anisic[2][3]
Melting Point 0 °C[4][5]
Boiling Point 255.5 °C (at 760 mmHg)[4][5]
Density ~1.0 - 1.1 g/cm³[5][6]
Refractive Index ~1.506 - 1.536[3][4][5]
Vapor Pressure ~0.0022 - 0.0162 mmHg at 20-25°C[2][4]
Flash Point 108.5 °C[5]
Solubility Insoluble in water; Soluble in ethanol, methanol, chloroform, and ether.[1][2][4]
LogP (Octanol/Water) ~1.4 - 1.7[4]

Applications in Research and Industry

Fragrance and Flavor Synthesis

The predominant application of 4-Methoxyphenylacetaldehyde is as a fragrance ingredient in fine perfumes, soaps, and cosmetics.[3][7] Its powerful and pleasant scent makes it a key component in creating floral themes such as lilac, heliotrope, and hawthorn.[3] It is also used as a modifier and sweetener in various fragrance compositions, blending well with other floral and sweet notes.[3] In the flavor industry, it can be used to impart sweet, nutty, and fruity nuances.

Organic Synthesis Intermediate

The aldehyde functional group in 4-Methoxyphenylacetaldehyde is highly reactive, making it a useful intermediate in organic synthesis.[1][4] It can participate in a variety of chemical transformations, including oxidation, reduction, and condensation reactions.[1] This reactivity allows for its use as a starting material or building block for the synthesis of more complex molecules.[4]

While not a direct active pharmaceutical ingredient (API), its role as a chemical intermediate is relevant to drug development professionals.[][9] Aldehydes are common precursors in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools in medicinal chemistry for rapidly generating libraries of diverse compounds for screening.[10] For instance, it can be used in Claisen-Schmidt condensations to form chalcones, a class of compounds investigated for a wide range of biological activities, including anti-inflammatory and anticancer properties.[4]

Methodologies: Synthesis and Analysis

Representative Synthesis Protocol

A common route for the synthesis of 4-Methoxyphenylacetaldehyde involves the acid-catalyzed hydrolysis of a sulfoxide precursor. The following protocol is adapted from a published procedure and serves as a representative example.[11]

Reaction Principle: This method involves the hydrolysis of a methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide intermediate in the presence of sulfuric acid. The reaction cleaves the sulfoxide group, yielding the desired aldehyde. Subsequent extraction and purification by column chromatography isolate the final product.

Materials:

  • Methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide

  • Methanol

  • 1N Sulfuric Acid

  • Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Benzene and Methylene Chloride (or other suitable eluents)

Procedure:

  • Dissolve 2.65 g of methyl 2-(p-methoxyphenyl)-1-methylthioethyl sulfoxide in 50 mL of methanol in a round-bottom flask.[11]

  • Add 20 mL of 1N sulfuric acid to the solution.[11]

  • Heat the reaction mixture at 50°C for 6 hours.[11]

  • After cooling, concentrate the reaction mixture to approximately 20 mL under reduced pressure.[11]

  • Extract the aqueous residue twice with 150 mL portions of ether.[11]

  • Combine the ether extracts and wash sequentially with water and a saturated aqueous solution of sodium bicarbonate.[11]

  • Dry the organic layer over anhydrous sodium sulfate.[11]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.[11]

  • Purify the resulting residue by column chromatography on silica gel, eluting with a suitable solvent system (e.g., benzene and methylene chloride) to yield pure 4-Methoxyphenylacetaldehyde as a colorless liquid.[11]

G cluster_synthesis Synthesis Workflow start Precursor: Methyl 2-(p-methoxyphenyl) -1-methylthioethyl sulfoxide hydrolysis Acid Hydrolysis (Methanol, 1N H₂SO₄, 50°C, 6h) start->hydrolysis Step 1 extraction Work-up: Ether Extraction & Washing hydrolysis->extraction Step 2 purification Purification: Column Chromatography extraction->purification Step 3 product Final Product: 4-Methoxyphenylacetaldehyde purification->product Step 4

Caption: A simplified workflow for the synthesis of 4-Methoxyphenylacetaldehyde.

Analytical Protocol: Purity Determination by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the purity assessment and identification of volatile compounds like 4-Methoxyphenylacetaldehyde, making it the standard method in the fragrance industry.[12][13] The gas chromatograph separates the components of a sample, and the mass spectrometer provides identification based on the mass-to-charge ratio of the fragmented molecules.

Principle of Causality: GC is chosen due to the compound's volatility and thermal stability.[14] A non-polar or mid-polar capillary column is effective for separating aromatic compounds. Mass spectrometry provides definitive identification by comparing the fragmentation pattern to spectral libraries (e.g., NIST).

Illustrative GC-MS Protocol:

Instrumentation & Consumables:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Capillary Column: e.g., DB-5ms, HP-5ms, or similar (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium (99.999% purity)

  • Sample Vials

  • Solvent: Dichloromethane or Ethyl Acetate (High Purity/GC Grade)

Procedure:

  • Standard Preparation: Prepare a stock solution of 4-Methoxyphenylacetaldehyde at 1000 µg/mL in the chosen solvent. Create a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution.

  • Sample Preparation: Dilute the 4-Methoxyphenylacetaldehyde sample to be analyzed to a concentration within the calibration range (e.g., ~50 µg/mL).

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1 ratio) or Splitless for trace analysis

    • Injection Volume: 1 µL

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial Temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Final Hold: Hold at 280°C for 5 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350

  • Analysis: Inject the standards and sample. Identify the 4-Methoxyphenylacetaldehyde peak by its retention time and by matching its mass spectrum against a reference library (e.g., NIST).

  • Quantification: Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

G cluster_analysis GC-MS Analytical Workflow sample_prep Sample Preparation (Dilution in Solvent) injection GC Injection (Vaporization) sample_prep->injection Step 1 separation Chromatographic Separation (Capillary Column) injection->separation Step 2 ionization MS Ionization (Electron Impact) separation->ionization Step 3 detection Mass Analysis & Detection (Quadrupole Analyzer) ionization->detection Step 4 data_analysis Data Analysis (Library Search & Quantification) detection->data_analysis Step 5

Caption: Key stages in the GC-MS analysis of 4-Methoxyphenylacetaldehyde.

Safety, Handling, and Storage

4-Methoxyphenylacetaldehyde is classified as an irritant and may cause skin and eye irritation.[2][13] It is also considered harmful if swallowed.[15]

Handling:

  • Handle in a well-ventilated area.[12]

  • Wear suitable protective clothing, including safety glasses with side-shields and chemical-resistant gloves.[12]

  • Avoid contact with skin and eyes.[12]

  • Use spark-proof tools and prevent fire caused by electrostatic discharge.[12]

Storage:

  • The aldehyde is prone to polymerization upon storage and is sensitive to air and moisture.[3]

  • It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[3][15]

  • For long-term stability, storage in an inert atmosphere at freezer temperatures (under -20°C) is recommended.[3][15]

Conclusion

4-Methoxyphenylacetaldehyde (CAS 5703-26-4) is a significant compound, primarily within the fragrance industry, but with notable utility in the broader field of organic chemistry. Its well-defined physicochemical properties allow for its controlled use and analysis. For researchers and drug development professionals, its value lies in its capacity to serve as a reactive intermediate for constructing more complex molecular architectures. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is essential for its effective and safe utilization in both research and industrial applications.

References

Molecular structure and formula of 4-methoxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Formula of 4-Methoxyphenylacetaldehyde

Abstract

This technical guide provides a comprehensive examination of 4-methoxyphenylacetaldehyde (CAS: 5703-26-4), a key aromatic aldehyde utilized in organic synthesis and the fragrance industry. The document moves beyond a superficial statement of the molecular formula to detail the analytical techniques used for its structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explore common synthetic routes and the characteristic reactivity of its aldehyde functional group, which makes it a versatile precursor for more complex molecules, including those with therapeutic potential. This guide includes detailed experimental protocols, safety and handling procedures, and a discussion of its applications, particularly as a synthon in medicinal chemistry. All data and claims are substantiated with references to authoritative sources to ensure scientific integrity.

Molecular Identity and Physicochemical Properties

4-Methoxyphenylacetaldehyde, also known as p-methoxyphenylacetaldehyde or by its IUPAC name 2-(4-methoxyphenyl)acetaldehyde, is an organic compound that serves as a valuable building block in synthetic chemistry.[1] Its identity is established by a unique combination of its molecular formula, weight, and structural arrangement.

The fundamental identifiers and physical properties are crucial for its handling, reaction setup, and purification processes. These are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2][3]
Synonyms 4-Methoxyphenylacetaldehyde, p-methoxyphenylacetaldehyde[1][2][4]
CAS Number 5703-26-4[2][3][4][5]
Molecular Formula C₉H₁₀O₂[2][3][4][5]
Molecular Weight 150.17 g/mol [2][4]
Appearance Liquid at room temperature[1]
Boiling Point 255.5°C at 760 mmHg[1]
Solubility Insoluble in water; Soluble in ethanol, methanol, chloroform[1][4]

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a compound like 4-methoxyphenylacetaldehyde is not merely a matter of accepting a drawn structure; it requires rigorous verification through spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system of identification. For researchers, understanding this spectroscopic fingerprint is essential for reaction monitoring and quality control.

Molecular Structure Overview

The structure consists of a benzene ring substituted with a methoxy group (-OCH₃) and an acetaldehyde group (-CH₂CHO) at positions 1 and 4 (the para position), respectively.

Reactivity_Map center_node 4-Methoxyphenylacetaldehyde product1 4-Methoxyphenylacetic acid center_node->product1 Oxidation (e.g., KMnO₄, CrO₃) product2 2-(4-Methoxyphenyl)ethanol center_node->product2 Reduction (e.g., NaBH₄, LiAlH₄) product3 Chalcones & Heterocycles center_node->product3 Condensation / Cyclization (Base/Acid Catalysis) caption Figure 3. Key reactions of the aldehyde functional group.

References

A Spectroscopic Guide to the Structural Elucidation of 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and organic synthesis, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. 2-(4-methoxyphenyl)acetaldehyde (CAS 5703-26-4), an aromatic aldehyde with the molecular formula C₉H₁₀O₂, serves as a valuable building block in the synthesis of more complex molecules.[1][2] Its reactivity, driven by the aldehyde functional group, and its aromatic nature make it a compound of interest. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach emphasizes not just the data itself, but the underlying principles and experimental logic that transform raw spectra into a definitive structural assignment, creating a self-validating analytical workflow.

Molecular Structure and Atom Numbering

To facilitate a clear and logical discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of proton (¹H) and carbon (¹³C) signals, we can map the precise connectivity of the atoms.

¹H NMR Spectroscopy: Mapping the Protons

Experimental Protocol: A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz spectrometer. The choice of CDCl₃ is strategic; it is an excellent solvent for this compound and its residual proton signal does not interfere with the signals of interest.

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.71Triplet (t)1HAldehydic H (H9)
7.10Doublet (d)2HAromatic H (H2, H3)
6.93Doublet (d)2HAromatic H (H5, H7)
3.80Singlet (s)3HMethoxy H (H12)
3.63Doublet (d)2HMethylene H (H6)

Interpretation and Expertise:

The ¹H NMR spectrum provides a wealth of structural information.[3]

  • Aldehydic Proton (9.71 ppm): The signal at 9.71 ppm is highly deshielded, a characteristic feature of an aldehyde proton due to the electron-withdrawing nature of the adjacent carbonyl oxygen. It appears as a triplet, which is a crucial piece of evidence. This triplet multiplicity arises from coupling to the two adjacent methylene protons (H6), confirming the -CH₂-CHO moiety.

  • Aromatic Protons (7.10 and 6.93 ppm): The signals in the aromatic region between 6.93 and 7.10 ppm integrate to four protons.[3] The para-substitution pattern on the benzene ring results in a classic AA'BB' system, which often simplifies to two distinct doublets. The protons at C2 and C3 are chemically equivalent, as are the protons at C5 and C7. The doublet at 7.10 ppm corresponds to the protons ortho to the acetaldehyde group, while the doublet at 6.93 ppm corresponds to the protons ortho to the electron-donating methoxy group.

  • Methoxy Protons (3.80 ppm): The sharp singlet at 3.80 ppm, integrating to three protons, is characteristic of a methoxy group (-OCH₃). Its singlet nature indicates no adjacent protons to couple with.

  • Methylene Protons (3.63 ppm): This signal, integrating to two protons, corresponds to the methylene group (C6). It appears as a doublet due to coupling with the single aldehydic proton (H9).

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Spectral Analysis A Dissolve Sample in CDCl3 with TMS B Acquire Spectrum on 400 MHz Spectrometer A->B C Process Data (Fourier Transform, Phasing) B->C D Analyze Chemical Shifts C->D E Analyze Coupling Patterns C->E F Analyze Integration C->F G Assign Structure D->G E->G F->G

Caption: ¹H NMR experimental and analysis workflow.

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis, on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). Proton decoupling is used to simplify the spectrum to a series of singlets, where each unique carbon environment produces a distinct signal.

Data Summary:

Chemical Shift (δ) ppmAssignment
201.5Aldehyde Carbonyl (C8)
158.8Aromatic C-O (C4)
130.5Aromatic CH (C2, C3)
129.8Aromatic C-C (C1)
114.2Aromatic CH (C5, C7)
55.3Methoxy Carbon (C12)
49.8Methylene Carbon (C6)

Interpretation and Expertise:

The ¹³C spectrum confirms the carbon framework deduced from the ¹H NMR.

  • Carbonyl Carbon (201.5 ppm): The signal far downfield is unequivocally assigned to the aldehydic carbonyl carbon. Its significant deshielding is a direct result of the attached electronegative oxygen.

  • Aromatic Carbons (114.2 - 158.8 ppm): Four signals are observed in the aromatic region. The most downfield of these, at 158.8 ppm, is assigned to the carbon atom directly attached to the electron-donating methoxy group (C4). The two signals at 130.5 and 114.2 ppm represent the protonated aromatic carbons. The signal at 129.8 ppm is assigned to the quaternary carbon (C1) attached to the acetaldehyde side chain.

  • Aliphatic Carbons (49.8 and 55.3 ppm): The signal at 55.3 ppm is characteristic of a methoxy carbon. The signal at 49.8 ppm is assigned to the methylene carbon (C6).

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol: The IR spectrum is obtained by placing a drop of the neat liquid sample between two sodium chloride (NaCl) plates, creating a thin film. This method is simple and avoids solvent interference. The sample is then scanned with infrared radiation.

Data Summary:

Wavenumber (cm⁻¹)Functional Group Vibration
3000-3100Aromatic C-H Stretch
2800-3000Aliphatic C-H Stretch
~1730Aldehyde C=O Stretch
~1610, ~1510Aromatic C=C Bending
~1250C-O Stretch

Interpretation and Expertise:

The IR spectrum acts as a rapid diagnostic tool for the presence of key functional groups.[3]

  • Carbonyl Stretch (~1730 cm⁻¹): The most prominent and diagnostic peak is the strong, sharp absorption around 1730 cm⁻¹, which is characteristic of an aldehyde carbonyl (C=O) stretching vibration.[3] Its position confirms the presence of the aldehyde.

  • C-H Stretches (2800-3100 cm⁻¹): The spectrum shows distinct C-H stretching absorptions. The peaks above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while the peaks just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the methylene and methoxy groups.[3]

  • Aromatic and C-O Vibrations: The absorptions around 1610 and 1510 cm⁻¹ are due to the C=C bond vibrations within the aromatic ring. A strong band around 1250 cm⁻¹ is characteristic of the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Experimental Protocol: The mass spectrum is acquired using an Electron Ionization (EI) source. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process creates a positively charged molecular ion (radical cation) which can then undergo fragmentation. The analyzer separates these ions based on their mass-to-charge ratio (m/z).

Data Summary:

m/zRelative IntensityProposed Fragment
150Moderate[M]⁺˙ (Molecular Ion)
121100% (Base Peak)[M - CHO]⁺
91Moderate[C₇H₇]⁺
77Moderate[C₆H₅]⁺

Interpretation and Expertise:

MS provides the molecular weight and crucial structural information through predictable fragmentation pathways.

  • Molecular Ion Peak (m/z 150): The peak at m/z 150 corresponds to the molecular weight of the compound (C₉H₁₀O₂), confirming its elemental composition.[1][3]

  • Base Peak (m/z 121): The most intense signal in the spectrum, the base peak, appears at m/z 121. This peak results from a characteristic alpha-cleavage event—the loss of the formyl radical (•CHO, 29 mass units) from the molecular ion.[3] The resulting cation at m/z 121 is a 4-methoxybenzyl cation, which is highly stabilized by resonance with the methoxy-substituted aromatic ring. This stability is the reason it is the most abundant fragment.

G M [C₉H₁₀O₂]⁺˙ m/z = 150 (Molecular Ion) F1 [C₈H₉O]⁺ m/z = 121 (Base Peak) M->F1 - •CHO (29 u) α-cleavage

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of this compound is a prime example of a self-validating analytical process. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle.

  • MS establishes the molecular weight (150 u) and points to a stable 4-methoxybenzyl core (m/z 121).

  • IR confirms the presence of the key aldehyde (C=O at ~1730 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) functional groups.

  • ¹³C NMR provides a complete carbon count and identifies the carbonyl, aromatic, methoxy, and methylene environments.

  • ¹H NMR definitively maps the proton connectivity, confirming the -CH₂-CHO moiety through the mutual coupling of the methylene and aldehyde protons, and verifies the para-substitution pattern on the aromatic ring.

Together, these datasets leave no ambiguity, providing researchers and drug development professionals with the unequivocal structural confirmation required for advancing their work with confidence.

References

Solubility of 2-(4-methoxyphenyl)acetaldehyde in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-(4-methoxyphenyl)acetaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This technical guide provides a comprehensive analysis of the solubility of this compound, a significant building block in the synthesis of pharmaceuticals and a component in the fragrance industry.[1] We delve into its solubility in aqueous and organic media, grounding the discussion in its fundamental physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven methodologies for empirical solubility determination, in line with international standards such as those set by the Organisation for Economic Co-operation and Development (OECD).

Introduction: The Critical Role of Solubility

In the realm of drug discovery and development, solubility is not merely a data point; it is a cornerstone of a compound's potential. It dictates the ease of formulation, influences bioavailability, and impacts the environmental fate of a chemical substance.[1][2] For a compound like this compound, which serves as a precursor in the synthesis of complex molecules for medicinal chemistry, understanding its solubility is paramount.[1] Poor aqueous solubility can create significant challenges in handling, reaction kinetics, and purification, while its solubility in organic solvents governs its utility in synthetic pathways.

This guide moves beyond a simple recitation of data. It aims to provide a holistic understanding of why this compound exhibits its specific solubility profile and how researchers can reliably determine this property. By integrating theoretical principles with standardized experimental protocols, we provide a self-validating framework for solubility assessment.

Physicochemical Profile of this compound

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The characteristics of this compound strongly suggest a preference for non-aqueous environments. The presence of a hydrophobic benzene ring and a methoxy group, contrasted with a single polar aldehyde group, establishes a predominantly lipophilic character.

This lipophilicity is quantitatively expressed by the octanol-water partition coefficient (LogP), with reported values indicating a moderate to high lipophilicity.[1] This coefficient suggests the compound will preferentially partition into organic phases over aqueous ones, a prediction that is borne out by experimental observation.[1]

PropertyValueSource(s)
CAS Number 5703-26-4[3]
Molecular Formula C₉H₁₀O₂[1]
Molecular Weight 150.18 g/mol
Physical Form Liquid at room temperature[1]
Melting Point 0°C[1]
Boiling Point 255.5°C (at 760 mmHg)[1]
Octanol-Water Partition Coefficient (LogP) 1.44 to 1.69[1]
Refractive Index 1.506 to 1.536[1]

Solubility Data Summary

The solubility of this compound aligns perfectly with the predictions derived from its physicochemical properties. Its behavior is characterized by a stark contrast between aqueous and organic solvents.

SolventSolubility DescriptionRationaleSource(s)
Water InsolubleThe molecule's large hydrophobic surface area (benzene ring, methoxy group) dominates the hydrophilic contribution of the small aldehyde group, preventing effective solvation by polar water molecules.[1]
Chloroform SolubleAs a polar aprotic solvent, chloroform can effectively solvate the aldehyde group without the steric hindrance that might occur with protic solvents, while also interacting favorably with the aromatic ring.[1]
Ethanol Slightly SolubleEthanol, a polar protic solvent, can engage in hydrogen bonding with the aldehyde's oxygen atom. However, the compound's overall hydrophobicity limits extensive miscibility.[1]

Experimental Protocol for Equilibrium Solubility Determination

To ensure the generation of reliable, reproducible, and universally comparable solubility data, adherence to standardized methodologies is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by numerous regulatory and scientific bodies, including the OECD and the World Health Organization (WHO).[2][4][5]

Causality Behind the Shake-Flask Method

The core principle of this method is to establish a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of that solute in a given solvent at a controlled temperature.[2] By adding an excess of the compound, we ensure that the solution reaches its maximum saturation point.[2] Agitation facilitates the dissolution process, and a sufficient equilibration time ensures that the system is stable.[5][6] Subsequent separation of the solid and liquid phases followed by quantitative analysis of the supernatant yields the equilibrium solubility value.

Mandatory Protocol: Adapted OECD Guideline 105 (Flask Method)

This protocol outlines the steps for determining the aqueous solubility of this compound. The "Flask Method" is appropriate for substances with solubilities above 10⁻² g/L.[7] While this compound is reported as insoluble, this procedure is the definitive starting point for empirical verification. The same principles are adapted for organic solvents.

Objective: To determine the saturation mass concentration of the test substance in a solvent under equilibrium conditions at a specified temperature.

Materials:

  • This compound (purity ≥ 95%)

  • Solvent of interest (e.g., Water, HPLC Grade; Chloroform, ACS Grade)

  • Glass flasks or vials with screw caps

  • Orbital shaker with temperature control (e.g., set to 20 ± 0.5 °C as per OECD 105, or 37 ± 1 °C for biopharmaceutical relevance).[5][7][8]

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PTFE or PVDF, selected for solvent compatibility)

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Step-by-Step Procedure:

  • Preliminary Test: To estimate the approximate solubility, prepare a small series of solutions at different concentrations (e.g., 10 mg/mL, 1 mg/mL, 0.1 mg/mL). This helps determine the appropriate amount of substance for the main test and avoids using a gross excess which can alter solvent properties.[2]

  • Sample Preparation: Add a known, excess amount of this compound to a flask containing a measured volume of the solvent. Ensure there is visible undissolved substance.

  • Equilibration: Seal the flasks and place them in an orbital shaker set to the desired temperature (e.g., 20 °C). Agitate at a constant speed (e.g., 100 rpm) for a sufficient period to reach equilibrium.[8] For novel compounds, equilibrium time should be established by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration in solution plateaus.[5]

  • Phase Separation: Once equilibrium is reached, allow the flasks to stand undisturbed at the test temperature to allow sedimentation. To ensure complete removal of undissolved solids, centrifuge an aliquot of the suspension.[4]

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.45 µm filter to remove any remaining particulates.

  • Quantitative Analysis: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method (e.g., HPLC). The concentration must fall within the linear range of a calibration curve prepared with known standards.

  • Data Reporting: Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL) at the specified temperature. The experiment should be performed in triplicate to ensure statistical validity.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add Excess Solute to Solvent B Seal Vessel A->B C Agitate at Constant Temperature (T) B->C D Allow to Equilibrate (e.g., 24-72h) C->D E Cease Agitation, Allow Sedimentation D->E F Withdraw Supernatant E->F G Centrifuge and/or Filter (0.45 µm) F->G H Quantify Concentration (e.g., HPLC, GC) G->H I Calculate Solubility (mg/L) H->I J Result: Equilibrium Solubility at T G node_result node_result node_cond node_cond start Analyte: This compound chromophore Does it have a UV Chromophore? start->chromophore volatile Is it Thermally Stable & Volatile? chromophore->volatile No hplc_uv Use HPLC-UV chromophore->hplc_uv Yes gc_fid Use GC-FID volatile->gc_fid Yes other Consider LC-MS or other derivatization methods volatile->other No

References

A Technical Guide to the Biological Activities of 2-(4-methoxyphenyl)acetaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methoxyphenyl)acetaldehyde scaffold represents a versatile building block in medicinal chemistry, serving as a precursor for a diverse range of derivatives with significant therapeutic potential.[1] This technical guide provides an in-depth exploration of the biological activities exhibited by these compounds, with a focus on their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. We will dissect the underlying mechanisms of action, present detailed experimental protocols for assessing these activities, and summarize key structure-activity relationship insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical class for novel therapeutic discovery.

Introduction: The this compound Core Structure

This compound is an aromatic aldehyde characterized by a phenyl ring substituted with a methoxy group at the para-position, connected to an acetaldehyde moiety.[1] Its unique combination of an aromatic ring, a methoxy group, and a reactive aldehyde functional group makes it an important intermediate in organic synthesis.[1] This scaffold is particularly valuable for creating more complex molecules, such as chalcones and various heterocyclic compounds, which have demonstrated a wide spectrum of biological activities.[1] This guide synthesizes current research to provide a comprehensive overview of the therapeutic promise held by its derivatives.

Synthetic Pathways to Bioactive Derivatives

The aldehyde group of this compound is a key site for chemical modification. Common synthetic strategies to generate diversity include:

  • Aldol Condensation: Reacting the parent aldehyde with ketones under basic conditions to form chalcones, which are well-documented for their anti-inflammatory and anticancer properties.[1]

  • Williamson Ether Synthesis: Derivatives such as 4-phenacyloxy benzaldehydes can be synthesized via the reaction of a hydroxy-benzaldehyde derivative with a phenacyl bromide.[2]

  • Multi-component Reactions: Formation of complex heterocyclic structures like thiazoles, pyrazoles, and triazoles, which often exhibit potent antimicrobial and anticancer effects.[1][3][4]

These synthetic routes allow for systematic modification of the core structure, enabling the exploration of structure-activity relationships (SAR) to optimize for specific biological targets.

Antimicrobial Activities

Derivatives of this compound, particularly those containing phenolic or additional aldehyde moieties, have shown promising activity against a range of pathogenic microbes.

Mechanism of Action

The primary antimicrobial mechanism for many aldehyde derivatives involves the disruption of microbial cell membrane integrity. For example, studies on 2-hydroxy-4-methoxybenzaldehyde (HMB), a related compound, have shown that it increases the release of intracellular proteins and nucleic acids from Staphylococcus aureus.[5] This suggests that the compound compromises the cell membrane, leading to leakage of essential cellular components and ultimately, cell death. This disruptive capability is often enhanced by the lipophilic nature of the methoxyphenyl group, which facilitates interaction with the lipid bilayer of the membrane.

Key Findings

Several studies have quantified the antimicrobial efficacy of methoxyphenyl compounds against foodborne pathogens and spoilage bacteria.

Compound/DerivativeTarget OrganismActivity MetricResultReference
2-hydroxy-4-methoxybenzaldehyde (HMB)Staphylococcus aureus (MRSA)MIC1024 µg/mL[5]
Vanillin (related methoxyphenol)S. aureusIC501.38 mM[6][7]
Vanillin (related methoxyphenol)S. putrefaciensIC502.60 mM[6]
Cinnamaldehyde DerivativesAcinetobacter baumanniiMIC32 µg/mL[8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[9]

Objective: To find the lowest concentration of a test compound that inhibits visible growth of a microorganism.

Materials:

  • Test compound stock solution (e.g., in DMSO).

  • 96-well microtiter plates.

  • Bacterial culture in log phase (e.g., S. aureus).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Positive control (e.g., Ampicillin) and negative control (broth only).

  • Microplate reader.

Procedure:

  • Preparation: Add 100 µL of broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Mix well and transfer 100 µL to the next well. Repeat this two-fold serial dilution across the row. Discard the final 100 µL from the last well.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., ~5 x 10^5 CFU/mL). Add 10 µL of this inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the optical density (OD) at 600 nm.

Workflow Visualization

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Add Broth to 96-Well Plate B 2. Create Serial Dilutions of Test Compound A->B C 3. Inoculate Wells with Bacterial Culture B->C D 4. Incubate Plate (37°C, 18-24h) C->D E 5. Read Results: Identify Lowest Concentration with No Growth (MIC) D->E

Workflow for MIC Determination

Antioxidant Activities

The phenolic and methoxyphenyl structural motifs are well-known for their antioxidant properties, primarily their ability to scavenge free radicals.[10]

Mechanism of Action

Derivatives containing hydroxyl (-OH) groups on the aromatic ring act as excellent hydrogen atom donors. They can donate a hydrogen atom to a reactive free radical (like DPPH• or ABTS•+), neutralizing the radical and terminating the damaging chain reaction. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective antioxidant. The presence of the methoxy (-OCH3) group can further enhance this activity by donating electron density to the aromatic ring, stabilizing the phenoxy radical.

Key Findings

The antioxidant capacity of these derivatives is typically compared to a standard like Ascorbic Acid or Trolox.

Compound/DerivativeAssayActivity MetricResultReference
3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazideDPPHScavenging Activity~1.4x higher than Ascorbic Acid[3]
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamideDPPHScavenging Activity~1.4x higher than Ascorbic Acid[3]
Eugenol (related methoxyphenol)ORACAntioxidant ActivityORAC Value = 2.12 ± 0.08[6][7]
3-(2,4-dihydroxyphenyl)phthalideABTSAntioxidant ActivityBetter than Trolox standard[11]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen the free radical scavenging activity of compounds.[10]

Objective: To measure the ability of a compound to donate a hydrogen atom and reduce the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol).

  • Test compound dilutions in methanol.

  • Positive control (e.g., Ascorbic acid).

  • 96-well plate.

  • Spectrophotometer (microplate reader).

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Reaction: Add 100 µL of various dilutions of the test compound or positive control to the respective wells. A control well should contain 100 µL of methanol instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at ~517 nm. The purple DPPH radical becomes colorless or yellowish upon reduction.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100[10] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting scavenging activity against compound concentration.

Workflow Visualization

DPPH_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Add DPPH Solution to 96-Well Plate B 2. Add Test Compound Dilutions to Wells A->B C 3. Incubate in Dark (30 minutes) B->C D 4. Measure Absorbance at ~517 nm C->D E 5. Calculate % Scavenging and Determine IC50 D->E AntiInflammatory_Pathway LPS LPS (Inflammatory Stimulus) IKK IKK LPS->IKK Activates Derivative Methoxyphenyl Derivative Derivative->IKK Inhibits Keap1 Keap1 Derivative->Keap1 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, IL-6) Nucleus_NFkB->ProInflammatory Upregulates Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2->Keap1 Bound & Degraded Nucleus_Nrf2 Nrf2 (in Nucleus) Nrf2->Nucleus_Nrf2 Translocates AntiInflammatory Anti-inflammatory Genes (HO-1) Nucleus_Nrf2->AntiInflammatory Upregulates MTT_Workflow cluster_prep Preparation cluster_exp Reaction cluster_analysis Analysis A 1. Seed Cancer Cells in 96-Well Plate B 2. Treat Cells with Test Compound (48-72h) A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals with DMSO C->D E 5. Read Absorbance (~570 nm) & Calculate IC50 D->E

References

An In-depth Technical Guide to the Natural Occurrence and Sources of 4-Methoxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenylacetaldehyde, a significant aromatic aldehyde, presents a compelling subject for scientific inquiry due to its intriguing organoleptic properties and potential bioactive functionalities. While recognized for its use in the fragrance and flavor industries, its natural origins have been a subject of limited discussion. This technical guide provides a comprehensive exploration of the natural occurrence and sources of 4-methoxyphenylacetaldehyde, delving into its presence in the fungal kingdom, its potential existence in flora, and its role as a semiochemical in insect communication. Furthermore, this document elucidates the biosynthetic pathways likely responsible for its formation in nature and furnishes detailed experimental protocols for its extraction, isolation, and characterization from natural matrices. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with natural products and bioactive compounds.

Introduction: The Aromatic Allure of 4-Methoxyphenylacetaldehyde

4-Methoxyphenylacetaldehyde, also known as p-anisylacetaldehyde, is an organic compound with the chemical formula C₉H₁₀O₂.[1] It is characterized by a sweet, floral, and green aroma with anisic undertones.[2] This unique scent profile has led to its application as a fragrance ingredient in various consumer products. Beyond its olfactory characteristics, the aldehyde functional group and the methoxy-substituted phenyl ring suggest potential for diverse chemical reactivity and biological activity, making it a molecule of interest for further scientific investigation.

While some sources have previously suggested that this compound is not found in nature, this guide will present evidence to the contrary, establishing its natural credentials and exploring its origins. Understanding the natural sources and biosynthesis of 4-methoxyphenylacetaldehyde can open new avenues for its sustainable production and uncover novel biological roles that may be relevant to pharmaceutical and agrochemical research.

Natural Occurrence: Unveiling the Sources

Contrary to some initial beliefs, 4-methoxyphenylacetaldehyde has been identified as a naturally occurring volatile compound, primarily within the fungal kingdom. Its presence in other domains of life, such as plants and insects, is an area of ongoing investigation with compelling indirect evidence.

Fungal Kingdom: A Confirmed Source

The most definitive evidence for the natural occurrence of 4-methoxyphenylacetaldehyde comes from the analysis of volatile compounds produced by the brown-rot fungus, Gloeophyllum odoratum. This wood-rotting basidiomycete is known for its pleasant, anise-like scent, and detailed chemical analysis of its fruiting bodies has unequivocally identified 4-methoxyphenylacetaldehyde as one of its aromatic constituents.

Table 1: Aromatic Compounds Identified in Gloeophyllum odoratum

CompoundChemical Class
4-MethoxybenzaldehydeAromatic Aldehyde
4-HydroxybenzaldehydeAromatic Aldehyde
4-Methoxyphenylacetaldehyde Aromatic Aldehyde
2-(4'-Methoxyphenyl)-ethanolAromatic Alcohol
2-(4'-Hydroxyphenyl)-ethanolAromatic Alcohol
4-Methoxyphenylacetic acidAromatic Acid
Methyl 4-methoxyphenylacetateAromatic Ester

This table summarizes some of the key aromatic compounds identified in Gloeophyllum odoratum, highlighting the presence of 4-methoxyphenylacetaldehyde.

The production of this aldehyde by Gloeophyllum odoratum suggests its involvement in the fungus's metabolism and potentially its ecological interactions.

The Plant Kingdom: A Potential Frontier

While direct evidence for the presence of 4-methoxyphenylacetaldehyde in plants is currently limited, there is substantial indirect evidence to suggest its potential occurrence. Phenylacetaldehyde, the non-methoxylated analog, is a common component of floral scents in many plant species and is known to be a potent attractant for various insect pollinators.[1][3] Given the prevalence of methylation reactions in plant secondary metabolism, it is plausible that 4-methoxyphenylacetaldehyde is also produced in some plant species, contributing to their unique floral bouquets. Further research employing sensitive analytical techniques is required to definitively identify this compound in plant volatile emissions.

The Animal Kingdom: A Role in Chemical Communication?

In the realm of entomology, phenylacetaldehyde and its derivatives are recognized as important semiochemicals, substances that mediate communication between organisms. Phenylacetaldehyde itself is a known floral attractant for numerous species of Lepidoptera (moths and butterflies).[1] It can act as a kairomone, a chemical signal that benefits the receiver (the insect) by indicating a food source. The addition of a methoxy group to the phenyl ring could subtly alter the compound's volatility and receptor-binding properties, potentially leading to a more specific or potent signaling function in certain insect species. While direct evidence of 4-methoxyphenylacetaldehyde as an insect pheromone or attractant is yet to be established, the known roles of similar compounds make this a compelling area for future investigation in chemical ecology.[4][5][6]

Biosynthesis: The Chemical Pathways of Nature

The formation of 4-methoxyphenylacetaldehyde in nature is likely to proceed through established metabolic pathways involving aromatic amino acids and the degradation of complex biopolymers like lignin.

Fungal Biosynthesis: From Lignin and Tyrosine

In wood-rotting fungi such as Gloeophyllum odoratum, the biosynthesis of aromatic compounds is often linked to the enzymatic degradation of lignin, a complex polymer found in the cell walls of woody plants. These fungi secrete a suite of extracellular enzymes that break down lignin into smaller aromatic subunits. These subunits can then be further metabolized by the fungus to produce a variety of volatile and non-volatile compounds.

A plausible biosynthetic route to 4-methoxyphenylacetaldehyde in Gloeophyllum odoratum likely involves the metabolism of the amino acid L-tyrosine. Fungi can metabolize tyrosine through various pathways to produce aromatic compounds. The biosynthesis of 4-methoxyphenylacetaldehyde could proceed through the following key steps:

  • Deamination of L-tyrosine: The amino group of L-tyrosine is removed to form p-hydroxyphenylpyruvic acid.

  • Decarboxylation: p-Hydroxyphenylpyruvic acid is decarboxylated to form p-hydroxyphenylacetaldehyde.

  • O-Methylation: A methyl group is transferred from a donor molecule, such as S-adenosyl methionine (SAM), to the hydroxyl group of p-hydroxyphenylacetaldehyde, yielding 4-methoxyphenylacetaldehyde.

Alternatively, the fungus may first methylate a precursor like L-tyrosine to form 4-methoxy-L-phenylalanine, which is then converted to 4-methoxyphenylacetaldehyde through subsequent deamination and decarboxylation steps.

Biosynthesis cluster_lignin Lignin Degradation cluster_tyrosine Tyrosine Metabolism Lignin Lignin Aromatic_Subunits Aromatic Subunits Lignin->Aromatic_Subunits Enzymatic Degradation Tyrosine L-Tyrosine Aromatic_Subunits->Tyrosine Precursor Source pHPP p-Hydroxyphenylpyruvic acid Tyrosine->pHPP Deamination pHPA p-Hydroxyphenylacetaldehyde pHPP->pHPA Decarboxylation MPA 4-Methoxyphenylacetaldehyde pHPA->MPA O-Methylation

Figure 1: Proposed biosynthetic pathways of 4-methoxyphenylacetaldehyde in fungi.

Experimental Protocols: Extraction, Isolation, and Analysis

The successful study of 4-methoxyphenylacetaldehyde from natural sources relies on robust and sensitive experimental methodologies. The choice of technique will depend on the source matrix and the research objectives.

Extraction of Volatile Compounds from Fungal Cultures

A common and effective method for extracting volatile compounds from fungal cultures is Headspace Solid-Phase Microextraction (HS-SPME).[2][7] This technique is solvent-free, sensitive, and requires minimal sample preparation.

Protocol: HS-SPME of Volatiles from Gloeophyllum odoratum

  • Culture Preparation: Grow Gloeophyllum odoratum on a suitable solid or liquid medium in a sealed vial until sufficient biomass and aroma are produced.

  • Equilibration: Place the vial in a temperature-controlled water bath (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow volatile compounds to accumulate in the headspace.

  • Extraction: Insert an SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene - PDMS/DVB coating) into the headspace of the vial, ensuring it does not touch the culture. Expose the fiber for a set time (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.

Isolation and Purification

For obtaining larger quantities of 4-methoxyphenylacetaldehyde for structural elucidation or bioactivity studies, solvent extraction followed by chromatographic purification is necessary.

Protocol: Solvent Extraction and Column Chromatography

  • Extraction: Homogenize the fungal biomass or plant material with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Filter the mixture and concentrate the solvent under reduced pressure to obtain a crude extract.

  • Column Chromatography: Pack a glass column with silica gel. Dissolve the crude extract in a minimal amount of a non-polar solvent and load it onto the column. Elute the column with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin-Layer Chromatography (TLC) or GC-MS to identify those containing 4-methoxyphenylacetaldehyde.

  • Purification: Combine the fractions rich in the target compound and repeat the chromatographic separation if necessary to achieve high purity.

Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of 4-methoxyphenylacetaldehyde in natural extracts.[8][9][10][11][12]

Table 2: Typical GC-MS Parameters for the Analysis of 4-Methoxyphenylacetaldehyde

ParameterSetting
Gas Chromatograph
ColumnHP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow (e.g., 1 mL/min)
Injection ModeSplitless
Injector Temperature250 °C
Oven Temperature ProgramInitial temp 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-450
Ion Source Temperature230 °C
Quadrupole Temperature150 °C

These parameters provide a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Experimental_Workflow cluster_extraction Extraction cluster_analysis_purification Analysis & Purification Natural_Source Natural Source (e.g., Fungal Culture) HS_SPME HS-SPME Natural_Source->HS_SPME Solvent_Extraction Solvent Extraction Natural_Source->Solvent_Extraction GC_MS GC-MS Analysis HS_SPME->GC_MS Column_Chromatography Column Chromatography Solvent_Extraction->Column_Chromatography Fractions Fraction Collection Column_Chromatography->Fractions Fractions->GC_MS Analysis Pure_Compound Pure 4-Methoxyphenyl- acetaldehyde Fractions->Pure_Compound Purification

Figure 2: General experimental workflow for the study of 4-methoxyphenylacetaldehyde.

Conclusion and Future Perspectives

This technical guide has established that 4-methoxyphenylacetaldehyde is a naturally occurring compound, with the fungus Gloeophyllum odoratum being a confirmed source. The biosynthetic pathways likely involve the metabolism of L-tyrosine and potentially the degradation of lignin. While its presence in plants and its role as an insect semiochemical remain areas for further exploration, the existing evidence provides a strong foundation for future research.

For researchers, scientists, and drug development professionals, the natural occurrence of 4-methoxyphenylacetaldehyde opens up exciting possibilities. Further investigation into its biological activities could lead to the discovery of new therapeutic or agrochemical agents. Understanding its biosynthesis could enable the development of biotechnological production methods using microbial cell factories. The detailed experimental protocols provided in this guide offer a practical framework for pursuing these research avenues. The continued exploration of the natural world's chemical diversity, as exemplified by the story of 4-methoxyphenylacetaldehyde, promises to yield further valuable scientific discoveries.

References

GHS hazard statements and safety precautions for 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the GHS Hazard Profile and Safe Handling of 2-(4-methoxyphenyl)acetaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound (CAS No: 5703-26-4). It is intended for researchers, scientists, and drug development professionals who handle this compound. The focus is on elucidating the inherent hazards and providing actionable, field-proven safety protocols to mitigate risks in a laboratory setting.

Introduction: Understanding this compound

This compound, also known as 4-methoxyphenylacetaldehyde, is an aromatic aldehyde with the chemical formula C₉H₁₀O₂.[1][2] It presents as a colorless oil and is utilized as a valuable building block in organic synthesis for creating more complex molecules, such as heterocyclic compounds and chalcones.[1][3] It also finds application as a flavoring agent in the food industry.[1][4] The reactivity of its aldehyde functional group, combined with the methoxy-substituted phenyl ring, defines its utility but also underpins its specific hazard profile. A thorough understanding of its GHS classification is the foundational step in ensuring laboratory safety.

GHS Hazard Profile and Classification

This compound is classified under GHS as a substance that requires careful handling due to its potential to cause irritation and sensitization. The official signal word for this chemical is "Warning" .[2][5][6]

GHS Pictogram and Hazard Statements

The primary GHS pictogram associated with this compound is the Exclamation Mark (GHS07) , which indicates that it can cause less severe hazards such as irritation or skin sensitization.[5][6]

Table 1: GHS Classification for this compound

CategoryCodeHazard Statement
Health Hazards H302Harmful if swallowed.[2][6]
H315Causes skin irritation.[1][2][5][6]
H317May cause an allergic skin reaction.[2][6]
H319Causes serious eye irritation.[1][2][5][6]
H335May cause respiratory irritation.[1][2][5][6]
Causality Behind the Hazards
  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): Aldehydes are electrophilic and can react with nucleophilic functional groups found in skin proteins and tissues. This reactivity can disrupt cell membranes and proteins, leading to an inflammatory response perceived as irritation. The eyes are particularly vulnerable due to their sensitive mucous membranes.

  • H317 (Allergic Skin Reaction): As a reactive hapten, the aldehyde can covalently bind to skin proteins, forming an immunogenic complex. Subsequent exposures can trigger a Type IV hypersensitivity reaction, leading to allergic contact dermatitis.

  • H335 (Respiratory Irritation): Inhalation of vapors can irritate the mucous membranes of the respiratory tract. The aldehyde group's reactivity is again the cause, leading to inflammation and discomfort.

  • H302 (Harmful if Swallowed): Ingestion can lead to irritation of the gastrointestinal tract and potential systemic effects.

Proactive Risk Management: A Workflow for Safe Handling

A self-validating safety protocol begins with a dynamic risk assessment. The following workflow should be mentally or formally executed before any experiment involving this compound.

GHS_Workflow cluster_prep Preparation & Assessment cluster_controls Control Implementation cluster_execution Experimental Work cluster_post Post-Experiment start Task: Use this compound review_sds Review SDS & GHS Hazards (H315, H317, H319, H335) start->review_sds assess_qty Assess Quantity & Concentration review_sds->assess_qty eng_controls Select Engineering Controls (Fume Hood Required) assess_qty->eng_controls ppe_select Select Personal Protective Equipment (PPE) - Nitrile Gloves - Splash Goggles - Lab Coat eng_controls->ppe_select procedure Execute Experiment (Weighing, Transfer, Reaction) ppe_select->procedure decontaminate Decontaminate Glassware & Surfaces procedure->decontaminate storage Return to Storage (<-20°C, Inert Atmosphere) procedure->storage waste Segregate & Dispose of Waste (Label as Hazardous) decontaminate->waste

Caption: Risk assessment and mitigation workflow.

Standard Operating Procedures (SOPs)

Adherence to detailed protocols is critical for safety.

Engineering Controls
  • Primary Control: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[7][8]

  • Ventilation: Ensure the fume hood has a tested and adequate face velocity. The presence of eyewash stations and safety showers in close proximity to the workstation is mandatory.[9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the GHS hazards.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice.[10] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed and disposed of properly, followed by hand washing.[11]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes that could cause serious eye irritation (H319).[12] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[12][13]

  • Body Protection: A standard laboratory coat must be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[13][14]

Experimental Protocol: Weighing and Transfer
  • Preparation: Don all required PPE before gathering materials.

  • Location: Place an analytical balance inside the chemical fume hood.

  • Tare: Place a clean, appropriate container (e.g., a round-bottom flask) on the balance and tare it.

  • Transfer: Using a clean pipette, carefully transfer the required amount of this compound into the tared container. Perform this action slowly to avoid splashing.

  • Cleaning: Immediately cap the stock bottle. Use a disposable pipette for the transfer and discard it into a designated hazardous waste container after use.

  • Post-Handling: After completing the task, remove gloves using the proper technique, dispose of them in the hazardous waste, and wash hands thoroughly with soap and water.[15]

Storage and Waste Disposal

Conditions for Safe Storage
  • Temperature: Store in a freezer at temperatures under -20°C.[2][6]

  • Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or degradation.[2][6]

  • Container: Keep the container tightly closed in a dry and well-ventilated area.[7][8]

  • Incompatibilities: Store away from strong oxidizing agents.[9]

Waste Management
  • Segregation: All waste contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused Chemical: Unused or waste this compound must be collected in a separate, sealed, and labeled container for hazardous chemical waste.

  • Disposal: Do not empty into drains.[9] All waste must be disposed of through an approved waste disposal plant, following all local and institutional regulations.

Emergency Response Protocols

Immediate and correct action is crucial in the event of an exposure or spill.

Table 2: First-Aid Measures for Exposure

Exposure RouteProtocol
Inhalation (H335) 1. Immediately move the affected person to fresh air.[7][10] 2. If breathing is difficult, trained personnel may administer oxygen.[7][8] 3. If breathing has stopped, perform artificial respiration.[16] 4. Seek immediate medical attention.[16]
Skin Contact (H315, H317) 1. Immediately remove all contaminated clothing.[7][8] 2. Wash the affected skin area with plenty of soap and water.[7][10] 3. If skin irritation or a rash occurs, seek medical advice.[15]
Eye Contact (H319) 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][10] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[9][15] 3. If eye irritation persists, get medical advice/attention.[9]
Ingestion (H302) 1. Rinse mouth thoroughly with water.[7][8] 2. Do NOT induce vomiting.[7][8] 3. Never give anything by mouth to an unconscious person.[7][8] 4. Call a doctor or Poison Control Center immediately.[7][8]
Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: Prevent further leakage or spillage. Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

  • Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, closed container for disposal.[9]

  • Clean: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • PPE: All personnel involved in the cleanup must wear appropriate PPE as described in section 4.2.

Conclusion

While this compound is a valuable reagent, its GHS classification as a skin, eye, and respiratory irritant, as well as a potential skin sensitizer, demands rigorous adherence to safety protocols. By integrating engineering controls, appropriate PPE, and standardized handling procedures, researchers can effectively mitigate the risks associated with this compound. A proactive safety culture, grounded in a thorough understanding of the specific chemical hazards, is paramount to ensuring a safe and productive research environment.

References

Methodological & Application

Application Note & Protocols: Synthesis of 2-(4-methoxyphenyl)acetaldehyde from 4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(4-methoxyphenyl)acetaldehyde, a valuable aromatic aldehyde utilized in the fragrance industry and as a key intermediate in pharmaceutical synthesis.[1] The primary focus is a robust and scalable two-step methodology commencing from the readily available starting material, 4-methoxybenzaldehyde. The process involves an initial Darzens glycidic ester condensation, followed by a saponification and decarboxylation sequence. We provide detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of alternative synthetic strategies to equip researchers and process chemists with the necessary information for successful implementation.

Introduction and Strategic Overview

The direct one-carbon homologation of an aldehyde to its corresponding higher aldehyde presents a significant synthetic challenge, often plagued by side reactions such as self-condensation or over-reaction. To circumvent these issues, indirect multi-step strategies are frequently employed. The synthesis of this compound from 4-methoxybenzaldehyde is a classic example where a strategic detour through a stable intermediate provides a reliable path to the target molecule.

The core methodology detailed herein is the Darzens Condensation Route . This approach involves two distinct chemical transformations:

  • Step 1: Darzens Glycidic Ester Condensation: 4-methoxybenzaldehyde is reacted with an α-haloester in the presence of a strong base to form a stable α,β-epoxy ester (glycidic ester).[2][3][4] This reaction efficiently adds the required two-carbon backbone.

  • Step 2: Saponification & Decarboxylation: The intermediate glycidic ester is hydrolyzed to its corresponding carboxylate salt, which, upon acidification, undergoes spontaneous decarboxylation to yield the final aldehyde product.[5][6]

This route is favored for its reliability, use of common reagents, and the formation of a stable, isolable intermediate, which allows for purification before the final, often sensitive, aldehyde-forming step.

Synthesis_Workflow Start 4-Methoxybenzaldehyde Intermediate Methyl 3-(4-methoxyphenyl)glycidate (α,β-Epoxy Ester) Start->Intermediate Step 1: Darzens Condensation (Methyl Chloroacetate, NaOMe) Product This compound Intermediate->Product Step 2: Saponification & Decarboxylation (1. NaOH, H₂O 2. H₃O⁺, Heat)

Figure 1: Overall workflow for the synthesis via the Darzens condensation route.

Core Methodology: The Darzens Condensation Route

Principle and Mechanism

Step 1: Darzens Condensation

The Darzens reaction is a cornerstone of carbon-carbon bond formation. It involves the base-mediated condensation of a carbonyl compound with an α-haloester. The causality of this reaction hinges on the acidity of the α-proton of the haloester. A strong, non-nucleophilic base, such as sodium methoxide, abstracts this proton to generate a resonance-stabilized carbanion (enolate). This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. The resulting tetrahedral intermediate, an alkoxide, subsequently undergoes an intramolecular S(_{N})2 reaction, where the oxygen anion displaces the adjacent chloride, forming the characteristic epoxide ring of the glycidic ester.[3][4]

Step 2: Saponification and Decarboxylation

The transformation of the glycidic ester to the final aldehyde leverages the inherent instability of β-keto acids. First, the ester is saponified using a base like sodium hydroxide, which hydrolyzes it to the sodium salt of the glycidic acid.[5] The crucial step is the subsequent acidification of the reaction mixture. Protonation of the epoxide oxygen facilitates ring-opening, and protonation of the carboxylate salt forms the free glycidic acid. This species is unstable and rapidly rearranges and decarboxylates (loses CO₂), likely through a cyclic transition state or an enol intermediate, to yield this compound.[6]

Decarboxylation_Mechanism cluster_0 Saponification & Acidification cluster_1 Decarboxylation & Tautomerization GlycidicEster Methyl 3-(4-methoxyphenyl)glycidate O C-OMe GlycidicAcidSalt Sodium Glycidate O C-O⁻Na⁺ GlycidicEster->GlycidicAcidSalt 1. NaOH, H₂O GlycidicAcid Glycidic Acid (Unstable) O C-OH GlycidicAcidSalt->GlycidicAcid 2. H₃O⁺ Enol Enol Intermediate GlycidicAcid->Enol - CO₂ (Decarboxylation) Aldehyde Target Aldehyde O C-H Enol->Aldehyde Tautomerization

Figure 2: Mechanism of the conversion of the glycidic ester to the aldehyde.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This protocol is adapted from a procedure reported by Jadhav (2005).[4][7] It is critical to use anhydrous methanol and maintain an inert atmosphere to prevent unwanted side reactions.

Table 1: Reagents for Darzens Condensation

ReagentMW ( g/mol )AmountMoles (mol)Equivalents
Sodium Metal22.995.1 g0.221.47
Anhydrous Methanol32.0490 mL--
4-Methoxybenzaldehyde136.1520.0 g0.151.00
Methyl Chloroacetate108.5223.9 g0.221.47

Procedure:

  • Preparation of Sodium Methoxide: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 90 mL of anhydrous methanol. Carefully add 5.1 g of sodium metal in small portions. The reaction is exothermic; allow the mixture to cool to room temperature after all the sodium has dissolved.

  • Reaction Setup: Cool the freshly prepared sodium methoxide solution to -10 °C using an ice-salt bath.

  • Reagent Addition: In a separate beaker, prepare a solution of 20.0 g of 4-methoxybenzaldehyde and 23.9 g of methyl chloroacetate. Add this solution dropwise to the cold, stirred sodium methoxide solution over a period of 3 hours. Maintain the temperature between -10 °C and -5 °C throughout the addition. The mixture will gradually become a thick white paste.[4][7]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at -5 °C for an additional 2 hours, followed by stirring at room temperature for 3 hours.

  • Work-up and Isolation: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid. A white solid will precipitate.

  • Purification: Filter the precipitated solid using a Buchner funnel, wash thoroughly with cold water, and dry in a desiccator. The crude product, methyl 3-(4-methoxyphenyl)glycidate, can be further purified by recrystallization from methanol.

  • Expected Outcome: A typical crude yield is around 23 g (approximately 75%).[4][7]

Protocol 2: Synthesis of this compound

This protocol describes the hydrolysis and subsequent decarboxylation of the glycidic ester intermediate.

Table 2: Reagents for Saponification and Decarboxylation

ReagentMW ( g/mol )Amount (for 23g of ester)Moles (mol)Equivalents
Methyl 3-(4-methoxyphenyl)glycidate208.2123.0 g0.111.00
Sodium Hydroxide (NaOH)40.005.3 g0.131.20
Methanol32.04100 mL--
Water18.0250 mL--
6M Hydrochloric Acid (HCl)36.46As needed--
Diethyl Ether (or DCM)-~200 mL--

Procedure:

  • Saponification: Dissolve 23.0 g of the glycidic ester in 100 mL of methanol in a round-bottom flask. Add a solution of 5.3 g of NaOH in 50 mL of water. Stir the mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Decarboxylation: Transfer the remaining aqueous solution to a flask equipped with a stirrer and a reflux condenser. Cool the solution in an ice bath and slowly acidify by adding 6M HCl dropwise until the pH is ~1-2.

  • Heating: Gently heat the acidified mixture to 50-60 °C. Effervescence (release of CO₂) should be observed. Maintain this temperature for 1-2 hours until gas evolution ceases.

  • Extraction: Cool the mixture to room temperature and extract the product with diethyl ether or dichloromethane (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash sequentially with water (1 x 50 mL) and saturated sodium bicarbonate solution (1 x 50 mL) to remove any remaining acid, and finally with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation and Purification: Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude aldehyde. The product can be purified by vacuum distillation or column chromatography on silica gel.[8]

Alternative Synthetic Approaches

While the Darzens route is highly effective, other methods exist for synthesizing aldehydes. These are particularly relevant if an alternative starting material, such as the corresponding alcohol, is more readily available.

Oxidation of 2-(4-methoxyphenyl)ethanol

The most direct alternative is the oxidation of the primary alcohol, 2-(4-methoxyphenyl)ethanol. The critical experimental consideration is the choice of a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.[9][10]

Oxidation_Methods cluster_reagents Mild Oxidizing Agents Alcohol 2-(4-methoxyphenyl)ethanol Aldehyde This compound Alcohol->Aldehyde Oxidation PCC PCC (Pyridinium Chlorochromate) DMP DMP (Dess-Martin Periodinane) Swern Swern Oxidation (DMSO, (COCl)₂, Et₃N)

Figure 3: Oxidation of the corresponding primary alcohol to the target aldehyde.

Table 3: Comparison of Mild Oxidation Protocols

MethodReagent SystemTypical ConditionsAdvantagesDisadvantages
PCC Oxidation Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TempReliable, commercially available, simple setup.[11][12]Chromium-based (toxic waste), slightly acidic conditions.[13]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempVery mild, neutral pH, high yields, broad functional group tolerance.[14]Reagent is expensive and potentially explosive under certain conditions.[15]
Swern Oxidation DMSO, Oxalyl Chloride, Et₃NCH₂Cl₂, -78 °C to RTHigh yields, avoids heavy metals, mild conditions.[16]Requires cryogenic temperatures, produces malodorous dimethyl sulfide byproduct.[17]

Expertise & Experience Insight: The choice among these methods often depends on scale and laboratory constraints. For small-scale, rapid synthesis with sensitive substrates, the Dess-Martin oxidation is often preferred.[14] For larger-scale preparations where cost and waste are concerns, a well-executed Swern oxidation is an excellent choice, provided adequate ventilation is available to handle the dimethyl sulfide byproduct.[16][17]

References

Application Note: Accelerating the Synthesis of Aromatic Aldehydes with Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: January 2026

Here is the detailed application note and protocol on the microwave-assisted synthesis of aromatic aldehydes.

Abstract

Aromatic aldehydes are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Traditional methods for their synthesis often involve long reaction times, harsh conditions, and the use of hazardous reagents. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering a green, efficient, and rapid alternative.[1][2] This application note provides a comprehensive guide for researchers on the principles and protocols for synthesizing aromatic aldehydes using microwave irradiation. We will explore key synthetic transformations, including the formylation of aromatic rings via the Vilsmeier-Haack and Duff reactions, and the oxidation of benzylic alcohols. Detailed, field-tested protocols are provided to enable scientists to implement these advanced techniques, significantly reducing energy consumption and improving laboratory workflow.[3][4]

The MAOS Advantage: Principles of Microwave Chemistry

Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation heats a sample volumetrically and directly.[3] This is achieved through the interaction of the electromagnetic field with polar molecules or ions within the reaction mixture, a process governed by two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the sample.[1]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions with other molecules generate heat, contributing to the overall temperature increase.[1]

This direct energy transfer results in remarkable advantages over conventional methods:

  • Drastic Reduction in Reaction Time: Reactions that take hours or days can often be completed in minutes.[2][5]

  • Increased Yields and Purity: The rapid heating minimizes the formation of side products that can occur during prolonged exposure to high temperatures.[4][5]

  • Energy Efficiency: Microwaves heat only the reaction mixture and the vessel, not the entire apparatus, leading to significant energy savings.[2]

  • Alignment with Green Chemistry: MAOS facilitates the use of fewer hazardous solvents and often enables solvent-free reactions, reducing chemical waste and environmental impact.[1][3]

General Experimental Workflow

A systematic approach is crucial for successful and reproducible microwave-assisted synthesis. The following workflow outlines the key steps from reaction setup to product isolation.

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Analysis A Select appropriate microwave vial & stir bar B Add reactants, catalyst, and solvent to the vial A->B C Securely cap the vial with a septum cap B->C D Place vial in microwave reactor cavity C->D Load E Set reaction parameters: Temp, Time, Power, Pressure D->E F Initiate irradiation program E->F G Monitor reaction progress (if system allows) F->G H Cool vial to safe temperature (<50°C) G->H Complete I Uncap vial and transfer reaction mixture H->I J Perform extraction, filtration, or other purification steps I->J K Analyze product (TLC, HPLC, NMR) J->K

Caption: General workflow for microwave-assisted organic synthesis.

Protocols for Aromatic Aldehyde Synthesis

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).[6][7] Microwave irradiation dramatically accelerates this transformation, often under solvent-free conditions, which minimizes the use of the toxic POCl₃ as a solvent.[6]

Protocol: Microwave-Assisted Vilsmeier-Haack Formylation of Acetanilide

  • Reagent Preparation: In a fume hood, prepare the Vilsmeier reagent by slowly adding POCl₃ (4 mmol) to ice-cold DMF (4 mmol) with stirring.

  • Reaction Setup: To the prepared reagent, add the substituted acetanilide (2 mmol) portion-wise. Adsorb the resulting mixture onto silica gel (approx. 5g).

  • Microwave Irradiation: Place the silica-supported mixture in an appropriate vessel inside a microwave reactor. Irradiate the mixture for 1.5-3 minutes at a power of 300-600W.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, carefully quench the reaction mixture by adding it to crushed ice. Neutralize the solution with a saturated sodium carbonate solution.

  • Isolation: Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the corresponding 2-chloro-3-formylquinoline derivative.

SubstrateConventional Method (Time)Microwave Method (Time)Yield (%)Reference
Acetanilide4-7 hours5-15 minutes~85-95%[8]
Substituted Hydrazones2-5 hours10 minutes~80-90%[7][9]
Indole1-2 hours2 minutes~90%[6]
Formylation via Duff Reaction

The Duff reaction formylates activated aromatic compounds, particularly phenols and their ethers, using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[10] Microwave assistance significantly shortens the reaction times and can improve yields, especially when using trifluoroacetic acid (TFAA) as both the solvent and catalyst.[11]

Protocol: Microwave-Assisted Duff Formylation of 4-Hydroxycoumarin

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-hydroxycoumarin (1 mmol) and HMTA (3 mmol).

  • Solvent/Catalyst Addition: Add trifluoroacetic acid (TFAA, 10 mL) to the vial.[11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 800W for 3 minutes with stirring. Monitor the reaction's completion using TLC.[11]

  • Work-up: After cooling, pour the reaction mixture into a 1:1 solution of hot concentrated H₂SO₄ and water. Boil for 30 minutes to hydrolyze the intermediate.

  • Isolation: Cool the mixture and extract the product with ethyl acetate. Evaporate the solvent to collect the crude solid product.

  • Purification: Recrystallize the crude product from an appropriate solvent to obtain pure 3-formyl-4-hydroxycoumarin.

G cluster_reactants Reactants Phenol Activated Aromatic Ring (e.g., Phenol) MW Microwave Irradiation (Rapid Heating) Phenol->MW HMTA Hexamethylenetetramine (HMTA) HMTA->MW Acid Acidic Medium (TFAA or Acetic Acid) Acid->MW Intermediate Iminium Ion Intermediate (Formed in situ) MW->Intermediate Hydrolysis Acidic Hydrolysis (H₃O⁺) Intermediate->Hydrolysis Product Ortho-Formylated Product (Aromatic Aldehyde) Hydrolysis->Product

Caption: Simplified workflow of the microwave-assisted Duff reaction.

Oxidation of Benzylic Alcohols

The oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis.[12] Using microwave irradiation with a suitable catalyst, such as supported ruthenium or palladium nanoparticles, provides a clean, fast, and selective method that often works under solvent-free conditions, enhancing its green credentials.[13][14][15]

Protocol: Microwave-Assisted Oxidation of Benzyl Alcohol

  • Catalyst Setup: In a microwave vial, add the catalyst, for example, 1 mol% of a Ru-diphosphorus complex generated in situ from [Ru(H)₂(CO)(PPh₃)₃] and a diphosphine ligand.[13]

  • Reaction Setup: Add the benzyl alcohol substrate (1 mmol) to the vial. For solvent-free conditions, no solvent is added. Alternatively, a high-boiling, microwave-absorbent solvent like toluene or DMF can be used.

  • Microwave Irradiation: Seal the vial and place it in the reactor. Irradiate at 120°C for 15-30 minutes.[13] The reaction pressure should be monitored.

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane and filter to remove the catalyst.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude benzaldehyde can be purified by flash chromatography if necessary.

SubstrateCatalystConditionsYield (%)Reference
Benzyl AlcoholRu-diphosphorus complex120°C, 20 min90-100%[13]
4-Methoxybenzyl alcoholSupported Co₃O₄ NPs70-80°C, 5 min~80-90%[14]
4-Nitrobenzyl alcoholCarbon-supported Pd NPs100°C, 70 min~60-70%[15][16]

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of aromatic aldehydes. The protocols detailed in this note demonstrate that MAOS leads to dramatic reductions in reaction times, improved product yields, and alignment with the principles of green chemistry.[3][5] By leveraging direct and efficient energy transfer, researchers can accelerate discovery and development processes, making MAOS an indispensable technique in the modern chemistry laboratory.

References

Application Notes and Protocols: Aldol Condensation of 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This reaction, which joins two carbonyl compounds, can be catalyzed by either acid or base to ultimately form an α,β-unsaturated carbonyl compound.[1][2] The self-condensation of 2-(4-methoxyphenyl)acetaldehyde is a prime example of this reaction's utility, yielding a valuable α,β-unsaturated aldehyde with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the aldol condensation of this compound.

This compound, also known as p-methoxyphenylacetaldehyde, is a liquid at room temperature with a characteristic floral scent.[3] Its structure, featuring an aldehyde functional group and a methoxy-activated aromatic ring, makes it a versatile building block in organic synthesis.[3] The presence of α-hydrogens on the carbon adjacent to the carbonyl group allows it to undergo enolization and subsequently act as a nucleophile in the aldol reaction.

This guide will delve into the mechanistic intricacies of both base- and acid-catalyzed pathways, provide a comparative analysis of reaction conditions, and offer detailed, step-by-step protocols for conducting the self-condensation of this compound.

Reaction Mechanisms

The aldol condensation proceeds in two main stages: an initial aldol addition to form a β-hydroxy aldehyde, followed by a dehydration (condensation) step to yield the final α,β-unsaturated product.[4][5] The conditions of the reaction, particularly the choice of catalyst (acid or base) and temperature, significantly influence the outcome.

Base-Catalyzed Aldol Condensation

The base-catalyzed mechanism is the more commonly employed route for aldol condensations.[6] It involves the formation of a resonance-stabilized enolate ion, which then acts as the nucleophile.[6]

Step 1: Enolate Formation A base, typically a hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from a molecule of this compound. This deprotonation results in the formation of a resonance-stabilized enolate.[6] The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Step 2: Nucleophilic Attack The enolate ion, a potent carbon nucleophile, attacks the electrophilic carbonyl carbon of a second molecule of this compound. This step forms a new carbon-carbon bond and results in an alkoxide intermediate.

Step 3: Protonation The alkoxide intermediate is protonated by a protic solvent (e.g., water or ethanol) to yield the β-hydroxy aldehyde, also known as the aldol addition product. The base catalyst is regenerated in this step.[7]

Step 4: Dehydration Under the reaction conditions, particularly with heating, the β-hydroxy aldehyde undergoes dehydration.[5] The base removes a proton from the α-carbon, forming an enolate which then eliminates a hydroxide ion, leading to the formation of a stable, conjugated α,β-unsaturated aldehyde.

Base-Catalyzed Aldol Condensation Mechanism.
Acid-Catalyzed Aldol Condensation

While less common for synthetic purposes, the acid-catalyzed aldol condensation proceeds through an enol intermediate.[8]

Step 1: Tautomerization to the Enol The carbonyl oxygen of this compound is protonated by an acid catalyst. This activation facilitates the removal of an α-hydrogen by a weak base (like the conjugate base of the acid or the solvent), leading to the formation of an enol.

Step 2: Nucleophilic Attack by the Enol The electron-rich double bond of the enol acts as a nucleophile and attacks the protonated carbonyl carbon of a second molecule of the aldehyde.

Step 3: Deprotonation A base removes a proton from the resulting intermediate to yield the β-hydroxy aldehyde (the aldol addition product).

Step 4: Dehydration Under acidic conditions and often with heating, the hydroxyl group of the aldol addition product is protonated, forming a good leaving group (water). Subsequent elimination of water, facilitated by the removal of an α-hydrogen, leads to the formation of the α,β-unsaturated aldehyde.

Acid-Catalyzed Aldol Condensation Mechanism.

Comparative Analysis of Reaction Conditions

The choice of reaction conditions is critical for achieving a high yield and purity of the desired α,β-unsaturated aldehyde.

ParameterBase-Catalyzed ConditionsAcid-Catalyzed ConditionsRationale and Considerations
Catalyst NaOH, KOH, NaOEt, PiperidineH₂SO₄, HCl, p-TsOHBase catalysis is generally preferred for aldehydes as it is less prone to side reactions like polymerization.[8] The choice of base depends on the desired reactivity and solubility.
Solvent Ethanol, Methanol, Water, THFAcetic Acid, Dioxane, TolueneProtic solvents like ethanol are common for base-catalyzed reactions as they can protonate the alkoxide intermediate. Aprotic solvents may be used with stronger bases.
Temperature Room Temperature to RefluxRoom Temperature to RefluxHigher temperatures favor the dehydration step to form the condensation product.[5] Room temperature may favor the isolation of the aldol addition product.
Concentration Moderate to HighModerateHigher concentrations can increase the reaction rate but may also lead to side reactions.
Side Reactions Polymerization, Cannizzaro reaction (if no α-H), Michael additionPolymerization, Acetal formationCareful control of temperature and reaction time is necessary to minimize the formation of polymeric byproducts.

Experimental Protocols

The following protocols provide detailed procedures for the base-catalyzed self-condensation of this compound.

Protocol 1: Base-Catalyzed Self-Condensation using Sodium Hydroxide in Ethanol

Materials:

  • This compound (95% purity)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (33.3 mmol) of this compound in 30 mL of 95% ethanol.

  • Catalyst Addition: While stirring at room temperature, slowly add a solution of 1.33 g (33.3 mmol) of sodium hydroxide in 10 mL of water to the aldehyde solution.

  • Reaction: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into 100 mL of cold water.

    • Extract the aqueous layer three times with 30 mL portions of diethyl ether.

    • Combine the organic extracts and wash with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure (E)-2-methyl-3-(4-methoxyphenyl)propenal.

Workflow for Base-Catalyzed Aldol Condensation.
Protocol 2: Alternative Base-Catalyzed Condensation using Piperidine

For a milder reaction condition, an organic base like piperidine can be employed.

Materials:

  • This compound (95% purity)

  • Piperidine

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 5.0 g (33.3 mmol) of this compound, 50 mL of toluene, and 0.28 g (3.3 mmol) of piperidine.

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with 2 M HCl (2 x 20 mL) to remove the piperidine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation or column chromatography to yield the desired product.

Characterization of the Product

The expected product of the self-condensation of this compound is (E)-2-methyl-3-(4-methoxyphenyl)propenal.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum should show characteristic peaks for the aldehydic proton, the vinylic proton, the methyl group protons, the methoxy group protons, and the aromatic protons.

  • ¹³C NMR: The spectrum will display signals for the carbonyl carbon, the olefinic carbons, the aromatic carbons, the methyl carbon, and the methoxy carbon.

  • IR Spectroscopy: A strong absorption band for the α,β-unsaturated carbonyl group (C=O) is expected around 1680-1660 cm⁻¹, and a C=C stretching vibration around 1640-1620 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the product's molecular weight.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure the catalyst is active.
Product loss during workupPerform extractions carefully. Ensure complete drying of the organic layer.
Formation of Byproducts PolymerizationUse a lower reaction temperature or a milder base. Reduce the reaction time.
Cannizzaro reactionThis is unlikely as the starting material has α-hydrogens.
Incomplete Dehydration Insufficient heatingIncrease the reaction temperature or use a catalyst system that promotes dehydration (e.g., acid catalysis for the dehydration step).
Difficulty in Purification Similar polarity of starting material and productOptimize the solvent system for column chromatography. Consider vacuum distillation if the product is thermally stable.

Conclusion

The aldol condensation of this compound is a robust and versatile reaction for the synthesis of an important α,β-unsaturated aldehyde intermediate. By carefully selecting the catalyst, solvent, and temperature, researchers can effectively control the reaction to achieve high yields of the desired product. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful execution and optimization of this valuable transformation in a laboratory setting.

References

The Versatile Role of 2-(4-methoxyphenyl)acetaldehyde in the Synthesis of Medicinally Important Heterocyclic Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-(4-methoxyphenyl)acetaldehyde

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation.[1][2][3] These cyclic structures, containing heteroatoms such as nitrogen, oxygen, or sulfur, are prevalent in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities.[1][3] Among the myriad of starting materials available to the synthetic chemist, this compound stands out as a particularly valuable and versatile building block.[4] Its unique structure, featuring a reactive aldehyde functionality and an electron-rich methoxy-substituted phenyl ring, makes it an ideal precursor for constructing a diverse range of complex heterocyclic frameworks.[4]

This comprehensive guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of pivotal reactions, offer detailed, field-proven protocols, and discuss the significance of the resulting compounds in contemporary drug discovery.

Part 1: The Pictet-Spengler Reaction: A Gateway to Tetrahydro-β-carbolines and Tetrahydroisoquinolines

The Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, core structures in many biologically active alkaloids and synthetic pharmaceuticals.[5][6][7][8] The reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.[6] The electron-donating methoxy group in this compound significantly activates the aromatic ring, facilitating the cyclization step under milder conditions and often leading to higher yields.[6]

Mechanistic Insights

The reaction proceeds through the initial formation of a Schiff base (iminium ion) from the condensation of the β-arylethylamine and this compound.[6] Subsequent protonation of the imine enhances its electrophilicity, triggering the intramolecular cyclization onto the electron-rich indole or phenyl ring. A final deprotonation step restores aromaticity and yields the desired tetrahydro-β-carboline or tetrahydroisoquinoline product.[6]

Caption: Mechanism of the Pictet-Spengler Reaction.

Protocol 1: Synthesis of 1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline

This protocol details the synthesis of a tetrahydro-β-carboline derivative using tryptamine and this compound.

Materials:

  • Tryptamine

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tryptamine (1.0 eq) in anhydrous DCM.

  • Aldehyde Addition: Add this compound (1.1 eq) to the solution at room temperature with stirring.

  • Acid Catalysis: Slowly add trifluoroacetic acid (0.2 eq) to the reaction mixture. The use of a mild acid like TFA is often sufficient due to the activated nature of the aldehyde.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 1-(4-methoxybenzyl)-1,2,3,4-tetrahydro-β-carboline.

Expert Insights: The choice of acid catalyst can significantly impact the reaction outcome. While stronger acids can be used, they may lead to side reactions. For substrates with electron-donating groups, milder acids are generally preferred.[5] The slight excess of the aldehyde ensures complete consumption of the more valuable tryptamine.[6]

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
TryptamineThis compoundTFADCM3~85-95
DopamineThis compoundHClEtOH6~80-90

Table 1: Representative yields for the Pictet-Spengler reaction.

Part 2: The Bischler-Napieralski Reaction: Crafting Dihydroisoquinoline Scaffolds

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines, which can be readily oxidized to their corresponding isoquinolines.[9][10] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[9][10][11] The reaction is particularly effective with electron-rich aromatic rings, making amides derived from 2-(4-methoxyphenyl)ethylamine excellent substrates.

Mechanistic Considerations

The reaction is initiated by the activation of the amide carbonyl oxygen by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10][12] This activation facilitates the formation of a key nitrilium ion intermediate. The electron-rich aromatic ring then attacks this electrophilic intermediate, leading to the cyclized product after rearomatization.[10][12]

Bischler_Napieralski_Mechanism cluster_0 Amide Activation & Nitrilium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Rearomatization Amide N-acyl-β-(4-methoxyphenyl)ethylamine Intermediate1 Activated Amide Amide->Intermediate1 + POCl3 POCl3 POCl3 Nitrilium Nitrilium Ion Intermediate1->Nitrilium - (HO)POCl2 Cyclization Electrophilic Aromatic Substitution Nitrilium->Cyclization Intermediate2 Cyclized Intermediate Cyclization->Intermediate2 Product 3,4-Dihydroisoquinoline Intermediate2->Product -H+

Caption: Mechanism of the Bischler-Napieralski Reaction.

Protocol 2: Synthesis of 1-Substituted-6-methoxy-3,4-dihydroisoquinoline

This protocol outlines the synthesis of a dihydroisoquinoline derivative from the corresponding N-acyl-β-(4-methoxyphenyl)ethylamine. The initial amide can be prepared by reacting 2-(4-methoxyphenyl)ethylamine with an appropriate acyl chloride or carboxylic acid.

Materials:

  • N-acyl-β-(4-methoxyphenyl)ethylamine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or acetonitrile

  • Ice

  • Ammonium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-acyl-β-(4-methoxyphenyl)ethylamine (1.0 eq) in anhydrous toluene.

  • Reagent Addition: Cool the solution in an ice bath and slowly add phosphorus oxychloride (2.0-3.0 eq).

  • Reflux: After the addition is complete, carefully heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Basification: Basify the aqueous solution with concentrated ammonium hydroxide to a pH of ~9-10.

  • Extraction: Extract the product with DCM (3 x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography or crystallization.

Trustworthiness Note: The reaction is exothermic, and the addition of POCl₃ should be done cautiously. The workup procedure involving quenching with ice and basification must also be performed carefully in a well-ventilated fume hood.

Part 3: Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, represent a highly efficient approach to generating molecular diversity.[13][14][15] this compound can serve as a key carbonyl component in various MCRs for the synthesis of complex heterocyclic libraries.

Application in the Ugi Reaction for Tetrazole Synthesis

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing an azide as the acid component (Ugi-azide reaction), 1,5-disubstituted tetrazoles can be synthesized. This compound can be utilized as the aldehyde component in this reaction.[16]

Ugi_Azide_Workflow Aldehyde This compound ReactionVessel One-Pot Reaction Aldehyde->ReactionVessel Amine Amine Amine->ReactionVessel Isocyanide Isocyanide Isocyanide->ReactionVessel Azide Azide (HN3) Azide->ReactionVessel Product 1,5-Disubstituted Tetrazole ReactionVessel->Product

Caption: Workflow for the Ugi-Azide Multicomponent Reaction.

Protocol 3: Ugi-Azide Synthesis of a Tetrazole Derivative

Materials:

  • This compound

  • A primary or secondary amine (e.g., benzylamine)

  • An isocyanide (e.g., tert-butyl isocyanide)

  • Sodium azide

  • Acetic acid

  • Methanol

Procedure:

  • Reactant Mixing: In a flask, combine this compound (1.0 eq), the amine (1.0 eq), and the isocyanide (1.0 eq) in methanol.

  • Azide Addition: Add sodium azide (1.2 eq) and acetic acid (1.2 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC.

  • Workup: Upon completion, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Part 4: Synthesis of Substituted Indoles

While not a direct cyclization involving the aldehyde, this compound can be a precursor for synthesizing substituted indoles. For instance, it can be used to generate enamine intermediates that subsequently undergo cyclization reactions. The development of novel synthetic routes to highly substituted indoles is of great interest due to their prevalence in pharmaceuticals.[17][18]

Conclusion: A Versatile Synthon for Heterocyclic Chemistry

This compound has proven to be an exceptionally useful and versatile building block in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity and electronic properties make it a favored substrate in classic named reactions like the Pictet-Spengler and Bischler-Napieralski, as well as in modern multicomponent strategies. The heterocyclic scaffolds accessible from this starting material are of significant interest in medicinal chemistry, forming the core of numerous biologically active molecules. The protocols and insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound in their pursuit of novel therapeutic agents.

References

The Strategic Application of 2-(4-Methoxyphenyl)acetaldehyde as a Precursor for Biologically Active Chalcones

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Synthetic Chemists

Abstract

This technical guide provides a detailed framework for the synthesis of chalcones using 2-(4-methoxyphenyl)acetaldehyde as a key precursor. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying Claisen-Schmidt condensation mechanism, presents a robust, step-by-step protocol for synthesis, and discusses the pharmacological significance of the resulting methoxy-substituted chalcones. The protocols are designed with built-in validation points and expert rationale to ensure reproducibility and high-yield success, underscoring the importance of this synthetic strategy in the discovery of novel therapeutic agents.

Introduction: The Chalcone Scaffold in Drug Discovery

Chalcones (1,3-diphenyl-2-propen-1-ones) are a class of naturally occurring and synthetic compounds that serve as central precursors in the biosynthesis of flavonoids.[1][2] Their structure, featuring two aromatic rings connected by an α,β-unsaturated carbonyl system, is recognized as a "privileged scaffold" in medicinal chemistry.[3] This core structure is responsible for a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[2][3][4]

The biological efficacy of a chalcone derivative is heavily influenced by the substitution patterns on its aromatic rings.[3] The introduction of a methoxy (-OCH₃) group, in particular, can significantly modulate the compound's pharmacokinetic and pharmacodynamic profile.[5][6] Using this compound as a precursor strategically places this methoxy group on one of the phenyl rings, a feature often associated with enhanced biological activity.[7][8]

Mechanistic Rationale: The Claisen-Schmidt Condensation

The synthesis of chalcones from an aldehyde and a ketone is typically achieved through the base-catalyzed Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction.[9][10][11] This reaction is a specific variant of the aldol condensation, occurring between an enolizable ketone and an aldehyde that may or may not have an α-hydrogen.[11][12]

The mechanism proceeds through three principal stages:

  • Enolate Formation: A strong base (e.g., NaOH, KOH) abstracts an acidic α-hydrogen from the ketone (an acetophenone derivative in this case), creating a resonance-stabilized enolate ion.[12] This enolate serves as the key nucleophile in the reaction.

  • Nucleophilic Attack: The newly formed enolate attacks the electrophilic carbonyl carbon of this compound. This step results in the formation of a β-hydroxy ketone intermediate, also known as an aldol adduct.

  • Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the basic reaction conditions. This elimination is driven by the formation of a highly stable, conjugated α,β-unsaturated carbonyl system, which is the final chalcone product.[13]

Claisen_Schmidt_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Aryl Ketone Enolate Nucleophilic Enolate Ketone->Enolate α-H abstraction Base Base (OH⁻) Enolate_ref Enolate Aldehyde This compound (Electrophile) Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Adduct Adduct_ref Aldol Adduct Enolate_ref->Aldehyde C-C bond formation Chalcone Final Chalcone (α,β-Unsaturated Ketone) Adduct_ref->Chalcone Elimination of H₂O

Figure 1: The three-step mechanism of the Claisen-Schmidt condensation.

Field-Tested Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

This protocol provides a reliable method for synthesizing a representative chalcone from this compound and 4-bromoacetophenone.

Materials & Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)Mass/VolumePurity
4-Bromoacetophenone199.04101.99 g>98%
This compound150.17101.50 g>98%
Sodium Hydroxide (NaOH)40.00200.80 g>97%
Ethanol (95%)46.07-40 mLACS Grade
Deionized Water18.02-As needed-
Hydrochloric Acid (conc.)36.46-~1-2 mL37%
Step-by-Step Synthesis Workflow
  • Reagent Solubilization: In a 100 mL Erlenmeyer flask, dissolve 1.99 g (10 mmol) of 4-bromoacetophenone and 1.50 g (10 mmol) of this compound in 25 mL of 95% ethanol. Equip the flask with a magnetic stir bar and stir at room temperature until a clear solution is obtained.

  • Catalyst Preparation: In a separate small beaker, dissolve 0.80 g (20 mmol) of sodium hydroxide pellets in 15 mL of deionized water. Stir until fully dissolved and allow the solution to cool to room temperature.

  • Initiation of Condensation: Add the aqueous NaOH solution dropwise to the stirred ethanolic solution over 10-15 minutes. Causality Note: Slow, controlled addition of the base is critical to prevent side reactions, such as the self-condensation of the ketone, and to manage the exothermic nature of the reaction.

  • Reaction Progression: Stir the mixture vigorously at room temperature. The solution will typically turn cloudy and a yellow precipitate will begin to form within 30-60 minutes. Continue stirring for a total of 4-6 hours to ensure the reaction goes to completion.

  • Reaction Monitoring (Self-Validation): The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (4:1) mobile phase. The product spot should appear at a higher Rf value than the starting materials. The reaction is considered complete when the starting material spots are no longer visible.

  • Isolation of Crude Product: Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water. Rinse the reaction flask with a small amount of water to transfer any remaining product.

  • Neutralization: While stirring, slowly acidify the mixture with concentrated HCl until the pH is approximately 7 (check with litmus or pH paper). This step neutralizes the excess NaOH catalyst.

  • Purification: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water to remove inorganic salts. The crude product can be further purified by recrystallization from hot 95% ethanol.[10]

  • Drying and Characterization: Dry the purified crystals in a vacuum oven at a moderate temperature (50-60 °C). The final product should be characterized by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Synthesis_Workflow A 1. Dissolve Ketone & Aldehyde in Ethanol C 3. Add NaOH Solution Dropwise (CRITICAL STEP) A->C B 2. Prepare Aqueous NaOH Catalyst B->C D 4. Stir at Room Temperature (4-6 h) Precipitate Forms C->D E 5. Monitor by TLC (Validation Point) D->E F 6. Quench in Ice-Water E->F G 7. Neutralize with HCl F->G H 8. Filter & Recrystallize from Ethanol G->H I 9. Dry & Characterize Product H->I

References

Application Notes and Protocols for the Synthesis of 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole from 4-Methoxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its remarkable versatility and the capacity for diverse substitutions have established it as a "privileged scaffold" in the design of novel therapeutic agents.[2] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The metabolic stability of the pyrazole ring further enhances its appeal in drug development.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of a valuable pyrazole derivative, 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole, starting from the readily available 4-methoxyphenylacetaldehyde. This guide is tailored for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed rationale behind the experimental choices to ensure scientific integrity and reproducibility.

Synthetic Strategy: A Two-Step Approach from Arylacetaldehyde to Pyrazole

The synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole from 4-methoxyphenylacetaldehyde is elegantly achieved through a two-step process. This strategy first involves the construction of an α,β-unsaturated ketone intermediate via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydrazine to form the final pyrazole ring. This approach is both efficient and versatile, allowing for the potential synthesis of a library of pyrazole derivatives by varying the initial aldehyde and ketone.

Synthetic_Strategy cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Pyrazole Formation A 4-Methoxyphenylacetaldehyde C 4-(4-Methoxyphenyl)but-3-en-2-one (α,β-Unsaturated Ketone) A->C Base Catalyst (e.g., NaOH) B Acetone B->C E 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole C->E Acid Catalyst (e.g., Acetic Acid) D Hydrazine Hydrate D->E

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4-(4-Methoxyphenyl)but-3-en-2-one (α,β-Unsaturated Ketone Intermediate)

The initial step in this synthesis is a Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction between an aldehyde (4-methoxyphenylacetaldehyde) and a ketone (acetone) to form an α,β-unsaturated ketone.[3][4] The absence of α-hydrogens on the aromatic aldehyde directs the reaction to proceed in a specific manner, minimizing side products.

Experimental Protocol: Claisen-Schmidt Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenylacetaldehyde150.171.50 g10.0 mmol
Acetone58.081.74 mL (1.38 g)23.8 mmol
Sodium Hydroxide (NaOH)40.000.40 g10.0 mmol
Ethanol (95%)-20 mL-
Deionized Water-50 mL-
Diethyl Ether-30 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 4-methoxyphenylacetaldehyde and 1.74 mL (23.8 mmol) of acetone in 20 mL of 95% ethanol.

  • Base Addition: In a separate beaker, prepare a solution of 0.40 g (10.0 mmol) of sodium hydroxide in 5 mL of deionized water. Cool this solution in an ice bath.

  • Condensation Reaction: Slowly add the cold sodium hydroxide solution dropwise to the stirred ethanolic solution of the aldehyde and ketone over a period of 15 minutes. The reaction mixture will typically turn yellow.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting aldehyde), pour the reaction mixture into 50 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 10 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-(4-methoxyphenyl)but-3-en-2-one.[5]

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient (starting with 9:1) to afford the pure α,β-unsaturated ketone as a pale yellow oil or solid.

Part 2: Synthesis of 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole

The second and final step is the cyclization of the α,β-unsaturated ketone intermediate with hydrazine hydrate in the presence of an acid catalyst to form the stable aromatic pyrazole ring.[6]

Experimental Protocol: Pyrazole Formation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(4-Methoxyphenyl)but-3-en-2-one176.211.76 g10.0 mmol
Hydrazine Hydrate (~64% hydrazine)50.060.6 mL (~0.62 g)~12.4 mmol
Glacial Acetic Acid60.0515 mL-
Deionized Water-50 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-30 mL-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1.76 g (10.0 mmol) of 4-(4-methoxyphenyl)but-3-en-2-one in 15 mL of glacial acetic acid.

  • Hydrazine Addition: To the stirred solution, add 0.6 mL (~12.4 mmol) of hydrazine hydrate.

  • Cyclization Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (7:3 hexane:ethyl acetate).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into 50 mL of ice-cold deionized water.

  • Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure pyrazole as a solid.

Spectroscopic Characterization of 3-(4-Methoxyphenyl)-5-methyl-1H-pyrazole

A thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.

Characterization_Workflow Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Conclusion Structural Confirmation and Purity Assessment NMR->Conclusion IR->Conclusion MS->Conclusion

Figure 2: Workflow for spectroscopic characterization.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, the methyl protons on the pyrazole ring, and the proton on the pyrazole ring. The N-H proton of the pyrazole may appear as a broad singlet.

    • Expected Chemical Shifts (δ, ppm in CDCl₃):

      • ~7.6-7.4 (d, 2H, Ar-H ortho to pyrazole)

      • ~6.9 (d, 2H, Ar-H meta to pyrazole)

      • ~6.1 (s, 1H, pyrazole C4-H)

      • ~3.8 (s, 3H, -OCH₃)

      • ~2.3 (s, 3H, pyrazole C5-CH₃)

      • A broad singlet for the N-H proton (chemical shift can vary).[7][8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

    • Expected Chemical Shifts (δ, ppm in CDCl₃):

      • ~159 (Ar-C-OCH₃)

      • ~150-140 (Pyrazole C3 and C5)

      • ~129-125 (Ar-CH)

      • ~114 (Ar-CH)

      • ~105 (Pyrazole C4)

      • ~55 (-OCH₃)

      • ~13 (Pyrazole C5-CH₃)[7][9]

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

    • Expected Absorption Bands (cm⁻¹):

      • ~3200-3100 (N-H stretching)

      • ~3100-3000 (Aromatic C-H stretching)

      • ~2950-2850 (Aliphatic C-H stretching)

      • ~1610, 1510, 1460 (C=C and C=N stretching of aromatic and pyrazole rings)

      • ~1250 (Asymmetric C-O-C stretching of methoxy group)

      • ~1030 (Symmetric C-O-C stretching of methoxy group)[10]

  • MS (Mass Spectrometry): Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern.

    • Expected m/z: The molecular ion peak (M⁺) for C₁₁H₁₂N₂O is expected at m/z = 188.09. Electrospray ionization (ESI) may show the [M+H]⁺ peak at m/z = 189.10.[7]

Trustworthiness and Self-Validation

The protocols outlined in this application note are designed to be self-validating. The successful synthesis of the intermediate and the final product can be reliably confirmed through the comprehensive spectroscopic characterization methods described. The expected data provided serves as a benchmark for researchers to compare their experimental results, ensuring confidence in the identity and purity of the synthesized compounds. The two-step approach also allows for the isolation and characterization of the intermediate, providing a checkpoint for the success of the first reaction before proceeding to the final step.

Conclusion

This application note provides a detailed and reliable experimental procedure for the synthesis of 3-(4-methoxyphenyl)-5-methyl-1H-pyrazole from 4-methoxyphenylacetaldehyde. By following the outlined Claisen-Schmidt condensation and subsequent cyclization protocols, researchers in the fields of organic synthesis, medicinal chemistry, and drug development can efficiently access this valuable pyrazole derivative. The comprehensive characterization data and the rationale behind the experimental choices aim to empower scientists to not only reproduce this synthesis but also to adapt it for the creation of novel pyrazole-based compounds with potential therapeutic applications.

References

A Robust HPLC-UV Method for the Quantification of 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-(4-methoxyphenyl)acetaldehyde. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the determination of this aromatic aldehyde in various sample matrices. The protocol has been developed to ensure specificity, linearity, accuracy, and precision, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development requiring an accurate analytical method for this compound.

Introduction

This compound, an aromatic aldehyde, is a compound of interest in various fields, including organic synthesis and the study of potential biological activities. Accurate quantification of this analyte is crucial for process monitoring, quality control, and research applications. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of aldehydes due to its high resolution and sensitivity.[6][7] This application note describes a stability-indicating HPLC method that can effectively separate this compound from potential impurities and degradation products.[8]

Principle of the Method

The method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[9] A C18 column is employed as the stationary phase, which retains the relatively non-polar this compound. The mobile phase, a mixture of an organic solvent (acetonitrile) and an aqueous buffer, is used to elute the analyte from the column. The concentration of the organic solvent can be adjusted to optimize the retention time and resolution. Detection is achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance, which for this compound is typically in the range of 250-280 nm.[10]

Materials and Methods

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

    • This compound reference standard (purity ≥95%)[11]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Column: A C18 column provides excellent retention and separation for aromatic compounds like this compound.[9]

  • Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good peak shape. The addition of a small amount of acid (phosphoric or formic) helps to suppress the ionization of any potential silanol groups on the silica-based stationary phase, leading to improved peak symmetry.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and separation efficiency.

  • Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times.

  • Detection Wavelength: The UV detection wavelength of 275 nm is selected based on the UV spectrum of this compound, which shows significant absorbance in this region due to the π→π* transitions within the conjugated aromatic-carbonyl system.[10]

Protocols

Standard and Sample Preparation

1. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Dissolve it in a 25 mL volumetric flask with the mobile phase as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

2. Working Standard Solutions:

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards in the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

3. Sample Preparation:

  • The sample preparation will depend on the matrix. For a simple solution, dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering components.[12][13]

  • Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system to prevent clogging of the column and tubing.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Dilution/Extraction & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (275 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Method Validation

To ensure the reliability and accuracy of the analytical method, it must be validated according to the ICH Q2(R2) guidelines.[1][2][3][4][5] The key validation parameters are outlined below.

Method Validation Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantification (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte.[2] This is determined by analyzing a series of standards over a specified range. A linear regression analysis is performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2] It is assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and is expressed as the percentage recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

System Suitability

Before each analytical run, a system suitability test should be performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution is injected multiple times, and parameters such as peak area, retention time, theoretical plates, and tailing factor are monitored.

Example System Suitability Acceptance Criteria:

ParameterAcceptance Criteria
RSD of Peak Area ≤ 2.0% (for n≥5)
Tailing Factor ≤ 2.0
Theoretical Plates > 2000

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantification of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes the method easily transferable to most analytical laboratories. Proper validation in accordance with ICH guidelines will ensure the generation of accurate and precise data, making it suitable for a wide range of applications in research and quality control.

References

Application Note: High-Confidence Identification and Quantification of 2-(4-Methoxyphenyl)acetaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the analysis of 2-(4-methoxyphenyl)acetaldehyde, a significant aromatic aldehyde in the flavor, fragrance, and pharmaceutical industries. We provide a detailed, field-proven protocol for the sensitive and selective determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it delves into the characteristic fragmentation patterns of this compound, providing a robust framework for its unambiguous identification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable analytical method for this compound.

Introduction

This compound, also known as p-methoxyphenylacetaldehyde, is an organic compound with the chemical formula C₉H₁₀O₂.[1] It is characterized by a methoxy group attached to a phenyl ring, which is in turn connected to an acetaldehyde moiety.[2] This structure confers a distinct aromatic profile, making it a valuable component in the synthesis of various complex molecules, including heterocyclic compounds and chalcones with potential medicinal applications.[2] Given its importance, a robust and validated analytical method for its identification and quantification is crucial for quality control, metabolic studies, and formulation development.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile compounds due to its high chromatographic resolution and the structural information provided by mass spectrometry.[3] This application note provides a detailed protocol for the direct analysis of this compound by GC-MS, designed to deliver high sensitivity, selectivity, and reproducibility.

Experimental

Materials and Reagents
  • Analyte Standard: this compound (≥95% purity)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC-MS grade

  • Internal Standard (IS): (Optional, for quantitative analysis) e.g., 3-(4-Isopropylphenyl)-2-methylpropionaldehyde or other suitable non-interfering compound.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps

  • Syringes: GC-grade microsyringes

Sample Preparation: The "Dilute and Shoot" Approach

For many applications involving relatively clean sample matrices, a straightforward "dilute and shoot" method is sufficient and minimizes sample handling, thereby reducing the potential for analyte loss or contamination.[4]

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound in the chosen solvent (e.g., 1000 µg/mL).

  • Working Standards: Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 20 µg/mL).

  • Sample Preparation:

    • For liquid samples, accurately dilute a known volume or weight of the sample with the chosen solvent to bring the expected analyte concentration within the calibration range.

    • For solid samples, perform a solvent extraction. A typical procedure involves sonicating a known weight of the homogenized sample in a specific volume of solvent, followed by centrifugation or filtration to remove particulate matter.

  • Internal Standard: If an internal standard is used for quantification, add a constant, known concentration to all standards and samples.

  • Vialing: Transfer the final solutions to 2 mL autosampler vials.

GC-MS Instrumentation and Parameters

The following parameters have been established as a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

GC Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Parameter Setting
MS System Agilent 5977B MSD or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Transfer Line Temp. 280 °C
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
SIM Ions m/z 150 (Quantifier), 121, 77 (Qualifiers)

Results and Discussion

Chromatographic Performance

Under the specified GC conditions, this compound is expected to elute as a sharp, symmetrical peak. The use of a non-polar HP-5ms column provides excellent separation for a wide range of aromatic compounds. The retention time will be specific to your system but can be used for initial identification.

Mass Spectral Interpretation and Fragmentation

The electron ionization mass spectrum of this compound is highly characteristic and provides the basis for its confident identification. The key fragmentation pathways are outlined below:

  • Molecular Ion ([M]⁺·): The molecular ion peak is observed at a mass-to-charge ratio (m/z) of 150, corresponding to the molecular weight of the compound (C₉H₁₀O₂).[1][5]

  • Base Peak ([M-CHO]⁺): The most abundant ion in the spectrum, the base peak, is typically found at m/z 121.[5] This fragment results from the characteristic alpha-cleavage of the formyl group (-CHO) from the molecular ion, forming a stable benzylic cation.[5]

  • Other Significant Fragments:

    • m/z 135: Loss of a methyl radical (-CH₃) from the methoxy group.

    • m/z 77: Represents the phenyl cation ([C₆H₅]⁺), a common fragment in aromatic compounds.

A representative mass spectrum and fragmentation pattern are illustrated below.

Table of Expected Mass Fragments

m/z Relative Intensity Proposed Fragment Fragmentation Pathway
150Moderate[C₉H₁₀O₂]⁺·Molecular Ion
121100 (Base Peak)[C₈H₉O]⁺Loss of -CHO (formyl radical)
135Low[C₈H₇O₂]⁺Loss of -CH₃ (methyl radical)
77Moderate[C₆H₅]⁺Phenyl cation
Method Validation and Performance

For quantitative applications, the method should be validated according to standard guidelines (e.g., ICH, FDA). Key validation parameters include:

  • Linearity: The method should demonstrate linearity over a defined concentration range with a correlation coefficient (r²) > 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) to establish the method's sensitivity.

  • Accuracy and Precision: Assessed by analyzing replicate samples at multiple concentration levels. Precision is typically expressed as the relative standard deviation (%RSD), and accuracy as the percent recovery.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks at the retention time of the analyte.

Advanced Considerations: Direct Injection vs. Derivatization

While the direct injection method described is suitable for many applications, derivatization can be employed to enhance sensitivity and improve chromatographic performance, especially for trace-level analysis or in complex matrices.[6]

Derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA):

Aldehydes can be derivatized with PFBHA to form their corresponding oximes. This offers several advantages:

  • Increased Sensitivity: The resulting PFBHA-oximes are highly responsive to electron capture detection (ECD) and can provide enhanced sensitivity in mass spectrometry, particularly in negative chemical ionization (NCI) mode.

  • Improved Chromatography: Derivatization can reduce the polarity of the analyte, leading to better peak shape and reduced tailing.[7]

  • Enhanced Selectivity: The derivatization reaction is specific to carbonyl compounds, which can help to reduce matrix interference.

Causality Behind Choosing a Method:

  • Direct Injection is Preferred When:

    • Analyte concentrations are relatively high.

    • The sample matrix is clean.

    • High sample throughput is required.

    • The goal is a rapid screening method.

  • Derivatization is Advantageous When:

    • Trace-level quantification is necessary.

    • The sample matrix is complex and causes significant interference.

    • Improved peak symmetry and chromatographic resolution are critical.

Conclusion

This application note provides a robust and reliable GC-MS method for the analysis of this compound. The detailed protocol for direct injection offers a straightforward and efficient approach for routine analysis. The discussion on derivatization provides a valuable alternative for applications requiring enhanced sensitivity and selectivity. By following the outlined procedures and understanding the characteristic fragmentation patterns, researchers can achieve high-confidence identification and accurate quantification of this important aromatic aldehyde in various sample matrices.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample/Standard Dilution Dilution with Solvent (e.g., Dichloromethane) Start->Dilution IS_Addition Internal Standard Addition (Optional for Quantitation) Dilution->IS_Addition Vialing Transfer to Autosampler Vial IS_Addition->Vialing Injection GC Injection (1 µL, Splitless) Vialing->Injection Separation Chromatographic Separation (HP-5ms Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (Scan or SIM) Ionization->Detection Data_Acq Data Acquisition Detection->Data_Acq Identification Identification (Retention Time & Mass Spectrum) Data_Acq->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for this compound analysis.

References

The Versatile Scaffold: Harnessing 2-(4-methoxyphenyl)acetaldehyde in Medicinal Chemistry for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Simple Aldehyde

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to generate libraries of bioactive compounds is of paramount importance. 2-(4-methoxyphenyl)acetaldehyde, a commercially available aromatic aldehyde, represents a valuable yet often overlooked starting material for the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential.[1] Its unique structural features, comprising a methoxy-substituted phenyl ring and a reactive acetaldehyde moiety, make it an ideal precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of the application of this compound in the synthesis of chalcones, pyrazoles, and thiazoles, and details protocols for the evaluation of their biological activities.

The methoxy group on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, potentially enhancing their metabolic stability and receptor binding affinity. The aldehyde functionality serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of diverse heterocyclic systems. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this compound for the discovery of new therapeutic agents.

Core Synthetic Strategies and Protocols

The reactivity of the aldehyde group in this compound allows for its participation in a range of classical organic reactions to build key heterocyclic cores. Here, we focus on three prominent classes of bioactive molecules: chalcones, pyrazoles, and thiazoles.

Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known precursors to flavonoids and exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antioxidant properties. The Claisen-Schmidt condensation is a cornerstone reaction for chalcone synthesis.

Reaction Principle: This base-catalyzed condensation reaction involves the reaction of an aldehyde with a ketone. In our case, this compound will react with a substituted acetophenone to yield the corresponding chalcone derivative.

Detailed Protocol: Synthesis of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

  • Materials:

    • This compound

    • 4-chloroacetophenone

    • Sodium hydroxide (NaOH)

    • Ethanol (95%)

    • Distilled water

    • Standard laboratory glassware

    • Magnetic stirrer

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 10 mmol of 4-chloroacetophenone and 10 mmol of this compound in 30 mL of 95% ethanol.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Prepare a 10% (w/v) aqueous solution of NaOH.

    • Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into 100 mL of crushed ice with stirring.

    • Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold distilled water to remove excess base.

    • Recrystallize the crude product from hot ethanol to obtain the pure chalcone derivative.

    • Dry the purified crystals and determine the yield and melting point.

    • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Table 1: Reactants for Chalcone Synthesis

Reactant 1Reactant 2Product
This compound4-chloroacetophenone(2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This compoundAcetophenone(2E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
This compound4-methylacetophenone(2E)-3-(4-methoxyphenyl)-1-(p-tolyl)prop-2-en-1-one

Visualization 1: Chalcone Synthesis Workflow

Chalcone_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product acetaldehyde This compound conditions NaOH, Ethanol Room Temperature acetaldehyde->conditions acetophenone Substituted Acetophenone acetophenone->conditions chalcone Chalcone Derivative conditions->chalcone

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Synthesis of Pyrazole Derivatives from Chalcones

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in many pharmaceuticals, exhibiting anti-inflammatory, analgesic, and anticancer activities. A common route to pyrazoles involves the cyclocondensation of chalcones with hydrazine derivatives.

Reaction Principle: The α,β-unsaturated ketone of the chalcone undergoes a condensation reaction with hydrazine hydrate, followed by cyclization and dehydration to form the stable pyrazole ring.

Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

  • Materials:

    • (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (synthesized as described above)

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Glacial acetic acid

    • Ethanol

    • Standard laboratory glassware

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve 5 mmol of the chalcone derivative in 25 mL of ethanol.

    • Add 10 mmol of hydrazine hydrate to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

    • Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.

    • Characterize the synthesized compound by spectroscopic techniques.

Visualization 2: Pyrazole Synthesis from Chalcone

Pyrazole_Synthesis chalcone Chalcone Derivative conditions Ethanol, Acetic Acid Reflux chalcone->conditions hydrazine Hydrazine Hydrate hydrazine->conditions pyrazole Pyrazole Derivative conditions->pyrazole

Caption: Synthesis of pyrazoles from chalcones.

Synthesis of Thiazole Derivatives

Thiazoles are five-membered heterocyclic compounds containing a sulfur and a nitrogen atom. They are a common feature in many biologically active compounds, including antimicrobial and anticancer agents. The Hantzsch thiazole synthesis is a classical method for their preparation.

Reaction Principle: This method involves the cyclocondensation of a α-haloketone with a thioamide. For our purpose, we will first need to synthesize a thioamide from this compound.

Two-Step Protocol:

Step 1: Synthesis of 2-(4-methoxyphenyl)thioacetamide

  • Materials:

    • This compound

    • Sulfur

    • Ammonia solution

    • Methanol

    • Standard laboratory glassware

  • Procedure (Willgerodt-Kindler reaction):

    • In a round-bottom flask, mix 10 mmol of this compound, 15 mmol of sulfur, and 20 mL of a 25% aqueous ammonia solution in 50 mL of methanol.

    • Reflux the mixture for 12-16 hours.

    • Cool the reaction mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude thioamide by column chromatography or recrystallization.

Step 2: Synthesis of 2-(4-methoxybenzyl)-4-(4-bromophenyl)thiazole

  • Materials:

    • 2-(4-methoxyphenyl)thioacetamide (from Step 1)

    • 2-bromo-1-(4-bromophenyl)ethan-1-one (α-bromoacetophenone derivative)

    • Ethanol

    • Standard laboratory glassware

  • Procedure (Hantzsch Thiazole Synthesis):

    • Dissolve 5 mmol of 2-(4-methoxyphenyl)thioacetamide and 5 mmol of 2-bromo-1-(4-bromophenyl)ethan-1-one in 30 mL of ethanol.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent.

    • Wash the organic layer with water, dry, and concentrate.

    • Purify the resulting thiazole derivative by column chromatography.

Visualization 3: Thiazole Synthesis Workflow

Thiazole_Synthesis acetaldehyde This compound thioamide 2-(4-methoxyphenyl)thioacetamide acetaldehyde->thioamide Willgerodt-Kindler thiazole Thiazole Derivative thioamide->thiazole Hantzsch Synthesis haloketone α-Haloacetophenone haloketone->thiazole NFkB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus IKK IKK Complex stimulus->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p p-IκB (Ubiquitinated for degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB_p->NFkB_active releases DNA DNA NFkB_active->DNA translocates & binds Genes Pro-inflammatory & Pro-survival Genes (e.g., COX-2, IL-6, Bcl-xL) DNA->Genes promotes transcription Chalcone Chalcone Derivative Chalcone->IKK inhibits Chalcone->NFkB_active inhibits nuclear translocation

References

Application of 4-methoxyphenylacetaldehyde in the fragrance and flavor industry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-Methoxyphenylacetaldehyde in the Fragrance and Flavor Industry

Introduction: Unveiling the Versatility of 4-Methoxyphenylacetaldehyde

4-Methoxyphenylacetaldehyde, also known by synonyms such as p-anisylacetaldehyde or Acetal R, is a potent aroma chemical that holds a significant position in the palette of perfumers and flavorists. With the chemical formula C₉H₁₀O₂, this aldehyde is characterized by a powerful and complex olfactory profile that bridges floral and gourmand notes.[1][2] Its unique scent, reminiscent of hawthorn, lilac, and anise, makes it an invaluable component for creating nuanced and memorable sensory experiences.[2][3]

This guide serves as a comprehensive technical resource for researchers, perfumers, and formulation scientists. It delves into the multifaceted applications of 4-methoxyphenylacetaldehyde, providing not only detailed protocols for its use but also the scientific rationale behind its formulation, handling, and quality control. Our objective is to equip professionals with the expertise to leverage this ingredient's full potential while ensuring product stability, safety, and regulatory compliance.

Section 1: Physicochemical Properties and Olfactory Character

A thorough understanding of a material's physical and chemical properties is fundamental to its effective application. These characteristics dictate its behavior in various formulations, its stability, and its sensory perception.

Quantitative Data Summary

The key physicochemical properties of 4-methoxyphenylacetaldehyde are summarized below for quick reference. These parameters are critical for solubility calculations, performance prediction, and safety assessments.

PropertyValueSource
CAS Number 5703-26-4[1][3]
Molecular Formula C₉H₁₀O₂[1][3]
Molecular Weight 150.17 g/mol [1][3]
Appearance Pale yellow clear liquid (est.)[2]
Boiling Point 255-256 °C at 760 mmHg; 118 °C at 9 mmHg[2]
Flash Point 108.33 °C (227.00 °F) TCC[2]
Vapor Pressure 0.016 mmHg @ 25 °C (est.)[2][4]
Refractive Index 1.53100 to 1.53700 @ 20.00 °C[2]
Specific Gravity 1.093 to 1.099 @ 25.00 °C[2]
Solubility Soluble in ethanol; slightly soluble in water.[2][3]
Olfactory Profile: A Symphony of Scents

The odor of 4-methoxyphenylacetaldehyde is exceptionally complex and powerful. It is not a monolithic scent but rather a blend of facets that can be emphasized or subdued depending on the formulation.

  • Primary Notes: The dominant characteristics are intensely sweet, floral, and powdery.[3][5] The floral aspect is most often compared to hawthorn, a key descriptor found across multiple sources.[2]

  • Secondary Notes: Underlying the primary floralcy are distinct green and anisic (anise-like) notes.[3] This combination provides a fresh, natural lift that prevents the sweetness from becoming cloying.

  • Tertiary & Modifying Notes: Subtle spicy undertones add warmth and depth.[3] In compositions, it can accentuate the powdery notes of other materials like vanillin and serves as an effective sweetener or modifier for anisaldehyde, producing softer, less harsh effects.[5][6]

Section 2: Applications in Fragrance Formulations

4-Methoxyphenylacetaldehyde is a versatile modifier and heart note, primarily used in floral and fougère fragrance structures. Its potency requires careful dosage, but when used correctly, it imparts exceptional diffusion and character.

Functional Roles in Perfumery
  • Floral Accords: It is a cornerstone ingredient for recreating specific floral scents, most notably lilac, heliotrope, wallflower, and acacia.[6] Its hawthorn note is crucial for these types of compositions.

  • Sweetener and Modifier: In Fougère and other complex fragrances, it acts as a powerful sweetener. It can modify and soften the sharper notes of aldehydes like anisaldehyde, leading to a more rounded and elegant final product.[6]

  • Broad Applicability: Its stability and pleasing scent profile make it suitable for a wide range of products, including fine fragrances, deodorants, creams, lotions, hair products, air fresheners, and detergents.[5]

Protocol: Crafting a Classic Lilac Accord

This protocol demonstrates the use of 4-methoxyphenylacetaldehyde to build a foundational lilac accord. The causality for each ingredient is explained to illustrate the principles of fragrance composition.

Objective: To create a realistic and diffusive lilac heart note.

Materials:

  • 4-Methoxyphenylacetaldehyde

  • Terpineol

  • Phenyl Ethyl Alcohol

  • Heliotropin

  • Indole (10% solution in DPG)

  • Hydroxycitronellal

  • Cinnamic Alcohol

  • Benzyl Acetate

  • Dipropylene Glycol (DPG) as a solvent

Procedure:

  • Prepare the Base: In a clean glass beaker, combine 30 parts Terpineol and 20 parts Phenyl Ethyl Alcohol.

    • Causality: Terpineol provides the main fresh, clean, and slightly lilac-floral body. Phenyl Ethyl Alcohol contributes a classic rose note, which is a natural component of the lilac scent profile.

  • Introduce the Hawthorn Heart: Add 10 parts of 4-methoxyphenylacetaldehyde to the base.

    • Causality: This is the key ingredient that provides the characteristic sweet, hawthorn, and slightly anisic note of lilac. Its power drives the accord.

  • Add Powdery & Sweet Notes: Blend in 15 parts Heliotropin and 5 parts Cinnamic Alcohol.

    • Causality: Heliotropin imparts a powdery, almond-like sweetness, characteristic of heliotrope flowers, which rounds out the lilac scent. Cinnamic Alcohol adds a soft, balsamic-spicy warmth and acts as a fixative.

  • Incorporate Supporting Notes: Carefully add 10 parts Hydroxycitronellal, 3 parts Benzyl Acetate, and 2 parts of the 10% Indole solution.

    • Causality: Hydroxycitronellal provides a fresh, watery lily-of-the-valley note, enhancing the "fresh flower" feel. Benzyl Acetate gives a fruity jasmine top note for initial lift. Indole, used in heavy dilution, adds a narcotic, animalic facet that is crucial for a realistic, heady floral scent.

  • Dilute and Mature: Add 5 parts DPG to complete the accord to 100 parts. Mix thoroughly, transfer to a sealed amber glass bottle, and allow to mature for at least 48 hours before evaluation or further use.

    • Causality: Maturation allows the individual components to synergize and form a cohesive, unified scent profile.

Section 3: Synthesis Pathway and Stability Considerations

While end-users typically purchase aroma chemicals, understanding their synthesis and stability is crucial for troubleshooting and ensuring long-term quality.

Common Synthesis Routes

4-Methoxyphenylacetaldehyde can be synthesized through several established chemical pathways.[4][6] A common and illustrative method is the Darzens condensation reaction.

  • Darzens Synthesis: This method involves the reaction of anisaldehyde with an α-haloester in the presence of a base to form an epoxide (a glycidic ester), which is then hydrolyzed and decarboxylated to yield the final aldehyde.[6]

A simplified representation of a synthesis pathway is shown below.

SynthesisWorkflow Anisaldehyde Anisaldehyde GlycidicEster Glycidic Ester (Epoxide Intermediate) Anisaldehyde->GlycidicEster Darzens Condensation Haloester α-haloester + Base Haloester->GlycidicEster FinalProduct 4-Methoxyphenyl- acetaldehyde GlycidicEster->FinalProduct Saponification & Acidification Hydrolysis Hydrolysis & Decarboxylation

Caption: A simplified workflow of the Darzens synthesis route.

Protocol: Ensuring Chemical Stability

4-Methoxyphenylacetaldehyde is prone to polymerization upon storage, which results in increased viscosity and a significant loss of odor.[6] Adherence to a strict handling and storage protocol is a self-validating system to ensure its usability.

Objective: To prevent polymerization and maintain the olfactory integrity of 4-methoxyphenylacetaldehyde.

Procedure:

  • Procurement and Initial Dilution: Upon receipt, if the material is neat (undiluted), it is highly recommended to prepare a 10% or 25% stock solution in a stable solvent like Dipropylene Glycol (DPG) or Ethanol.

    • Causality: Dilution significantly reduces the concentration of aldehyde molecules, hindering the polymerization process.

  • Container Selection: Store the material, whether neat or diluted, in an airtight amber glass bottle or a fluorinated HDPE container.

    • Causality: Amber glass protects the aldehyde from UV light, which can catalyze degradation. An airtight seal prevents exposure to air (oxygen), another catalyst for polymerization and oxidation.

  • Inert Atmosphere: For long-term storage of the neat material, flush the headspace of the container with an inert gas like nitrogen or argon before sealing.

    • Causality: This displaces oxygen, providing maximum protection against oxidative degradation.

  • Temperature Control: Store the container in a cool, dark place, preferably under refrigeration (4-8°C). Avoid temperature fluctuations and freezing.

    • Causality: Lower temperatures slow down the rate of chemical reactions, including polymerization.

  • Regular Inspection: Visually inspect the material monthly for any signs of increased viscosity or color change. Perform an olfactory check against a retained standard if available.

    • Causality: This serves as a regular check to validate that the storage conditions are effectively preserving the material's quality.

Section 4: Quality Control and Analytical Protocol

Rigorous quality control (QC) is essential to guarantee the purity and consistency of fragrance ingredients, which directly impacts the quality of the final consumer product. Gas Chromatography (GC) is the industry-standard technique for this purpose.[7][8]

Protocol: Purity Analysis by Gas Chromatography (GC-FID)

Objective: To determine the purity of a 4-methoxyphenylacetaldehyde sample and identify any potential impurities.

Instrumentation & Materials:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID).

  • A polar capillary column (e.g., DB-WAX or equivalent).

  • High-purity helium or hydrogen as the carrier gas.

  • Certified reference standard of 4-methoxyphenylacetaldehyde (>98% purity).

  • Ethanol or other suitable solvent (GC grade).

  • Autosampler vials.

Procedure:

  • Standard Preparation: Prepare a standard solution of the reference material at approximately 1000 ppm in ethanol.

  • Sample Preparation: Prepare a sample solution of the material under test at the same concentration (1000 ppm) in ethanol.

  • GC Instrument Setup (Example Conditions):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split ratio 50:1)

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Detector Temperature: 260°C

    • Causality: The temperature program is designed to separate the volatile target analyte from potential impurities, such as residual solvents, starting materials (anisaldehyde), or degradation byproducts. The polar column is chosen for its good selectivity towards oxygenated compounds like aldehydes.

  • Analysis Sequence:

    • Run a solvent blank to ensure no system contamination.

    • Inject the standard solution to determine the retention time and peak area of 4-methoxyphenylacetaldehyde.

    • Inject the sample solution.

  • Data Interpretation:

    • Identify the peak for 4-methoxyphenylacetaldehyde in the sample chromatogram by comparing its retention time to that of the standard.

    • Calculate the purity using the area percent method: Purity (%) = (Area of main peak / Total area of all peaks) * 100.

    • Any significant secondary peaks should be investigated, potentially using Mass Spectrometry (GC-MS) for identification.

QC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Reference Standard Solution Run_Standard Inject Standard Prep_Standard->Run_Standard Prep_Sample Prepare Test Sample Solution Run_Sample Inject Sample Prep_Sample->Run_Sample Setup Set GC Method (Temp, Flow, etc.) Run_Blank Inject Solvent Blank Setup->Run_Blank Run_Blank->Run_Standard Run_Standard->Run_Sample Integrate Integrate Chromatograms Run_Sample->Integrate Calculate Calculate Purity (Area %) Integrate->Calculate Report Generate Certificate of Analysis (CoA) Calculate->Report

Caption: Workflow for the Quality Control analysis of 4-methoxyphenylacetaldehyde.

Section 5: Safety and Regulatory Landscape

The safe use of any fragrance or flavor ingredient is paramount. 4-Methoxyphenylacetaldehyde is governed by established industry standards and regulatory oversight.

Regulatory Status
  • FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has assessed flavoring substances for their "Generally Recognized As Safe" (GRAS) status since 1959.[9][10] This program provides a key safety benchmark for ingredients used in food. While a specific FEMA number for 4-methoxyphenylacetaldehyde was not found in the initial search, the FEMA GRAS program is the primary pathway for evaluating the safety of such flavor ingredients in the US.[11][12][13]

  • IFRA Standards: The International Fragrance Association (IFRA) sets the standards for the safe use of fragrance materials.[5] For p-anisyl acetaldehyde (a synonym), IFRA recommends a maximum usage level of up to 2.0% in the final fragrance concentrate.[2] Adherence to IFRA standards is crucial for global compliance and consumer safety.

Hazard Profile

Based on available data, 4-methoxyphenylacetaldehyde requires careful handling due to potential hazards.

Hazard TypeGHS StatementSource
Skin Contact H315: Causes skin irritation[1]
Eye Contact H319: Causes serious eye irritation[1]
Inhalation H335: May cause respiratory irritation[1]
Ingestion H302: Harmful if swallowed[1]

Handling Recommendations: Professionals should always handle this material in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4-Methoxyphenylacetaldehyde is a potent and versatile aroma chemical with a distinctive sweet, floral, and anisic profile. Its successful application in both the fragrance and flavor industries hinges on a deep understanding of its olfactory characteristics, its behavior in formulations, and its stability. By following the detailed protocols for application, storage, and quality control outlined in this guide, researchers and creators can effectively harness its unique properties to develop innovative and high-quality products while upholding the highest standards of safety and regulatory compliance.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 4-methoxyphenylacetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methoxyphenylacetaldehyde

Welcome to the technical support center for the synthesis of 4-methoxyphenylacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important aldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My yield of 4-methoxyphenylacetaldehyde is consistently low. What are the most common reasons for this?

A1: Low yields can stem from several factors, primarily the inherent instability of the aldehyde, which is prone to oxidation, polymerization, and decarbonylation. Key areas to investigate include:

  • Over-oxidation: The aldehyde can be easily oxidized to 4-methoxyphenylacetic acid, especially if strong oxidizing agents are used or if the reaction is exposed to air for extended periods.[1]

  • Aldol Condensation: In the presence of base, 4-methoxyphenylacetaldehyde can undergo self-condensation, leading to the formation of higher molecular weight byproducts.[2][3]

  • Cannizzaro Reaction: Under strongly basic conditions, this non-enolizable aldehyde can disproportionate into 4-methoxyphenylethanol and 4-methoxyphenylacetic acid.[4][5][6]

  • Decarbonylation: Though less common under standard laboratory conditions, aldehydes can lose carbon monoxide to form 4-methoxytoluene, particularly in the presence of transition metal catalysts or at elevated temperatures.[7][8][9]

Q2: I am observing a significant amount of a carboxylic acid byproduct. How can I minimize its formation?

A2: The formation of 4-methoxyphenylacetic acid is a classic case of over-oxidation. To mitigate this, consider the following:

  • Choice of Oxidant: Employ milder and more selective oxidizing agents. For the oxidation of 4-methoxyphenylethanol, Swern or Dess-Martin periodinane oxidations are generally preferred over chromium-based reagents to avoid over-oxidation.[10][11][12]

  • Reaction Conditions: Maintain strict control over reaction temperature and time. Lower temperatures and shorter reaction times can help minimize the formation of the carboxylic acid.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation of the aldehyde.

Q3: My final product appears to be a viscous oil or a solid, not the expected liquid aldehyde. What could be happening?

A3: This often indicates polymerization or the formation of aldol condensation products. 4-methoxyphenylacetaldehyde is susceptible to self-condensation, especially if traces of acid or base are present. To troubleshoot:

  • Purification: Ensure all reagents and solvents are pure and free from acidic or basic impurities.

  • Work-up: Neutralize the reaction mixture carefully during the work-up procedure to remove any catalytic acid or base.

  • Storage: Store the purified aldehyde under an inert atmosphere, at low temperatures, and protected from light to inhibit polymerization.

Troubleshooting Guides for Specific Synthetic Routes

Guide 1: Oxidation of 4-Methoxyphenylethanol

The oxidation of 4-methoxyphenylethanol is a common route to 4-methoxyphenylacetaldehyde. However, various side reactions can occur depending on the chosen oxidation method.

Issue 1.1: Formation of 4-Methoxyphenylacetic Acid (Over-oxidation)

  • Causality: This occurs when the oxidizing agent is too strong or when reaction conditions are not carefully controlled, leading to the oxidation of the initially formed aldehyde.

  • Troubleshooting Protocol:

    • Reagent Selection: Switch to a milder oxidizing agent. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is a highly effective method for converting primary alcohols to aldehydes without significant over-oxidation.[13][14]

    • Temperature Control: For Swern oxidations, it is critical to maintain the reaction temperature at or below -60 °C during the addition of the alcohol to the activated DMSO. Allowing the temperature to rise can lead to side reactions.[10]

    • Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent to ensure complete conversion of the alcohol, but avoid a large excess which can promote over-oxidation.

Issue 1.2: Unreacted Starting Material

  • Causality: Incomplete reaction can be due to insufficient oxidant, poor reagent quality, or inadequate reaction time.

  • Troubleshooting Protocol:

    • Reagent Quality: Ensure that the oxidizing agent and solvents are fresh and anhydrous. For instance, DMSO for Swern oxidation must be strictly anhydrous.

    • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of complete consumption of the starting alcohol.

    • Activation: In a Swern oxidation, ensure the complete formation of the chloro(dimethyl)sulfonium chloride intermediate before adding the alcohol.[14]

Visualizing the Swern Oxidation and a Key Side Reaction

Below is a DOT script diagram illustrating the desired Swern oxidation pathway and the potential for a Pummerer-type rearrangement side reaction if the temperature is not properly controlled.

Swern_Oxidation cluster_main Swern Oxidation Pathway cluster_side Side Reaction (Pummerer Rearrangement) Alcohol 4-Methoxyphenylethanol Alkoxysulfonium Alkoxysulfonium Salt Alcohol->Alkoxysulfonium Nucleophilic attack ActivatedDMSO Activated DMSO (e.g., from Oxalyl Chloride) ActivatedDMSO->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation (Base) Aldehyde 4-Methoxyphenylacetaldehyde Ylide->Aldehyde β-Elimination Ylide_Side Sulfur Ylide Rearrangement Pummerer Rearrangement Ylide_Side->Rearrangement Elevated Temperature Thioacetal Mixed Thioacetal Byproduct Rearrangement->Thioacetal

Caption: Swern oxidation pathway and a potential side reaction.

Guide 2: Darzens Condensation Route

The Darzens condensation of anisaldehyde with an α-haloester, followed by hydrolysis and decarboxylation, is another synthetic approach.[15][16][17]

Issue 2.1: Low Yield of the Intermediate Glycidic Ester

  • Causality: The Darzens condensation is sensitive to the base used and the reaction conditions. Side reactions such as the self-condensation of the α-haloester can compete with the desired reaction.[18]

  • Troubleshooting Protocol:

    • Base Selection: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often preferred to minimize saponification of the ester.

    • Temperature Control: The initial deprotonation of the α-haloester should be performed at low temperatures (e.g., 0 °C or below) to prevent side reactions. The subsequent addition of anisaldehyde can then be carried out at a slightly higher temperature.

    • Order of Addition: Add the α-haloester to the base to form the enolate in situ, and then add the anisaldehyde to this solution. This minimizes the concentration of the enolate and reduces the likelihood of self-condensation.

Issue 2.2: Formation of Polymeric Material During Decarboxylation

  • Causality: The hydrolysis of the glycidic ester to the corresponding carboxylic acid, followed by decarboxylation, can be sensitive to pH and temperature. The product aldehyde can polymerize under harsh acidic or basic conditions.

  • Troubleshooting Protocol:

    • Mild Hydrolysis: Use milder conditions for the saponification of the ester, such as lithium hydroxide (LiOH) in a mixture of THF and water.

    • Controlled Decarboxylation: After acidification to form the glycidic acid, the decarboxylation can often be achieved by gentle heating. Avoid excessively high temperatures or strong acids.

    • Product Isolation: As soon as the decarboxylation is complete (as monitored by TLC or GC), promptly work up the reaction and isolate the aldehyde to prevent degradation.

Quantitative Data Summary for Darzens Condensation Troubleshooting

ParameterStandard ConditionsOptimized ConditionsRationale for Optimization
Base Sodium EthoxidePotassium tert-ButoxideReduces ester saponification.
Temperature Room Temperature0 °C to RTMinimizes self-condensation.
Decarboxylation Strong Acid, High TempMild Acid, Gentle HeatPrevents polymerization of the aldehyde product.
Guide 3: Pinnick Oxidation of 4-Methoxyphenylacetaldehyde to the Carboxylic Acid (An Undesired Side Reaction)

While the goal is to synthesize the aldehyde, understanding its further oxidation is crucial for preventing this side reaction. The Pinnick oxidation is a mild method for converting aldehydes to carboxylic acids and serves as a good model for the over-oxidation process.[19][20][21]

Mechanism of Undesired Over-oxidation

The active oxidant is chlorous acid (HClO₂), formed from sodium chlorite (NaClO₂) under acidic conditions.[22][23] The aldehyde reacts with chlorous acid, and a subsequent pericyclic fragmentation yields the carboxylic acid and hypochlorous acid (HOCl).[19][21] This byproduct, HOCl, can then participate in other unwanted side reactions.[20][22]

Visualizing the Pinnick Oxidation Mechanism

Pinnick_Oxidation cluster_oxidation Pinnick Oxidation Mechanism Aldehyde 4-Methoxyphenyl- acetaldehyde Intermediate Chlorite Adduct Aldehyde->Intermediate ChlorousAcid Chlorous Acid (HClO2) ChlorousAcid->Intermediate CarboxylicAcid 4-Methoxyphenyl- acetic Acid Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl

References

Purification techniques for 2-(4-methoxyphenyl)acetaldehyde after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 2-(4-methoxyphenyl)acetaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining this aldehyde with high purity after synthesis. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common and complex purification issues.

Understanding the Challenge

This compound is a valuable building block in organic synthesis.[1] However, its aldehyde functional group makes it susceptible to several undesirable side reactions, complicating its purification. Key challenges include:

  • Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid, 2-(4-methoxyphenyl)acetic acid, especially when exposed to air.[2]

  • Decomposition on Silica Gel: Standard silica gel for column chromatography is slightly acidic, which can catalyze decomposition or polymerization of sensitive aldehydes.[3]

  • Aldol Condensation: Under basic or acidic conditions, the aldehyde can self-condense.

  • Similar Polarity of Impurities: Unreacted starting materials (e.g., 2-(4-methoxyphenyl)ethanol) and certain byproducts may have polarities very close to the product, making chromatographic separation difficult.

This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: My crude NMR shows the presence of 2-(4-methoxyphenyl)acetic acid. How can I remove it?

A1: The most straightforward method is a liquid-liquid extraction with a mild aqueous base. Dissolve your crude product in an organic solvent like ethyl acetate or diethyl ether. Wash the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt, which is soluble in the aqueous layer, while the desired aldehyde remains in the organic layer.[4] Be sure to perform the wash gently to avoid emulsions and repeat it 2-3 times for complete removal.

Q2: I'm seeing a new spot on my TLC plate after letting the crude material sit for a day. What is happening?

A2: This is likely due to air oxidation of the aldehyde to the more polar carboxylic acid. Aldehydes, especially aromatic ones, can be sensitive to air and light.[2] It is best practice to purify the aldehyde as soon as possible after synthesis and to store it under an inert atmosphere (like nitrogen or argon) at a low temperature (-20°C is recommended) to minimize degradation.

Q3: Can I use solvents like methanol or ethanol during column chromatography?

A3: It is highly advisable to avoid alcohol-based solvents (methanol, ethanol) when performing silica gel chromatography on aldehydes.[3] The slightly acidic nature of silica can catalyze the formation of hemiacetals or acetals, which can complicate elution profiles and lead to apparent product loss or the isolation of unexpected byproducts.[3]

Q4: My purified aldehyde is a liquid. How can I be sure it's pure without access to GC-MS?

A4: High-resolution ¹H NMR is an excellent tool. Pure this compound will have a characteristic aldehyde proton signal (a triplet) around 9.7 ppm. Integrating this peak against other signals (e.g., the methoxy group singlet around 3.8 ppm or the aromatic protons) can give a good indication of purity. Additionally, running TLC with multiple different solvent systems can help reveal impurities that might co-elute in a single system.

Purification Strategy Workflow

Choosing the right purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a general decision-making workflow.

G start Crude Product Analysis (TLC, NMR) acid_check Is Carboxylic Acid Present? start->acid_check base_wash Perform Mild Base Wash (e.g., NaHCO3 aq.) acid_check->base_wash Yes scale_check What is the Reaction Scale? acid_check->scale_check No base_wash->scale_check small_scale < 5g scale_check->small_scale large_scale > 5g scale_check->large_scale column Flash Column Chromatography small_scale->column distill Vacuum Distillation large_scale->distill bisulfite Bisulfite Adduct Formation (For stubborn impurities) column->bisulfite Impure Fractions? final_product Pure Product (Store under N2 at -20°C) column->final_product distill->bisulfite Impure Distillate? distill->final_product bisulfite->final_product

Caption: Decision workflow for purifying this compound.

Troubleshooting Guides

This section addresses specific problems encountered during purification in a question-and-answer format.

Issues with Column Chromatography

Problem: My product is smearing/tailing on the silica gel column, and the yield is low.

Cause & Solution: This is a classic sign of product decomposition on the silica gel.[5] The acidic nature of silica can be detrimental to aldehydes.

  • Solution 1: Deactivate the Silica. Before running the column, flush the packed silica gel with your chosen eluent containing 0.5-1% triethylamine (Et₃N).[3] This mild base will neutralize the acidic sites on the silica, significantly reducing the chance of decomposition.

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5] Always perform a preliminary TLC analysis on these materials to ensure your desired separation is achievable.

  • Solution 3: Minimize Contact Time. Run the column "wetter" and faster (flash chromatography) than you normally would. The goal is to minimize the time the aldehyde spends in contact with the silica.

Problem: I can't find a solvent system to separate my product from a starting material (e.g., 2-(4-methoxyphenyl)ethanol).

Cause & Solution: The polarity of the aldehyde and the corresponding alcohol can be very similar.

  • Solution 1: Fine-Tune Your Solvent System. Experiment with different solvent mixtures. A common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate or diethyl ether.[2] Try varying the ratio in small increments (e.g., 90:10, 85:15, 80:20 Hexanes:EtOAc). Sometimes, adding a small amount of a third solvent, like dichloromethane (DCM), can improve separation.

  • Solution 2: Consider Dry Loading. If your crude product has poor solubility in the eluent, it can lead to broad bands and poor separation.[6] Dry loading the sample onto a small amount of silica gel before adding it to the column can create a more concentrated starting band and improve resolution.[6]

Troubleshooting Flowchart: Low Yield After Column Chromatography

G start Low Yield After Column check_stability Check Compound Stability on Silica (2D TLC) start->check_stability is_stable Is it Stable? check_stability->is_stable unstable_path Decomposition Occurred is_stable->unstable_path No stable_path No Decomposition is_stable->stable_path Yes deactivate_silica Option 1: Deactivate Silica with 1% Et3N in Eluent unstable_path->deactivate_silica use_alumina Option 2: Use Neutral Alumina or Florisil unstable_path->use_alumina check_fractions Re-check all fractions (concentrate and re-TLC) stable_path->check_fractions still_missing Product Still Missing? check_fractions->still_missing came_off_early Possibility 1: Came off in solvent front still_missing->came_off_early Yes stuck_on_column Possibility 2: Product is still on the column still_missing->stuck_on_column No

Caption: Troubleshooting logic for low recovery from a silica column.

Issues with Distillation

Problem: The product is darkening or polymerizing in the distillation flask.

Cause & Solution: this compound has a high boiling point (approx. 255°C at atmospheric pressure), and prolonged heating can cause decomposition or polymerization.[1]

  • Solution: Use Vacuum Distillation. This is the preferred method. By reducing the pressure, you significantly lower the boiling point, allowing for distillation at a much lower and safer temperature. A literature report lists a boiling point of 61-63°C at 2.5 mmHg.[4] Ensure your vacuum system is robust and can achieve a stable, low pressure.

Advanced Purification: Bisulfite Adduct Formation

Problem: Chromatography and distillation are failing to remove a persistent, non-acidic impurity.

Cause & Solution: When standard methods fail, a chemical purification technique can be highly effective. Aldehydes (and some unhindered ketones) reversibly react with sodium bisulfite to form a water-soluble adduct.[7][8] This allows you to separate the aldehyde from non-reactive organic impurities.

  • Solution: Form and Reverse the Bisulfite Adduct. This powerful technique can yield very pure aldehyde. The general procedure involves vigorously mixing an organic solution of the crude product with a saturated aqueous solution of sodium bisulfite. The aldehyde adduct moves to the aqueous phase, which is then separated. The aldehyde is subsequently regenerated by adding a base (like NaHCO₃ or NaOH) to the aqueous layer and extracting the pure aldehyde back into an organic solvent.[2][7]

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography (Deactivated Silica)
  • Preparation: Prepare your eluent (e.g., 85:15 Hexanes:Ethyl Acetate). Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).

  • Column Packing: Pack a glass column with silica gel using the prepared eluent.

  • Deactivation: Flush the packed column with at least 2-3 column volumes of the Et₃N-containing eluent to ensure all acidic sites are neutralized.

  • Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Carefully load the sample onto the top of the silica gel.

  • Elution: Begin eluting the column with the Et₃N-containing solvent system, collecting fractions. Use positive air pressure to achieve a fast flow rate.

  • Monitoring: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Work-up: Evaporate the solvent under reduced pressure. To remove the residual triethylamine, you can re-dissolve the product in diethyl ether, wash it with a small amount of dilute HCl (if the product is stable to it) or water, dry the organic layer with anhydrous Na₂SO₄, filter, and re-concentrate.

Protocol 2: Purification via Sodium Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude aldehyde mixture in a solvent like methanol or diethyl ether in a separatory funnel.[8] Add an equal volume of saturated aqueous sodium bisulfite solution.[7]

  • Extraction: Shake the funnel vigorously for 5-10 minutes. Pressure may build up, so vent frequently.[8] Allow the layers to separate. The aldehyde is now in the aqueous layer as the bisulfite adduct.

  • Impurity Removal: Separate the layers. Wash the aqueous layer once more with a fresh portion of organic solvent (e.g., diethyl ether) to remove any remaining organic impurities.[8]

  • Regeneration: Place the aqueous layer in a clean separatory funnel. Add a fresh portion of diethyl ether. Slowly add a saturated NaHCO₃ solution or 1M NaOH solution while stirring until the solution is basic (check with pH paper).[2][8]

  • Isolation: Shake the funnel. The pure aldehyde will be released from the adduct and will move into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Data Summary Table
Property / TechniqueValue / Recommended ConditionsSource(s)
Boiling Point 255.5 °C @ 760 mmHg[1]
61-63 °C @ 2.5 mmHg[4]
Storage Inert atmosphere, store in freezer, under -20°C
Column Chromatography Stationary Phase: Silica gel (deactivated with 1% Et₃N) or Alumina[3]
Eluent System: Hexanes/Ethyl Acetate or Benzene/Methylene Chloride[3][4]
Key Impurity 2-(4-methoxyphenyl)acetic acid[2]
Removal of Acid Wash with aq. NaHCO₃ solution[4]
Advanced Method Sodium Bisulfite Adduct Formation[7][8]

References

Preventing polymerization of 2-(4-methoxyphenyl)acetaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Polymerization During Storage and Handling

Welcome to the Technical Support Center for 2-(4-methoxyphenyl)acetaldehyde. This guide is designed to provide in-depth technical assistance to professionals working with this reactive aldehyde. As Senior Application Scientists, we understand the challenges that can arise during the storage and use of this valuable synthetic building block. This resource offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you ensure the stability and purity of your material, leading to more reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've noticed my this compound has turned yellow and become more viscous. What is happening?

A1: This is a classic sign of polymerization. This compound, like many aldehydes with α-hydrogens, is prone to self-condensation reactions, primarily through an aldol condensation pathway. This process can be catalyzed by trace amounts of acidic or basic impurities on glassware, or exposure to air and light. The initial condensation reaction forms a β-hydroxy aldehyde (an aldol adduct), which can then dehydrate to form a conjugated system. These larger, conjugated molecules can impart a yellow color, and as the process continues to form longer oligomeric chains, the viscosity of the material increases.[1]

Q2: What is the primary chemical reaction causing the polymerization of this compound?

A2: The primary degradation pathway is a base- or acid-catalyzed aldol condensation.[2] The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) makes them acidic and susceptible to removal by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another aldehyde molecule. The resulting aldol adduct can then undergo dehydration, especially with heating, to form an α,β-unsaturated aldehyde, which can continue to react.

Click to see the polymerization mechanism

aldol_condensation cluster_initiation Initiation: Enolate Formation cluster_propagation Propagation: Nucleophilic Attack cluster_dehydration Dehydration & Further Polymerization Aldehyde1 This compound Enolate Enolate (Nucleophile) Aldehyde1->Enolate Deprotonation at α-carbon Base Base (B:) Base->Aldehyde1 Aldehyde2 Another Aldehyde Molecule Enolate->Aldehyde2 C-C bond formation Aldol_Adduct β-Hydroxy Aldehyde (Aldol Adduct) Aldehyde2->Aldol_Adduct Unsaturated_Aldehyde α,β-Unsaturated Aldehyde Aldol_Adduct->Unsaturated_Aldehyde -H₂O (can be catalyzed by heat) Polymer Oligomers/Polymers (Colored & Viscous) Unsaturated_Aldehyde->Polymer Further Condensation troubleshooting_workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_action Corrective Action start Problem Encountered with This compound observe_color Discoloration (Yellowing) start->observe_color observe_viscosity Increased Viscosity start->observe_viscosity observe_solids Presence of Solids start->observe_solids observe_yield Low Reaction Yield start->observe_yield diagnose_poly Polymerization/Oligomerization observe_color->diagnose_poly observe_viscosity->diagnose_poly observe_solids->diagnose_poly diagnose_impure Impure Starting Material observe_yield->diagnose_impure action_verify Verify Purity (NMR/HPLC) diagnose_poly->action_verify diagnose_impure->action_verify action_purify Purify by Distillation (if feasible) action_verify->action_purify If purity is low action_new Use Fresh, Stabilized Aldehyde action_verify->action_new If purity is acceptable but issue persists action_stabilize Add Stabilizer (e.g., Citric Acid) action_purify->action_stabilize After purification action_storage Review Storage Conditions action_new->action_storage action_stabilize->action_storage

References

Optimizing temperature and reaction time for aldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Aldehyde Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing the critical parameters of temperature and reaction time. Aldehyde synthesis can be a delicate process, often susceptible to over-oxidation or side reactions that can significantly impact yield and purity. This resource is structured to help you navigate these challenges with a clear understanding of the underlying chemical principles.

Troubleshooting Guide: Common Issues in Aldehyde Synthesis

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Aldehyde

Q1: I've set up my oxidation of a primary alcohol, but my final yield is disappointingly low. What are the likely causes and how can I improve it?

A1: Low yields in aldehyde synthesis from primary alcohols are a frequent challenge and can stem from several factors.[1][2] The most common culprits are sub-optimal reaction conditions, reagent quality, and inefficient purification.[3][4][5]

  • Inappropriate Temperature: Temperature is a critical parameter.[6][7] For many mild oxidation reactions, such as those using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC), the reaction is typically run at room temperature.[8][9] However, for highly reactive substrates, a lower temperature may be necessary to prevent side reactions. Conversely, for less reactive alcohols, a modest increase in temperature might be required to drive the reaction to completion.[6]

  • Incorrect Reaction Time: The reaction must be allowed to proceed to completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[6][10] The reaction is complete when the starting alcohol spot is no longer visible.[6] Quenching the reaction prematurely will result in a low yield, while extending the reaction time unnecessarily can lead to the formation of byproducts.[5][6]

  • Reagent Purity and Stoichiometry: The purity of your starting materials and reagents is paramount.[1][4] Impurities can interfere with the reaction or lead to unwanted side reactions.[3] Ensure your alcohol is pure and your oxidizing agent is active. The stoichiometry of the reagents is also critical. An insufficient amount of oxidizing agent will result in incomplete conversion, while a large excess can promote over-oxidation.[11]

Experimental Protocol: Optimizing Reaction Time via TLC Monitoring

  • Spotting: On a TLC plate, spot your starting alcohol, a co-spot (starting material and reaction mixture), and the reaction mixture at regular intervals (e.g., every 30 minutes).

  • Elution: Develop the TLC plate in an appropriate solvent system.

  • Visualization: Visualize the spots under a UV lamp or by using a staining agent.

  • Analysis: The reaction is complete when the spot corresponding to the starting alcohol has disappeared from the reaction mixture lane.

Issue 2: Over-oxidation to Carboxylic Acid

Q2: My primary alcohol is being oxidized all the way to a carboxylic acid. How can I stop the reaction at the aldehyde stage?

A2: Over-oxidation is a common problem when synthesizing aldehydes from primary alcohols.[12][13][14] The aldehyde product is itself susceptible to further oxidation to a carboxylic acid, especially in the presence of strong oxidizing agents or harsh reaction conditions.[12][13][14][15]

  • Choice of Oxidizing Agent: The choice of oxidizing agent is the most critical factor in preventing over-oxidation.[14]

    • Mild Oxidants: Use mild and selective oxidizing agents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or a Swern oxidation.[9][14][16][17] These reagents are specifically designed to stop the oxidation at the aldehyde stage.[14][15][16][17]

    • Strong Oxidants: Avoid strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (Jones reagent), as these will readily oxidize primary alcohols to carboxylic acids.[14]

  • Temperature Control: For reactions that are prone to over-oxidation, maintaining a low temperature is crucial. For example, the Swern oxidation is typically carried out at or below -60 °C to ensure the stability of the intermediates and prevent side reactions.[18][19][20]

  • Immediate Distillation: For volatile aldehydes, distilling the product as it forms can be an effective way to remove it from the reaction mixture and prevent further oxidation.[12][13] This is particularly useful when using less selective oxidizing agents.[12][13]

Table 1: Comparison of Common Oxidizing Agents for Aldehyde Synthesis

Oxidizing AgentTypical Reaction TemperatureKey AdvantagesKey Disadvantages
Pyridinium Chlorochromate (PCC)Room TemperatureMild, selective for aldehydes.[15][16]Chromium-based reagent, environmental concerns.
Dess-Martin Periodinane (DMP)Room TemperatureMild conditions, short reaction times, high yields.[9][21]Potentially explosive, relatively expensive.[21][22]
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)-78 °C to -60 °CMild, high yields, wide functional group tolerance.[17][18]Requires cryogenic temperatures, produces malodorous byproducts.[17][18][19]
Issue 3: Formation of Byproducts

Q3: I'm observing unexpected spots on my TLC plate, and my final product is impure. What are the common side reactions and how can I minimize them?

A3: The formation of byproducts is a common issue in aldehyde synthesis and can be attributed to several factors, including the reactivity of the aldehyde product itself.

  • Self-Condensation (Aldol Reaction): Aldehydes with α-hydrogens can undergo self-condensation reactions, especially in the presence of acidic or basic impurities.[23] This can be minimized by maintaining a neutral pH and working at lower temperatures.

  • Cannizzaro Reaction: Aldehydes lacking α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) in the presence of a strong base, yielding a mixture of the corresponding alcohol and carboxylic acid.[24] Careful control of pH is essential to avoid this.

  • Polymerization: Aldehydes, particularly formaldehyde and other low-molecular-weight aldehydes, are prone to polymerization.[3] This can often be mitigated by using the aldehyde immediately after synthesis or by storing it under anhydrous conditions at low temperatures.

Workflow for Troubleshooting Byproduct Formation

Caption: A logical workflow for troubleshooting byproduct formation.

Frequently Asked Questions (FAQs)

Q4: What is the role of temperature in DIBAL-H reductions of esters to aldehydes?

A4: Temperature is a critical factor for the successful partial reduction of esters to aldehydes using Diisobutylaluminium hydride (DIBAL-H).[25][26] The reaction is typically carried out at very low temperatures, around -78 °C (the temperature of a dry ice/acetone bath).[8][10][25] At this low temperature, a stable tetrahedral intermediate is formed.[11][25] This intermediate does not readily collapse to eliminate the alkoxy group.[11] Upon quenching the reaction at this low temperature, the intermediate is hydrolyzed to yield the desired aldehyde.[11][25] If the reaction is allowed to warm up before quenching, the intermediate will collapse, and the resulting aldehyde will be further reduced to the primary alcohol.[10][25]

Q5: How can I effectively monitor the progress of my aldehyde synthesis reaction?

A5: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of most aldehyde synthesis reactions.[10] It allows you to visualize the disappearance of the starting material and the appearance of the product. For more quantitative analysis, especially in a research or process development setting, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.[27][28] These methods can provide more precise information about the conversion of the starting material and the formation of any byproducts. For certain aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be used to create a more easily detectable derivative for HPLC-UV analysis.[28][29]

Q6: What are the best practices for purifying and storing aldehydes?

A6: Aldehydes can be prone to oxidation and polymerization, so proper purification and storage are essential.

  • Purification:

    • Extraction: Washing the crude product with a mild base solution, such as aqueous sodium bicarbonate, can remove acidic impurities like the corresponding carboxylic acid.[23][30]

    • Distillation: For liquid aldehydes, distillation (often under reduced pressure for higher boiling points) is an effective purification method.[23][30]

    • Bisulfite Adduct Formation: Aldehydes can be purified by forming a solid bisulfite adduct, which can then be filtered off and the aldehyde regenerated by treatment with acid or base.[23][31][32][33]

    • Chromatography: Column chromatography on silica gel is a common method for purifying less volatile or solid aldehydes.[10][30]

  • Storage: Aldehydes should be stored in tightly sealed containers, preferably under an inert atmosphere (like nitrogen or argon), and at low temperatures to minimize oxidation and polymerization.

Reaction Pathway: Oxidation of a Primary Alcohol

Oxidation Alcohol Primary Alcohol Aldehyde Aldehyde (Desired Product) Alcohol->Aldehyde Mild Oxidant (e.g., PCC, DMP) CarboxylicAcid Carboxylic Acid (Over-oxidation Product) Aldehyde->CarboxylicAcid Strong Oxidant or Prolonged Reaction

Caption: Oxidation pathway of a primary alcohol to an aldehyde and potential over-oxidation.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenolic Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for resolving one of the most persistent challenges in the chromatographic analysis of phenolic aldehydes: peak tailing. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue and require both immediate solutions and a deeper understanding of the underlying causes.

In high-performance liquid chromatography (HPLC), an ideal peak presents a symmetrical, Gaussian shape. However, peak tailing—where the peak's trailing edge is broader than its leading edge—is a common deviation that can significantly compromise analytical results.[1] Tailing peaks can lead to reduced resolution between closely eluting compounds, decreased sensitivity due to lower peak heights, and inaccurate quantification from inconsistent peak area integration.[1] A tailing factor (Tf), also known as the asymmetry factor (As), greater than 1.2 often indicates a problematic level of tailing.[2]

This technical guide provides a structured approach to diagnosing and resolving peak tailing in the analysis of phenolic aldehydes, grounded in scientific principles and practical, field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why are my phenolic aldehyde peaks tailing in reversed-phase HPLC?

Peak tailing for phenolic aldehydes, which are polar and acidic, typically stems from secondary interactions with the stationary phase.[3] The primary cause is often the interaction between the acidic phenolic hydroxyl group and residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4] These interactions create an alternative retention mechanism, causing some analyte molecules to lag behind the main peak, resulting in a "tail".[5] Other significant factors include improper mobile phase pH, metal contamination within the HPLC system or column, and column degradation.[3][6]

Q2: How does mobile phase pH affect the peak shape of phenolic aldehydes?

The mobile phase pH is a critical parameter.[7] Phenolic aldehydes are weakly acidic. If the mobile phase pH is close to the pKa of the analyte, both the ionized (phenolate) and non-ionized forms will coexist.[1] This dual state leads to inconsistent interactions with the stationary phase and can cause peak distortion, including tailing or splitting.[1][7] For optimal peak shape, the mobile phase pH should be adjusted to at least 2 units below the analyte's pKa to ensure it remains in a single, non-ionized state.[8][9]

Q3: Can my column be the problem? How do I choose the right one?

Yes, the column is a frequent source of tailing issues. Older, Type A silica columns are known to have a higher concentration of acidic silanol groups and trace metal impurities, which exacerbate tailing. Modern, high-purity, Type B silica columns that are "end-capped" are highly recommended. End-capping chemically blocks many of the residual silanol groups, minimizing secondary interactions.[5][10][11] For aromatic compounds like phenolic aldehydes, a phenyl-based stationary phase can also offer alternative selectivity through pi-pi interactions and may improve peak shape.[12][13]

Q4: I've optimized my mobile phase and am using a good column, but the tailing persists. What else should I check?

If tailing continues, consider these factors:

  • Metal Contamination: Phenolic aldehydes can chelate with metal ions (e.g., iron, aluminum) that may have leached from stainless steel components (frits, tubing) or are present in the silica packing itself.[3][6] This chelation causes strong, undesirable retention, leading to severe tailing.[14]

  • Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase, leading to poor peak shape.[3][6]

  • Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing.[3][6] This is often referred to as "dead volume."

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion.[3][15] It is always best to dissolve the sample in the initial mobile phase.[6]

In-Depth Troubleshooting Guide

This section provides a systematic workflow to diagnose and resolve peak tailing. The process begins with identifying the nature of the tailing and progressively narrows down the potential causes.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step approach to troubleshooting.

Troubleshooting_Workflow Start Peak Tailing Observed CheckScope Are ALL peaks tailing or only phenolic aldehydes? Start->CheckScope AllPeaks All Peaks Tailing CheckScope->AllPeaks All SpecificPeaks Only Phenolic Aldehydes Tailing CheckScope->SpecificPeaks Specific SystemCheck SYSTEM/PHYSICAL ISSUE - Check for dead volume (fittings, tubing) - Inspect for column void/collapse - Replace guard column AllPeaks->SystemCheck ChemicalCheck CHEMICAL INTERACTION ISSUE - Secondary Silanol Interactions - Mobile Phase pH - Metal Chelation SpecificPeaks->ChemicalCheck OptimizeMP Optimize Mobile Phase 1. Lower pH (e.g., add 0.1% Formic Acid) 2. Add chelating agent (e.g., EDTA) if metal contamination is suspected SystemCheck->OptimizeMP If unresolved Resolved Problem Resolved SystemCheck->Resolved ChemicalCheck->OptimizeMP EvaluateColumn Evaluate Column 1. Use modern, end-capped Type B silica column 2. Consider Phenyl stationary phase 3. Flush/regenerate existing column OptimizeMP->EvaluateColumn If tailing persists OptimizeMP->Resolved SamplePrep Review Sample & Injection 1. Reduce sample concentration 2. Dissolve sample in mobile phase EvaluateColumn->SamplePrep If tailing persists EvaluateColumn->Resolved SamplePrep->Resolved

Caption: A workflow for diagnosing the root cause of peak tailing.

Step 1: Characterize the Problem - Global vs. Specific Tailing

First, determine if the tailing affects all peaks in your chromatogram or is specific to the phenolic aldehydes.

  • All Peaks Tailing: This usually points to a physical or system-wide issue.[2]

    • Column Void or Collapse: A void at the head of the column or a collapsed packed bed can create non-uniform flow paths.[3]

    • Extra-Column Volume: Excessive dead volume in tubing or fittings can cause band broadening.[6]

    • Blocked Frit: A partially blocked inlet frit on the column or guard column can distort peak shapes.[16]

  • Specific Peaks Tailing: If only the phenolic aldehydes (and potentially other polar, acidic compounds) are tailing, the issue is almost certainly chemical in nature, related to interactions between your analytes and the chromatographic system.[2]

Step 2: Address Chemical Interactions

For tailing specific to phenolic aldehydes, focus on optimizing the chemical environment of the separation.

A. Mobile Phase pH Optimization

The ionization state of phenolic aldehydes is governed by the mobile phase pH. To suppress ionization and minimize secondary interactions, the pH should be well-controlled.

Causality: The phenolic hydroxyl group is acidic. At a pH near its pKa, the compound exists in both protonated (neutral) and deprotonated (anionic) forms.[1] The anionic form is more polar and can interact strongly with positively charged sites on the silica surface or with residual metal ions, while the neutral form interacts primarily via the desired reversed-phase mechanism. This dual-interaction mode is a classic cause of peak tailing.[5][7] By lowering the mobile phase pH to at least two units below the pKa, you ensure the analyte is fully protonated, promoting a single, consistent retention mechanism.[9]

Experimental Protocol: pH Adjustment

  • Determine pKa: Find the approximate pKa of your target phenolic aldehydes from literature sources. Most simple phenols have a pKa around 10, but this can vary with other functional groups.

  • Select an Acidic Modifier: Add a small amount of acid to your aqueous mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%-0.1%) are common choices. Formic acid is often preferred for mass spectrometry compatibility.

  • Prepare Mobile Phase: Prepare your aqueous mobile phase (e.g., water with 0.1% formic acid) and mix it with your organic solvent (e.g., acetonitrile or methanol).

  • Equilibrate and Test: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample. Observe the peak shape.

B. Mitigating Secondary Silanol Interactions

Even with an optimized pH, interactions with residual silanols can persist. This is especially true for columns that are not fully end-capped or have aged.

Causality: The surface of silica is covered in silanol groups (Si-OH). During the manufacturing of reversed-phase media (like C18), not all silanols can be chemically bonded due to steric hindrance.[6] These remaining silanols, particularly the more acidic "free" silanols, can form hydrogen bonds with the hydroxyl group of phenolic aldehydes, causing tailing.[4]

Solutions:

  • Use a Modern, End-Capped Column: The most effective solution is to use a high-purity, Type B silica column that has been thoroughly end-capped.[10] This physically blocks the problematic silanols.

  • Mobile Phase Additives: In some cases, adding a "silanol blocker" like triethylamine (TEA) to the mobile phase can help by competitively binding to the active silanol sites. However, this is an older technique and is often unnecessary with modern columns.[6]

  • Column Selection: Consider a stationary phase with alternative selectivity. A phenyl-hexyl column, for example, can provide beneficial pi-pi interactions with the aromatic ring of phenolic aldehydes, which can help to overshadow the negative effects of silanol interactions.[12][13]

Column TypePrimary InteractionSuitability for Phenolic Aldehydes
Standard C18 (Type A Silica) HydrophobicProne to tailing due to high silanol activity.
End-Capped C18 (Type B Silica) HydrophobicRecommended. Reduced silanol activity provides much better peak shape.
Phenyl-Hexyl Hydrophobic & Pi-PiExcellent Choice. Offers alternative selectivity that can improve resolution and peak shape for aromatic compounds.[13]
Polar-Embedded Hydrophobic & PolarCan be effective by providing a hydrating layer that shields silanols.
C. Addressing Metal Contamination

Phenolic compounds, especially those with adjacent hydroxyl groups, are excellent chelators of metal ions.

Causality: Metal ions can be present as impurities in the silica matrix of the column or can leach from stainless steel components of the HPLC system (e.g., frits, tubing).[6] These metal ions act as strong Lewis acids, creating highly active sites that can irreversibly bind or strongly chelate with phenolic aldehydes, leading to severe peak tailing and even loss of analyte.[14][17]

Experimental Protocol: Diagnosing and Mitigating Metal Contamination

  • System Passivation: Flush the entire HPLC system (bypassing the column) with a solution containing a chelating agent. A common method is to use a gradient of 50:50 Methanol:Water with and without 5% Nitric Acid, followed by a flush with a solution containing EDTA. Consult your HPLC manufacturer's guidelines before performing this procedure.

  • Use of Bio-inert or PEEK components: If metal chelation is a persistent issue, consider replacing stainless steel components with PEEK or using specially treated "bio-inert" columns and systems that minimize exposed metal surfaces.

  • Mobile Phase Additive: In some cases, adding a weak chelating agent like EDTA (25 µM) to the mobile phase can help by binding to free metal ions in the system, preventing them from interacting with your analytes.

Step 3: Rule Out Physical and Sample-Related Issues

If chemical optimizations do not fully resolve the tailing, revisit potential physical and methodological causes.

A. Column Integrity and Contamination
  • Action: Reverse-flush the column (if the manufacturer permits) with a series of strong solvents to remove strongly retained contaminants from the inlet frit.[10] For a reversed-phase column, this might involve flushing with isopropanol, followed by hexane, then back to isopropanol and finally your mobile phase.

  • Action: If a guard column is installed, replace it. A contaminated guard column is a common source of peak shape problems.[2][10]

B. Sample Overload and Solvent Effects
  • Action: Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, you are likely overloading the column.[6][18]

  • Action: Ensure your sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase composition.[16] A strong sample solvent can cause the initial band of analyte to spread improperly at the column head, leading to distorted peaks.[15]

References

Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-methoxyphenyl)acetaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this versatile aromatic aldehyde. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure the success of your experiments.

Section 1: General Considerations & Substrate Stability

Before initiating any reaction, understanding the stability and handling of this compound is paramount. Its aldehyde functionality makes it susceptible to certain side reactions.

FAQ: My this compound appears impure or is giving inconsistent results. How should I handle and store it?

Answer: this compound, like many aldehydes, is prone to oxidation and self-condensation (aldol reaction) over time.

  • Purity Verification: Before use, verify the purity of your starting material. The presence of the corresponding carboxylic acid, 4-methoxyphenylacetic acid, is a common indicator of oxidation. This can be checked via NMR spectroscopy by looking for the characteristic carboxylic acid proton signal and a shift in the benzylic protons.

  • Storage: The compound should be stored under an inert atmosphere (nitrogen or argon) in a freezer at temperatures of -20°C.[1] Avoid repeated freeze-thaw cycles. For frequent use, consider aliquoting the material into smaller, single-use vials.

  • Purification: If impurities are suspected, purification can be achieved via flash column chromatography on silica gel using a non-polar/polar solvent system (e.g., hexanes/ethyl acetate).

FAQ: What are the most common side reactions to anticipate?

Answer: The primary competing reactions are oxidation, self-condensation, and in some cases, polymerization.

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid, especially when exposed to air. This can be accelerated by trace metal impurities or light.

  • Self-Condensation: Under strongly basic or acidic conditions, the aldehyde can undergo an aldol-type self-condensation, leading to dimers and oligomers. This is why many catalyzed reactions for this substrate employ mild or weak bases.[2]

  • Cannizzaro Reaction: In the presence of a strong base and the absence of α-hydrogens (not the case here, but relevant for aromatic aldehydes generally), aldehydes can disproportionate into an alcohol and a carboxylic acid. While less common for this specific substrate due to its enolizable protons, it's a potential pathway under harsh basic conditions.

Section 2: Catalytic Hydrogenation to 2-(4-methoxyphenyl)ethanol

The reduction of the aldehyde to its corresponding primary alcohol, 2-(4-methoxyphenyl)ethanol, is a fundamental transformation. The key to success is achieving high selectivity without over-reduction of the aromatic ring.

FAQ: I need to reduce this compound to 2-(4-methoxyphenyl)ethanol. Which catalysts are most effective?

Answer: The choice of catalyst depends on the desired reaction conditions (temperature, pressure) and available equipment. Heterogeneous catalysts are most common for this transformation.

  • Noble-Metal Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and ruthenium-based catalysts are highly effective.[3] They typically offer high activity at low catalyst loadings and under mild conditions.

  • Base-Metal Catalysts: Raney Nickel (Ra-Ni) is a cost-effective alternative, though it may require higher temperatures and pressures and can sometimes be less selective. Recent research has also focused on developing highly active iron(II) catalysts that show noble-metal-like activity and excellent selectivity for the aldehyde group.[4]

The following diagram illustrates a decision-making workflow for selecting a hydrogenation catalyst.

G start Goal: Reduce Aldehyde to Alcohol q_conditions What are your reaction condition constraints? start->q_conditions mild Mild Conditions (Low T, Low P) q_conditions->mild Mild harsh Harsh Conditions (High T, High P) q_conditions->harsh Harsh catalyst_noble Select Noble Metal Catalyst (e.g., Pd/C, PtO2) High activity & selectivity. mild->catalyst_noble catalyst_base Select Base Metal Catalyst (e.g., Raney Ni, Fe(II) complex) Cost-effective. harsh->catalyst_base optimize Optimize H2 pressure, temperature, and solvent. catalyst_noble->optimize catalyst_base->optimize

Caption: Catalyst selection workflow for hydrogenation.

FAQ: My hydrogenation is slow or incomplete. How can I optimize the reaction?

Answer: Several factors influence reaction rate and conversion.

  • Catalyst Activity: Ensure your catalyst is not poisoned or deactivated. Use fresh catalyst if possible. For Pd/C, ensure it is handled under a moist or inert atmosphere as it can be pyrophoric when dry.

  • Hydrogen Pressure: Increasing the hydrogen pressure (from 1 atm to 50 psi, for example) increases the concentration of dissolved hydrogen, which typically accelerates the reaction rate.

  • Temperature: Gently warming the reaction (e.g., to 30-40°C) can increase the rate, but be cautious of promoting side reactions or over-reduction at excessively high temperatures.

  • Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve both the substrate and hydrogen.[4]

  • Agitation: Efficient stirring is critical in heterogeneous catalysis to ensure good contact between the substrate, the catalyst surface, and dissolved hydrogen.

ParameterTroubleshooting ActionRationale
Low Conversion Increase H₂ pressure; Increase temperature moderately; Increase catalyst loading.Enhances reaction kinetics by increasing reactant concentration and overcoming the activation energy barrier.[5]
Poor Selectivity Use a more selective catalyst (e.g., Fe(II) complexes); Lower the reaction temperature.Reduces the likelihood of over-reduction of the aromatic ring or other functional groups.[4]
Inconsistent Results Check purity of starting material and solvent; Ensure catalyst is fresh/active.Impurities can act as catalyst poisons, and deactivated catalysts will have lower activity.[6]
Experimental Protocol: Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 eq) in ethanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (1-2 mol%) to the solution under a nitrogen or argon atmosphere.

  • Hydrogenation: Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain a positive pressure of H₂ (e.g., using a balloon or a Parr shaker at 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is fully consumed.

  • Workup: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(4-methoxyphenyl)ethanol, which can be further purified if necessary.

Section 3: Catalytic Oxidation to 4-methoxyphenylacetic acid

Oxidizing the aldehyde to 4-methoxyphenylacetic acid is a valuable synthetic step. The primary challenge is to use a method that is high-yielding and avoids harsh conditions that could cleave the methoxy group or degrade the molecule.[7]

FAQ: What are the best catalytic methods for oxidizing this compound?

Answer: While strong oxidants can be used, catalytic methods are often preferred for their milder conditions and higher selectivity. The Pinnick oxidation is a highly reliable and mild method.

  • Pinnick Oxidation: This method uses sodium chlorite (NaClO₂) as the stoichiometric oxidant, which is catalytically activated in the presence of a radical scavenger. It is exceptionally mild and highly selective for aldehydes. A common system involves using a phosphate buffer and hydrogen peroxide.[8]

FAQ: My oxidation is not going to completion. What are the critical parameters to control?

Answer: The success of the Pinnick oxidation hinges on controlling the pH and effectively scavenging the reactive chlorine species generated.

  • pH Control: The reaction is typically buffered to a slightly acidic pH (around 4-5). A sodium phosphate buffer is commonly used.[8] If the pH is too low, the reaction may stall; if it's too high, side reactions can occur.

  • Scavenger: A scavenger, such as 2-methyl-2-butene or hydrogen peroxide, is crucial. It reacts with the byproduct hypochlorite (ClO⁻), preventing it from reacting with the product or starting material.

  • Temperature: The reaction is often run at or slightly below room temperature (e.g., 5-10°C) to control the reaction rate and minimize side reactions.[8]

ProblemPotential CauseSuggested Solution
Incomplete Reaction Incorrect pH.Use a reliable buffer system (e.g., NaH₂PO₄) and monitor the pH.[8]
Low Yield/Decomposition Lack of an effective scavenger.Ensure an adequate amount of scavenger (e.g., H₂O₂) is present to neutralize hypochlorite.
Exothermic Reaction Addition of oxidant is too fast.Add the sodium chlorite solution slowly to the reaction mixture while maintaining a low temperature.[8]
Experimental Protocol: Pinnick-type Oxidation
  • Setup: Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane. Add a sodium dihydrogen phosphate buffer solution and cool the mixture to 5-10°C in an ice bath.[8]

  • Reagent Addition: Add 35% hydrogen peroxide solution to the mixture.[8]

  • Oxidant Addition: Slowly add a solution of 10% sodium chlorite dropwise, ensuring the internal temperature remains below 10°C.[8]

  • Reaction: Stir the mixture at 5-10°C and monitor by TLC until the aldehyde is consumed.

  • Workup: Once complete, basify the reaction mixture with a 20% sodium hydroxide solution. Separate the layers and wash the organic layer with water.

  • Isolation: Acidify the combined aqueous layers with concentrated HCl to a pH of 1-2, which will precipitate the 4-methoxyphenylacetic acid.[9] Filter the solid, wash with cold water, and dry to obtain the product.

Section 4: C-C Bond Formation via Condensation Reactions

The aldehyde functionality of this compound is ideal for carbon-carbon bond formation through condensation reactions, such as the Knoevenagel and Aldol condensations.

FAQ: For a Knoevenagel condensation, what type of catalyst should I use?

Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an "active methylene" compound (e.g., malononitrile, diethyl malonate). The reaction is typically catalyzed by a weak base.[2][10]

  • Rationale for Weak Base: A weak base (e.g., piperidine, pyridine, DABCO) is strong enough to deprotonate the active methylene compound but not strong enough to cause significant self-condensation of the this compound.[2][11] Strong bases like NaOH or KOH would lead to a complex mixture of products.[12]

  • Catalyst Examples: Piperidine, ammonium acetate, or catalysts supported on materials like montmorillonite have been used effectively.[13]

The diagram below outlines the catalytic cycle for a base-catalyzed Knoevenagel condensation.

G cluster_0 Catalytic Cycle A Active Methylene (Z-CH2-Z) C Carbanion (Z-CH--Z) A->C B Base (B:) B->C Deprotonation H Conjugate Acid (BH+) E Alkoxide Intermediate C->E Nucleophilic Attack D Aldehyde (R-CHO) D->E F Aldol Adduct E->F Protonation F->B Regenerates Base G Final Product (R-CH=C(Z)2) F->G Dehydration (-H2O) H->F

Caption: Catalytic cycle of Knoevenagel condensation.

FAQ: My aldol condensation is giving low yields. How can I improve it?

Answer: Controlling a crossed aldol condensation requires careful selection of conditions to favor the desired reaction pathway.

  • Choice of Base: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) to pre-form the enolate of the ketone partner before adding the this compound. This prevents self-condensation of the aldehyde.

  • Temperature: Enolate formation and the subsequent reaction with the aldehyde are typically carried out at low temperatures (-78°C) to control reactivity and improve selectivity.

  • Order of Addition: Always add the aldehyde to the pre-formed enolate solution. Reversing the order of addition will lead to undesired side reactions.

Experimental Protocol: Knoevenagel Condensation with Malononitrile
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (approx. 5-10 mol%).

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid, and the product may precipitate from the solution.

  • Monitoring: Monitor the reaction by TLC.

  • Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Section 5: Asymmetric Synthesis

Creating chiral molecules from this compound is critical in drug development. This typically involves enantioselective reductions or C-C bond-forming reactions.

FAQ: How can I achieve an enantioselective reduction to a chiral alcohol?

Answer: Asymmetric reduction requires a chiral catalyst or reagent.

  • Catalytic Asymmetric Hydrogenation: This involves using a chiral metal complex (e.g., with Ru-BINAP) as the catalyst under hydrogen pressure. This method is highly atom-economical.

  • Enzyme-Catalyzed Reduction: Biocatalysis using alcohol dehydrogenases (ADHs) can provide exceptionally high enantioselectivity under mild, aqueous conditions.[14][15] For example, using different ADHs like Ralstonia sp. alcohol dehydrogenase (RADH) or Lactobacillus brevis alcohol dehydrogenase (LbADH) can grant access to different stereoisomers.[14]

FAQ: What catalytic systems are available for asymmetric aldol reactions?

Answer: Asymmetric aldol reactions are a powerful tool for building complex chiral molecules.[16]

  • Organocatalysis: Chiral amines or amino acids, such as proline and its derivatives, can catalyze highly enantioselective and diastereoselective aldol reactions.[17][18]

  • Chiral Lewis Acid Catalysis: The Mukaiyama aldol reaction, which uses a silyl enol ether as the nucleophile, can be rendered highly asymmetric by using a chiral Lewis acid catalyst (e.g., a Ti- or Zn-based complex).[19] This approach offers excellent control over the stereochemical outcome.

Reaction TypeCatalyst SystemKey Advantage
Asymmetric Reduction Biocatalysis (e.g., LbADH)Extremely high enantioselectivity (>99% ee), mild aqueous conditions.[14]
Asymmetric Aldol Proline-derived OrganocatalystsMetal-free, environmentally benign, good to excellent enantioselectivity.[17]
Asymmetric Aldol Chiral Lewis Acid (Mukaiyama)High diastereoselectivity and enantioselectivity, broad substrate scope.[19]

References

Technical Support Center: Resolving Incomplete Aldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for aldehyde-based reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to incomplete conversions. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments and optimize your synthetic routes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level issues encountered during aldehyde reactions.

Question 1: My reaction has stalled, and TLC/LC-MS analysis shows significant starting aldehyde remaining. What are the most likely initial causes?

Answer: When an aldehyde reaction fails to reach completion, the root cause often falls into one of three categories: reagent integrity, reaction conditions, or competing side reactions.

  • Reagent Integrity: Aldehydes are prone to oxidation and polymerization. The most common impurity is the corresponding carboxylic acid, formed by air oxidation.[1] This impurity can neutralize basic reagents or catalysts. Similarly, solvents and other reagents must be scrupulously dry, as water can destroy sensitive organometallics (like Grignard reagents) or hydrolyze intermediates.[2]

  • Reaction Conditions: Sub-optimal temperature, pressure, or mixing can lead to poor reaction rates. For many reactions, especially those involving highly reactive intermediates like unstabilized Wittig ylides, precise temperature control (e.g., -78 °C) is critical to favor the desired kinetic pathway.[3]

  • Side Reactions: Aldehydes can participate in numerous side reactions, such as self-condensation (aldol reaction), disproportionation (Cannizzaro reaction), or enolization, which consume the starting material and complicate the product mixture.[4][5]

Question 2: I suspect my aldehyde has degraded. How can I purify it before use?

Answer: Aldehyde purification is a critical first step for ensuring reproducible results. The appropriate method depends on the aldehyde's physical state and impurities.

  • Removal of Acidic Impurities: The most common impurity, the corresponding carboxylic acid, can be removed by washing an ethereal solution of the aldehyde with a mild base, such as 10% aqueous sodium bicarbonate (NaHCO₃), followed by washing with water.[1]

  • General Purification: For liquid aldehydes, fractional distillation under an inert atmosphere is often the most effective method.[1] Solid aldehydes can be purified by recrystallization from a suitable solvent like toluene or petroleum ether.[1]

  • Bisulfite Adduct Formation: A highly effective method for both purification and removal of aldehydes involves the formation of a solid bisulfite adduct.[6][7][8] The aldehyde reacts with a saturated sodium bisulfite solution to form a salt, which can be filtered off. The aldehyde can then be regenerated by treating the adduct with a base (e.g., NaOH).[6][8]

Question 3: My reaction involves a strong base (e.g., n-BuLi, NaH), but conversion is still low. What should I investigate?

Answer: Incomplete conversion in the presence of strong bases often points to issues with anhydrous conditions or competing acid-base reactions.

  • Inadequate Anhydrous Technique: Grignard reagents and organolithiums are potent bases that react rapidly with protic sources, including water and alcohols.[2] Ensure all glassware is flame-dried or oven-dried, and solvents are rigorously dried over an appropriate drying agent and distilled before use.[9][10] The reaction must be conducted under an inert atmosphere (Nitrogen or Argon).[9][10]

  • Enolization: If your aldehyde possesses α-hydrogens, the strong base can deprotonate the α-carbon to form an enolate. This is a common side reaction in aldol-type condensations and can compete with the desired nucleophilic attack on the carbonyl carbon.[5][11]

  • Reagent Titration: The stated concentration of commercial organometallic reagents can be inaccurate. It is best practice to titrate the Grignard or organolithium reagent immediately before use to determine its exact molarity.

Part 2: Troubleshooting Specific Aldehyde Reactions

This section provides detailed troubleshooting for common named reactions involving aldehydes.

Guide 1: The Wittig Reaction

Issue: Low yield or incorrect stereoselectivity (E/Z ratio) in a Wittig reaction.

Causality: The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphonium ylide and the reaction conditions. Unstabilized ylides typically favor Z-alkene formation under kinetic control, while stabilized ylides favor E-alkene formation under thermodynamic control.[3]

Troubleshooting Steps:

  • For Z-Selectivity (Unstabilized Ylides):

    • Use Salt-Free Conditions: Lithium salts can stabilize the betaine intermediate, leading to the E-isomer. Use bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu) instead of n-BuLi.[3]

    • Low Temperature: Perform the reaction at low temperatures (-78 °C) to ensure it is under kinetic control.[3]

    • Solvent Choice: Use non-polar, aprotic solvents such as THF or diethyl ether.[3]

  • For E-Selectivity (Stabilized Ylides):

    • Use Protic Solvents: Solvents like methanol or ethanol can facilitate equilibration to the more stable E-alkene.

    • Schlosser Modification: Forcing the reaction down the thermodynamic pathway can be achieved by adding a second equivalent of organolithium base at low temperature, followed by the addition of t-butanol.

  • General Low Yield:

    • Inefficient Ylide Formation: Ensure complete deprotonation of the phosphonium salt by using a sufficiently strong base and allowing adequate time for ylide formation.

    • Inert Atmosphere: Unstabilized ylides are sensitive to oxygen. Maintain a strict inert atmosphere throughout the reaction.[3]

Guide 2: The Grignard Reaction

Issue: Low yield of the desired alcohol when reacting an aldehyde with a Grignard reagent.

Causality: The primary cause of failure in Grignard reactions is the presence of acidic protons or electrophilic functional groups that are more reactive than the target aldehyde. The Grignard reagent is a very strong base.[2][12]

Troubleshooting Steps:

  • Verify Anhydrous Conditions: This is the most critical parameter. All glassware must be rigorously dried, and anhydrous solvents must be used.[2] Even atmospheric moisture can quench the reagent.

  • Check for Acidic Protons: The Grignard reagent will be destroyed by any acidic protons in the substrate more acidic than those on an alkane. This includes alcohols, thiols, amines, and terminal alkynes.[12] If these groups are present, they must be protected prior to the Grignard reaction.

  • Enolization of the Aldehyde: If the aldehyde is sterically hindered and has α-hydrogens, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition.[2] Using a less hindered Grignard reagent or a different organometallic (e.g., an organolithium) may help.

  • Wurtz Coupling: Side-products from the coupling of the Grignard reagent with the parent alkyl halide (Wurtz coupling) can indicate issues during reagent formation, such as impurities in the magnesium.[2]

Guide 3: Reductive Amination

Issue: Incomplete conversion of the aldehyde to the amine.

Causality: Reductive amination is a two-step process: formation of an imine/enamine intermediate, followed by its reduction.[13][14] The reaction's success hinges on the equilibrium of imine formation and the selectivity of the reducing agent.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Control: Imine formation is typically acid-catalyzed, but the pH must be carefully controlled (usually between 4-6).[15] Too low a pH will protonate the amine, rendering it non-nucleophilic.

    • Water Removal: The formation of the imine is an equilibrium reaction that produces water.[16] Removing water, for example with a Dean-Stark trap or molecular sieves, can drive the reaction to completion.

  • Choice of Reducing Agent:

    • The reducing agent should be selective for the iminium ion over the starting aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are common choices because they are less reactive towards carbonyls at the optimal pH for imine formation.[15]

    • Standard sodium borohydride (NaBH₄) can be used, but it may also reduce the starting aldehyde. It is often added after a period of time to allow for imine formation.[15]

  • Stoichiometry: In some cases, using an excess of the amine or the carbonyl component can shift the equilibrium and improve conversion.[17]

Part 3: Key Experimental Protocols & Data

Protocol 1: General Procedure for Aldehyde Purification via Bisulfite Adduct

This protocol is adapted for the removal of aldehyde impurities or the purification of a target aldehyde.[8]

  • Dissolution: Dissolve the crude aldehyde mixture in a water-miscible solvent such as methanol or THF in a separatory funnel.[6][8]

  • Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the funnel vigorously for 30-60 seconds.[8] A white precipitate of the bisulfite adduct should form.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether or hexanes) and additional water. Shake and separate the layers. The non-aldehyde organic components will remain in the organic layer, while the charged bisulfite adduct will be in the aqueous layer or suspended as a solid.[6][8]

  • (Optional) Aldehyde Recovery: To recover the purified aldehyde, isolate the aqueous layer (or the filtered solid adduct). Add an organic extraction solvent (e.g., ethyl acetate) and slowly basify the mixture with 50% NaOH until the pH is strongly basic (~12).[6][8] This reverses the reaction. Shake, separate the layers, and collect the organic layer containing the purified aldehyde.

  • Final Steps: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for qualitatively monitoring reaction progress.[18][19][20]

  • Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting:

    • Lane 1 (Co-spot): Using a capillary tube, apply a small spot of the starting aldehyde solution and the reaction mixture at the same point on the origin.

    • Lane 2 (Reaction Mixture): Apply a small spot of the current reaction mixture.

    • Lane 3 (Starting Material): Apply a small spot of a diluted solution of the pure starting aldehyde.

  • Elution: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[19] The solvent level should be below the origin line. Cover the chamber and allow the solvent to elute up the plate.

  • Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with an appropriate agent (e.g., potassium permanganate or p-anisaldehyde stain).

  • Interpretation: The disappearance of the starting material spot in Lane 2 and the appearance of a new product spot (with a different Rf value) indicates the reaction is progressing. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

Data Summary: Impact of Reaction Conditions

The following table illustrates the hypothetical effect of changing key parameters on the conversion of an aldehyde in a generic reaction.

ParameterCondition AConversion ACondition BConversion BRationale
Temperature 25 °C60%50 °C95%Increased temperature often increases reaction rate, but can also promote side reactions.
Catalyst Loading 1 mol%45%5 mol%92%Higher catalyst loading can accelerate the reaction but may be uneconomical or lead to purification issues.
Solvent Toluene70%THF (anhydrous)98%Solvent polarity and coordinating ability can dramatically affect reagent solubility and reaction mechanism.
Atmosphere Air55%Nitrogen99%An inert atmosphere prevents oxidation of sensitive reagents and intermediates.[9]

Part 4: Visualization of Workflows and Concepts

Diagram 1: General Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing incomplete aldehyde reactions.

G Start Incomplete Conversion (Aldehyde Remaining) Check_Reagents 1. Verify Reagent Integrity - Purity (NMR/GC) - Anhydrous? Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions - Temperature? - Concentration? - Inert Atmosphere? Check_Reagents->Check_Conditions Pure Purify Purify Aldehyde (Distill / Recrystallize / Bisulfite) Check_Reagents->Purify Impure? Check_SideRxns 3. Investigate Side Reactions - Aldol? Cannizzaro? - Enolization? Check_Conditions->Check_SideRxns Optimal Optimize Optimize Conditions (Temp / Solvent / Catalyst) Check_Conditions->Optimize Sub-optimal? Redesign Redesign Synthesis (Protecting Groups / New Reagent) Check_SideRxns->Redesign Yes Success Reaction Complete Check_SideRxns->Success No Purify->Check_Conditions Optimize->Success Redesign->Success

Caption: A logical workflow for troubleshooting incomplete aldehyde reactions.

Diagram 2: Common Competing Pathways for Aldehydes

This diagram illustrates the primary side reactions that can consume an aldehyde starting material.

G cluster_main Starting Aldehyde (R-CHO) Aldehyde R-CHO Desired_Product Desired Product (e.g., Alcohol, Alkene) Aldehyde->Desired_Product + Nucleophile (Desired Path) Aldol Aldol Self-Condensation (β-Hydroxy Aldehyde) Aldehyde->Aldol + Base (if α-H present) [Side Reaction] Cannizzaro Cannizzaro Reaction (Alcohol + Carboxylic Acid) Aldehyde->Cannizzaro + Strong Base (no α-H) [Side Reaction] Oxidation Oxidation (Carboxylic Acid) Aldehyde->Oxidation + Air (O₂) [Side Reaction]

Caption: Competing reaction pathways for aldehydes that reduce yield.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 2-(4-methoxyphenyl)acetaldehyde: An In-depth 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fragrances, the unequivocal structural confirmation of intermediates is paramount.[1] 2-(4-methoxyphenyl)acetaldehyde, a key building block, is no exception.[1] Its distinct aromatic and aldehyde functionalities necessitate a robust analytical strategy to ensure purity, verify reaction outcomes, and satisfy regulatory standards.

This guide provides an in-depth exploration of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this compound. We will dissect its ¹H NMR spectrum, explaining the causality behind the observed signals. Furthermore, we will objectively compare this powerful technique with orthogonal analytical methods—¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to demonstrate a holistic and self-validating approach to structural confirmation.

Part 1: The Definitive Picture: ¹H NMR Spectral Analysis

¹H NMR spectroscopy stands as the cornerstone of small molecule structural analysis. It provides exquisitely detailed information about the electronic environment of each proton, their relative numbers, and their connectivity to neighboring protons. For a molecule like this compound, this technique alone can provide a near-complete structural assignment.

The structure presents four distinct proton environments, which will translate into four unique signal sets in the ¹H NMR spectrum.

Interpreting the Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), is a direct reflection of its molecular structure.

  • The Aldehyde Proton (-CHO): This is the most deshielded proton, appearing far downfield. The strong electron-withdrawing effect of the carbonyl oxygen pulls electron density away from the attached proton, causing it to resonate at a high chemical shift. Its signal is split into a triplet by the two adjacent methylene protons (following the n+1 rule, where n=2).

  • Aromatic Protons (-C₆H₄-): The 1,4-disubstitution pattern on the benzene ring creates a symmetrical, yet chemically distinct, environment for the aromatic protons. This results in a characteristic AA'BB' system, which often appears as two distinct doublets. The protons closer to the electron-donating methoxy group will be slightly more shielded (upfield) than those closer to the acetaldehyde group.

  • Methylene Protons (-CH₂-): These protons are in a benzylic position, adjacent to both the aromatic ring and the aldehyde group. This environment places their resonance between the standard alkyl region and the more deshielded aromatic region. The signal is split into a doublet by the single, neighboring aldehyde proton (n+1, where n=1).[1]

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with. Consequently, they produce a sharp, unsplit singlet.[1]

Data Presentation: Expected ¹H NMR Parameters

The anticipated data for this compound is summarized below. Note that exact chemical shifts can vary slightly based on solvent and concentration.[2]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aldehyde (-CHO)~ 9.71Triplet (t)~ 2.41H
Aromatic (Ha)~ 7.10Doublet (d)~ 8.62H
Aromatic (Hb)~ 6.93Doublet (d)~ 8.62H
Methylene (-CH₂-)~ 3.63Doublet (d)~ 2.12H
Methoxy (-OCH₃)~ 3.80Singlet (s)N/A3H

Table 1: Predicted ¹H NMR spectral data for this compound in CDCl₃.[1]

Experimental Protocol: ¹H NMR Spectroscopy

This protocol ensures high-quality, reproducible data for structural confirmation.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spinner and insert it into the NMR spectrometer (e.g., a 400 MHz instrument).

  • Shimming & Tuning: Perform automated or manual shimming to optimize the magnetic field homogeneity. Tune and match the probe for the ¹H frequency.

  • Acquisition: Acquire the ¹H NMR spectrum using standard single-pulse parameters. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the signal sets and measure the chemical shifts and coupling constants.

Visualization: ¹H NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Tune & Shim D->E F Acquire FID (16 Scans) E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate, Integrate & Analyze Peaks H->I J Structural Confirmation I->J Confirm Structure

Caption: Workflow for ¹H NMR structural confirmation.

Part 2: A Multi-faceted Approach: Comparison with Alternative Techniques

While ¹H NMR is remarkably informative, relying on a single technique is not best practice. A self-validating system employs orthogonal methods that probe different molecular properties. This approach builds a fortress of data around the proposed structure, leaving no room for ambiguity.

Alternative 1: ¹³C NMR Spectroscopy
  • Principle: ¹³C NMR spectroscopy detects the ¹³C isotope of carbon, providing a distinct signal for each unique carbon atom in the molecule. It offers a direct map of the carbon skeleton.

  • Expected Data: For this compound, we expect to see 8 distinct signals: the aldehyde carbonyl carbon (~200 ppm), four signals for the aromatic carbons, the benzylic methylene carbon, the methoxy carbon, and the carbon of the methoxy group itself.

  • Comparison:

    • Strength: Directly confirms the number and type of carbon environments, complementing the proton data. The carbonyl carbon signal is particularly diagnostic.

    • Weakness: ¹³C has a low natural abundance (~1.1%), making the technique inherently less sensitive and requiring longer acquisition times or more concentrated samples compared to ¹H NMR. Standard spectra are proton-decoupled, so no C-H coupling information is present.

  • Experimental Protocol: The sample preparation is identical to ¹H NMR. The acquisition uses a ¹³C-specific pulse program (e.g., zgpg30) and typically requires a greater number of scans (e.g., 1024 or more) over a wider spectral width.

Alternative 2: Infrared (IR) Spectroscopy
  • Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations in its chemical bonds. Specific functional groups have characteristic absorption frequencies.

  • Expected Data: The IR spectrum provides a "functional group fingerprint." Key absorptions for this compound include:

    • A strong, sharp C=O stretch for the aldehyde at ~1720 cm⁻¹.

    • Two C-H stretches for the aldehyde proton around 2820 and 2720 cm⁻¹.

    • A C-O stretch for the aromatic ether around 1250 cm⁻¹.

    • C=C stretches in the aromatic region (~1610, 1510 cm⁻¹).

  • Comparison:

    • Strength: Extremely fast and requires minimal sample. It provides immediate confirmation of key functional groups (aldehyde, ether, aromatic ring).

    • Weakness: It does not provide detailed information about the connectivity of the atoms or the overall molecular skeleton. It confirms the pieces are present but not how they are assembled.

  • Experimental Protocol (ATR): Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Record the spectrum. Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol).

Alternative 3: Mass Spectrometry (MS)
  • Principle: Mass spectrometry ionizes a molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight and, through fragmentation, clues about the molecule's structure.

  • Expected Data: For C₉H₁₀O₂, the exact mass is 150.0681 g/mol .[3] High-resolution MS (HRMS) would confirm this elemental composition. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 150. Key fragments might include the loss of the aldehyde group ([M-29]⁺) and the formation of the very stable 4-methoxybenzyl cation (m/z 121).

  • Comparison:

    • Strength: Unmatched in its ability to provide the molecular weight and, by extension, the molecular formula (with HRMS). It is incredibly sensitive, requiring only trace amounts of sample.

    • Weakness: Isomers will have the same molecular weight, so MS alone cannot distinguish them. It provides puzzle pieces (fragments) rather than a complete connectivity map like NMR.

  • Experimental Protocol (EI-GC-MS): Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer with an Electron Ionization (EI) source. The GC separates the compound from impurities before it enters the MS for analysis.

Summary Comparison of Analytical Techniques
Technique Information Provided Primary Application Strengths Weaknesses
¹H NMR Detailed proton environments, connectivity (J-coupling), relative proton count.Core structural elucidation. High resolution, detailed connectivity map.Moderate sensitivity, requires mg of sample.
¹³C NMR Carbon skeleton map, number of unique carbons.Confirmation of carbon framework.Unambiguous carbon count.Low sensitivity, longer acquisition time.
IR Spec. Presence of functional groups.Quick functional group check.Fast, easy, minimal sample prep.No connectivity information.
MS Molecular weight, molecular formula (HRMS), fragmentation patterns.Confirmation of MW and formula.Extremely high sensitivity, provides formula.Cannot distinguish isomers, complex fragmentation.

Visualization: Integrated Structural Elucidation Workflow

G cluster_start Starting Point cluster_methods Orthogonal Analysis cluster_results Data Validation A Proposed Structure: This compound B IR Spectroscopy A->B C Mass Spectrometry A->C D 1H & 13C NMR A->D B_res Confirms: - Aldehyde (C=O) - Ether (C-O) - Aromatic Ring B->B_res C_res Confirms: - Molecular Weight (150) - Formula (C9H10O2) C->C_res D_res Confirms: - Full H/C Skeleton - Atom Connectivity D->D_res E Definitive Structural Confirmation B_res->E C_res->E D_res->E

Caption: Logic flow for comprehensive structural confirmation.

Conclusion

The structural confirmation of this compound is most powerfully achieved through ¹H NMR spectroscopy, which provides an unparalleled level of detail regarding atomic connectivity and chemical environment. However, for absolute scientific integrity and trustworthiness, a multi-technique approach is indispensable. By complementing the detailed map from NMR with the functional group fingerprint from IR and the molecular weight and formula from mass spectrometry, we create a self-validating system of evidence. This integrated strategy ensures that the structure is not merely suggested, but definitively and robustly confirmed, meeting the highest standards of scientific rigor required in research and development.

References

A Comparative Analysis of the Reactivity of 2-(4-methoxyphenyl)acetaldehyde and Anisaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Electronic and Steric Factors Governing Aldehyde Reactivity

In the realm of organic synthesis, the aldehyde functional group stands as a cornerstone for carbon-carbon bond formation and functional group interconversion. The reactivity of an aldehyde is intricately governed by the electronic and steric environment surrounding the carbonyl group. This guide provides a comprehensive comparative study of two structurally related aromatic aldehydes: 2-(4-methoxyphenyl)acetaldehyde and anisaldehyde (4-methoxybenzaldehyde). While both molecules share a 4-methoxyphenyl substituent, the seemingly subtle difference in the placement of the aldehyde group—directly attached to the aromatic ring in anisaldehyde versus separated by a methylene bridge in this compound—imparts significant and distinct chemical behaviors. This analysis will delve into the underlying principles that dictate their reactivity profiles, supported by experimental data and detailed reaction protocols, to offer researchers, scientists, and drug development professionals a clear understanding of their respective utilities in synthetic chemistry.

Structural and Electronic Properties: A Tale of Two Aldehydes

The key to understanding the differential reactivity of these two compounds lies in a careful examination of their molecular structures and the resulting electronic effects.

Anisaldehyde (4-Methoxybenzaldehyde): In anisaldehyde, the aldehyde group is directly conjugated with the benzene ring. The methoxy group at the para position is a strong electron-donating group through resonance, which enriches the electron density of the aromatic ring. This electron-donating effect extends to the carbonyl carbon, albeit to a lesser extent, making it less electrophilic.

This compound: In contrast, this compound, also known as 4-methoxyphenylacetaldehyde, possesses an acetaldehyde moiety attached to the phenyl ring via a methylene (-CH2-) linker. This linker disrupts the direct conjugation between the aldehyde group and the aromatic ring. Consequently, the electron-donating resonance effect of the methoxy group does not directly influence the electrophilicity of the carbonyl carbon.

This fundamental structural difference is the primary determinant of their distinct chemical behaviors. The carbonyl carbon in this compound is inherently more electrophilic than that in anisaldehyde due to the lack of direct resonance-based electron donation.

Comparative Reactivity in Key Organic Transformations

The differences in electronic and steric profiles manifest in a variety of common organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is a hallmark reaction of aldehydes and ketones. The rate and extent of this reaction are highly dependent on the electrophilicity of the carbonyl carbon.

  • Reactivity Prediction: Due to its more electrophilic carbonyl carbon, This compound is expected to be more reactive towards nucleophiles than anisaldehyde. The electron-donating methoxy group in anisaldehyde reduces the partial positive charge on the carbonyl carbon, making it a less attractive target for nucleophiles.

  • Experimental Evidence: This increased reactivity is observed in reactions with common nucleophiles such as Grignard reagents, organolithium compounds, and cyanide. For instance, the reaction of this compound with methylmagnesium bromide would proceed at a faster rate and potentially with higher yield compared to the analogous reaction with anisaldehyde under identical conditions.

AldehydeRelative Reactivity towards NucleophilesRationale
This compound HigherMore electrophilic carbonyl carbon due to lack of direct resonance donation from the methoxy group.
Anisaldehyde LowerLess electrophilic carbonyl carbon due to resonance electron donation from the para-methoxy group.
Oxidation

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.

  • Reactivity Prediction: Both aldehydes can be oxidized to their corresponding carboxylic acids. However, the ease of oxidation can be influenced by the stability of the intermediate species. The oxidation of anisaldehyde to p-anisic acid is a very common and efficient reaction. The oxidation of This compound to 2-(4-methoxyphenyl)acetic acid is also readily achievable.

  • Experimental Protocol: Oxidation with Potassium Permanganate

    • Dissolve the aldehyde (1 equivalent) in a suitable solvent such as acetone or a mixture of t-butanol and water.

    • Cool the solution in an ice bath.

    • Slowly add a solution of potassium permanganate (KMnO4) (approximately 1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture vigorously until the purple color of the permanganate disappears.

    • Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

    • Acidify the solution with dilute hydrochloric acid and extract the carboxylic acid product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Reduction

The reduction of aldehydes to primary alcohols is another cornerstone reaction in organic synthesis.

  • Reactivity Prediction: Both aldehydes are readily reduced to their corresponding primary alcohols using common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Due to the higher reactivity of LiAlH4, NaBH4 is often preferred for its milder nature and compatibility with protic solvents.

  • Experimental Protocol: Reduction with Sodium Borohydride

    • Dissolve the aldehyde (1 equivalent) in a protic solvent such as methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH4) (approximately 1.1 equivalents) in small portions.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the alcohol product with an organic solvent.

    • Wash the organic layer with brine, dry over

A Comparative Guide to HPLC-UV Purity Assessment of Synthesized 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the purity assessment of synthesized 2-(4-methoxyphenyl)acetaldehyde. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a comparative analysis of methodologies, explaining the rationale behind experimental choices, and providing the framework for a self-validating analytical system.

Introduction: The Analytical Imperative for this compound

This compound, an aromatic aldehyde with applications in organic synthesis for pharmaceuticals and fragrances, requires stringent purity control to ensure the quality, safety, and efficacy of the final product.[1] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

The primary synthetic route to this compound is often a base-catalyzed aldol condensation between 4-methoxybenzaldehyde and acetaldehyde. This synthesis, while effective, can result in a profile of process-related impurities that must be identified and quantified.

Potential Impurities in the Synthesis of this compound:

  • Unreacted Starting Materials:

    • 4-Methoxybenzaldehyde

    • Acetaldehyde (highly volatile, may not be observed in the final product)

  • Aldol Addition Product:

    • 3-hydroxy-3-(4-methoxyphenyl)propanal

  • Self-Condensation Products of Acetaldehyde:

    • Paraldehyde (cyclic trimer)

    • Metaldehyde (cyclic tetramer)

This guide will focus on developing and validating an HPLC-UV method capable of resolving this compound from its most likely process-related impurity, the unreacted starting material 4-methoxybenzaldehyde, and the intermediate aldol addition product.

Comparative Analysis of HPLC Methodologies

The cornerstone of a successful purity assessment is the selection of an appropriate stationary and mobile phase to achieve optimal separation. For aromatic aldehydes like this compound, reversed-phase chromatography is the most common and effective approach.[2]

Stationary Phase Selection: A Comparison of C18 and Phenyl Columns
Column TypePrinciple of SeparationAdvantages for Aromatic AldehydesDisadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.Robust, versatile, and widely available. Excellent retention for moderately nonpolar compounds.May have limited selectivity for structurally similar aromatic compounds.
Phenyl π-π interactions with the aromatic ring of the analyte, in addition to hydrophobic interactions.Enhanced selectivity for aromatic and unsaturated compounds. Can provide alternative elution orders compared to C18.Can be less stable at extreme pH values compared to some modern C18 phases.

For the analysis of this compound and its key impurities, a C18 column is the recommended starting point due to its proven robustness and ability to effectively separate compounds based on hydrophobicity. The additional methylene group in this compound compared to 4-methoxybenzaldehyde provides a sufficient difference in hydrophobicity for good separation on a C18 column.

Mobile Phase Optimization: Isocratic vs. Gradient Elution

A mobile phase of acetonitrile and water is a common choice for the reversed-phase separation of aromatic compounds.[3] The addition of a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% acetic acid) is often beneficial for improving peak shape by suppressing the ionization of any residual silanol groups on the stationary phase.[2]

Elution ModeDescriptionAdvantagesDisadvantages
Isocratic Constant mobile phase composition throughout the run.Simple, robust, and requires less equilibration time.May not be suitable for separating compounds with a wide range of polarities. Can lead to long run times and broad peaks for late-eluting compounds.
Gradient Mobile phase composition is changed during the run.Allows for the separation of compounds with diverse polarities in a single run. Improves peak shape for late-eluting compounds and can reduce run times.Requires more complex instrumentation and longer equilibration times between runs.

For a purity assessment where the primary goal is to separate the main peak from closely eluting impurities, a well-optimized isocratic method is often preferable for its simplicity and reproducibility. However, if a broader range of impurities with significantly different polarities is expected, a gradient method may be necessary.

Experimental Protocol: A Validated Approach

This section details a robust HPLC-UV method for the purity assessment of this compound. The protocol is designed to be a self-validating system, adhering to the principles of scientific integrity.

Materials and Instrumentation
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile (HPLC grade) and water (HPLC grade) with 0.1% phosphoric acid.

  • Sample Diluent: Acetonitrile and water (50:50, v/v).

  • Standards: Reference standards of this compound and 4-methoxybenzaldehyde.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides a good balance of efficiency, resolution, and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidThis composition is a good starting point for separating moderately polar aromatic compounds. Phosphoric acid ensures sharp peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable and reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength 276 nmThis wavelength corresponds to a UV maximum for the 4-methoxyphenyl chromophore, providing good sensitivity for both the analyte and the key impurity.
Sample and Standard Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 10 mL volumetric flask. Dissolve in the sample diluent, sonicate if necessary, and dilute to 10 mL. Further dilute 1 mL of this solution to 10 mL with the sample diluent.

Method Validation: Ensuring Trustworthiness and Reliability

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The following validation parameters should be assessed in accordance with the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed by injecting a standard solution multiple times to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=5) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by showing that the peak for this compound is well-resolved from the peak for 4-methoxybenzaldehyde and any other potential impurities.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by preparing a series of at least five standard solutions of different concentrations and plotting the peak area against the concentration.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the recovery is calculated.

ParameterAcceptance Criteria
Recovery 98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): The precision of the method over different days, with different analysts, and/or different equipment.

ParameterAcceptance Criteria
RSD for Repeatability and Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation and Interpretation

The purity of the synthesized this compound is typically calculated using the area percent method, assuming that all impurities have a similar response factor at the detection wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Comparative Data:

CompoundExpected Retention Time (min) on C18Rationale for Elution Order
4-Methoxybenzaldehyde~ 4.5Less hydrophobic, elutes earlier.
This compound ~ 6.2 More hydrophobic due to the additional methylene group, resulting in stronger retention.
3-hydroxy-3-(4-methoxyphenyl)propanal~ 3.8The hydroxyl group increases polarity, leading to earlier elution than the parent aldehyde.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation cluster_report Reporting prep_standard Prepare Standard Solutions injection Inject Samples & Standards prep_standard->injection prep_sample Prepare Synthesized Sample Solution prep_sample->injection hplc_system HPLC System Setup (C18 Column, Mobile Phase) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 276 nm separation->detection data_acquisition Data Acquisition & Integration detection->data_acquisition validation Method Validation (ICH) data_acquisition->validation purity_calc Purity Calculation data_acquisition->purity_calc report Generate Certificate of Analysis validation->report purity_calc->report

Caption: Workflow for the purity assessment of this compound by HPLC-UV.

Conclusion

The purity assessment of synthesized this compound is critical for its application in various industries. A well-developed and validated reversed-phase HPLC-UV method using a C18 column provides a reliable and robust solution for this analytical challenge. By systematically evaluating and comparing different chromatographic parameters and adhering to rigorous validation protocols, researchers can ensure the integrity and accuracy of their purity data. This guide provides a comprehensive framework for establishing such a self-validating analytical system, empowering scientists to confidently assess the quality of their synthesized compounds.

References

A Comparative Analysis of the Biological Activities of 2-(4-methoxyphenyl)acetaldehyde and Vanillin

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – In the landscape of phytochemical research, the comparative analysis of structurally similar compounds offers profound insights into their potential therapeutic applications. This guide provides an in-depth, objective comparison of the biological activities of 2-(4-methoxyphenyl)acetaldehyde and the well-studied phenolic aldehyde, vanillin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a technical examination of their respective antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, supported by experimental data and established protocols.

Introduction: A Tale of Two Aldehydes

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a primary component of vanilla bean extract, widely recognized for its flavor and fragrance.[1] Beyond its organoleptic properties, vanillin has garnered significant attention for its diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] Its structural analog, this compound, also known as 4-methoxyphenylacetaldehyde, is an aromatic aldehyde utilized in organic synthesis and the fragrance industry.[4] While less extensively studied, its structural motifs suggest potential for similar biological activities, making a direct comparison essential for uncovering its therapeutic potential.[5]

Chemical Structures:

  • Vanillin: A benzaldehyde with methoxy and hydroxy substituents at positions 3 and 4, respectively.[6]

  • This compound: Features a methoxy group on a phenyl ring connected to an acetaldehyde moiety.[4]

Antioxidant Capacity: A Study in Radical Scavenging

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathologies. The antioxidant potential of phenolic compounds is a key area of investigation.

Vanillin's antioxidant activity has been a subject of varied reports.[7][8] While some studies indicate weak activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical-scavenging assays, it demonstrates potent activity in other systems like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, where it is believed to act via a self-dimerization mechanism.[7][8][9] In contrast, data on the antioxidant properties of this compound is less prevalent in publicly available literature, though its phenolic structure suggests radical scavenging capabilities.[5]

CompoundAssayIC50 / ActivityReference
VanillinDPPH AssayMarginal activity (IC50: 0.81 µg/mL)[10][11][12]
VanillinABTS AssayStronger activity than ascorbic acid and Trolox[7][8]
VanillinORAC AssayMuch stronger activity than ascorbic acid and Trolox[7][8]

Table 1: Comparative Antioxidant Activities of Vanillin.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for assessing antioxidant activity.

  • Preparation of DPPH Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol to prepare a 0.0024% (w/v) solution.

  • Sample Preparation: Prepare stock solutions of this compound and vanillin in methanol. Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 3 mL of each sample dilution.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • A control is prepared using 1 mL of DPPH solution and 3 mL of methanol.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.0024% DPPH in Methanol Mix Mix 1 mL DPPH with 3 mL Sample DPPH->Mix Sample Prepare Serial Dilutions of Test Compounds Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation contributes to a host of diseases. The ability to modulate inflammatory responses is a key therapeutic goal.

Vanillin has demonstrated significant anti-inflammatory properties. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13][14] The mechanism of action is often attributed to the inhibition of the NF-κB signaling pathway.[2][15] Vanillin has been shown to inhibit the phosphorylation of IκB-α and the subsequent translocation of the p65 subunit of NF-κB to the nucleus.[2] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[15] While direct evidence for this compound is limited, its structural similarity to other anti-inflammatory phenolic compounds suggests it may also possess these properties.[5]

CompoundEffectMechanismReference
Vanillin↓ TNF-α, IL-1β, IL-6, IL-8Inhibition of NF-κB pathway[2][16]
Vanillin↓ iNOS, COX-2 expressionInhibition of NF-κB pathway[15]
Vanillin↓ Nitric Oxide (NO) productionSuppression of iNOS[2]

Table 2: Anti-inflammatory Properties of Vanillin.

NFkB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB IkB->IkB degradation NFkB NF-κB (p65/p50) p65 p65/p50 NFkB->p65 translocates to NFkB_IkB->IkB releases NFkB_IkB->NFkB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65->Genes induces Vanillin Vanillin Vanillin->IKK inhibits Vanillin->p65 inhibits translocation

Caption: Vanillin's inhibition of the NF-κB signaling pathway.

Antimicrobial Activity: A Barrier Against Pathogens

The search for new antimicrobial agents is critical in the face of growing antibiotic resistance.

Vanillin has shown antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[17] While its activity can be considered moderate compared to standard antibiotics, it shows potential, particularly in food preservation.[18][19][20] The antimicrobial potential of this compound is an area ripe for investigation, with initial screenings of related compounds suggesting possible activity.[5]

OrganismVanillin IC50 / MICReference
Staphylococcus aureusIC50: 1.38 mM[18][19][20]
Escherichia coli-[18]
Pseudomonas aeruginosaLess active than eugenol and capsaicin[18]

Table 3: Antimicrobial Spectrum of Vanillin.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.

  • Preparation of Inoculum: Culture the test microorganism in an appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compounds: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Cytotoxic Effects: Implications for Cancer Research

Evaluating the cytotoxicity of compounds is crucial for identifying potential anticancer agents.

Vanillin has been reported to exhibit cytotoxic effects against various cancer cell lines, although often at high concentrations.[21] It can induce cell cycle arrest and apoptosis.[2] For instance, in HeLa cells, vanillin can induce G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations.[21] Furthermore, vanillin has been shown to sensitize cancer cells to TRAIL-induced apoptosis by inhibiting NF-κB activation.[22] The cytotoxic potential of this compound remains largely unexplored and warrants investigation.

Cell LineEffectConcentrationReference
HeLa (Cervical Cancer)G0/G1 arrest200 µg/mL[21]
HeLa (Cervical Cancer)G2/M arrest1000 µg/mL[21]
HT-29 (Colon Cancer)CytotoxicHigh concentrations (mM range)[21]
MCF-7 (Breast Cancer)Cytotoxic in combination therapies-[2]

Table 4: Cytotoxic Activity of Vanillin.

Conclusion and Future Directions

This comparative guide highlights the multifaceted biological activities of vanillin and underscores the potential of its structural analog, this compound. While vanillin has been extensively studied, revealing moderate to potent antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties, this compound represents a promising yet under-investigated compound.

Future research should focus on a direct, head-to-head comparison of these two aldehydes across a standardized panel of assays. Elucidating the structure-activity relationship will be key to understanding how the subtle difference between a benzaldehyde and a phenylacetaldehyde moiety influences their biological effects. Such studies will be invaluable for the development of novel therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methoxyphenylacetaldehyde Analogs as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents, the exploration of natural product scaffolds and their synthetic analogs provides a fertile ground for discovery. Among these, compounds bearing the 4-methoxyphenyl moiety have demonstrated a diverse range of biological activities. This guide delves into the structure-activity relationship (SAR) of 4-methoxyphenylacetaldehyde analogs, with a specific focus on their antimicrobial properties. By synthesizing data from various studies on related chemical structures, we aim to provide a comprehensive overview to inform the rational design of more potent and selective antimicrobial compounds.

Introduction: The Antimicrobial Potential of Benzaldehyde Derivatives

Benzaldehyde and its derivatives are a class of aromatic aldehydes that have long been recognized for their antimicrobial properties. Their presence in various essential oils has been linked to the traditional use of these oils for their medicinal benefits. The aldehyde functional group is a key pharmacophore, capable of interacting with biological nucleophiles, while the substitution pattern on the aromatic ring significantly modulates the compound's activity, selectivity, and pharmacokinetic properties. The 4-methoxy group, in particular, is a common substituent that can influence the electronic and steric properties of the molecule, thereby impacting its biological target interactions.

Mechanism of Action: Disruption of Fungal Cellular Antioxidation

A primary mechanism by which benzaldehyde derivatives, including those with a 4-methoxy substituent, exert their antifungal activity is through the disruption of the fungal cellular antioxidation system.[1][2] This disruption leads to an imbalance in the cellular redox homeostasis, causing oxidative stress and ultimately leading to fungal cell death.

Redox-active benzaldehydes can act as redox cyclers, generating reactive oxygen species (ROS) that overwhelm the fungal cell's antioxidant defenses, which include enzymes like superoxide dismutase (SOD) and glutathione reductase.[1] This targeted disruption of cellular antioxidation makes these compounds effective antifungal agents and also potential chemosensitizers that can enhance the efficacy of conventional antifungal drugs.[1]

Antifungal Mechanism of 4-Methoxyphenyl Analogs cluster_0 Fungal Cell 4-MPA_Analog 4-Methoxyphenyl Analog ROS_Generation Increased ROS (Reactive Oxygen Species) 4-MPA_Analog->ROS_Generation Induces Antioxidant_System Cellular Antioxidant System (e.g., SOD, Glutathione Reductase) 4-MPA_Analog->Antioxidant_System Inhibits Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Leads to Antioxidant_System->ROS_Generation Inhibits Cell_Damage Cellular Damage (Lipid peroxidation, etc.) Oxidative_Stress->Cell_Damage Cell_Death Fungal Cell Death Cell_Damage->Cell_Death

Caption: Proposed mechanism of antifungal action for 4-methoxyphenyl analogs.

Structure-Activity Relationship (SAR) Analysis

While a systematic SAR study on a single, homologous series of 4-methoxyphenylacetaldehyde analogs is not extensively documented in a single source, by compiling data from studies on structurally related compounds such as 4-methoxybenzaldehydes, 4-methoxycinnamic acids, and methoxychalcones, we can deduce key structural requirements for antimicrobial activity.

The Importance of the Aldehyde and Methoxy Group Position

The aldehyde functionality is crucial for the antimicrobial activity of this class of compounds. Its electrophilic nature allows for covalent interactions with biological macromolecules. The position of the methoxy group also plays a significant role. Studies on various substituted benzaldehydes have shown that the substitution pattern on the aromatic ring dictates the potency and spectrum of activity.[3]

Comparative Antimicrobial Activity of 4-Methoxyphenyl Analogs

The following table summarizes the antimicrobial activity, represented by Minimum Inhibitory Concentration (MIC) values, of various compounds containing the 4-methoxyphenyl moiety against a range of microbial strains. Lower MIC values indicate higher potency.

Compound/AnalogStructureMicrobial StrainMIC (µg/mL)Reference
4-Methoxycinnamic acid4-CH₃O-C₆H₄-CH=CH-COOHBacillus subtilis100 (equivalent to 602 µM)[4]
Escherichia coli117 (equivalent to 708 µM)[4]
Aspergillus niger150 (equivalent to 844 µM)[4]
Candida albicans72 (equivalent to 405 µM)[4]
2-Hydroxy-4-methoxybenzaldehyde2-OH-4-CH₃O-C₆H₄-CHOFusarium graminearum200[5]
1-(4-Methoxybenzylidene)-4-methylthiosemicarbazone4-CH₃O-C₆H₄-CH=N-NH-CS-NHCH₃Salmonella typhi (ATCC 6539)64[6]
Salmonella paratyphi A64[6]
Salmonella typhimurium64[6]
Salmonella typhi128[6]
Salmonella paratyphi B128[6]
3',4',5'-Trimethoxychalcone(CH₃O)₃-C₆H₂-CO-CH=CH-C₆H₅Candida krusei3.9[7]
3'-Methoxychalcone3-CH₃O-C₆H₄-CO-CH=CH-C₆H₅Pseudomonas aeruginosa7.8[7]
2',5'-Dimethoxychalcone(CH₃O)₂-C₆H₃-CO-CH=CH-C₆H₅--[7]

Key SAR Insights:

  • Modification of the Aldehyde: Conversion of the aldehyde in 4-methoxybenzaldehyde to a thiosemicarbazone derivative can lead to potent antibacterial activity against Salmonella species.[6]

  • Cinnamic Acid Analogs: 4-Methoxycinnamic acid demonstrates broad-spectrum antimicrobial activity, with notable potency against both bacteria and fungi.[4]

  • Hydroxylation of the Ring: The presence of a hydroxyl group at the ortho position to the aldehyde, as seen in 2-hydroxy-4-methoxybenzaldehyde, confers significant antifungal activity against Fusarium graminearum.[5]

  • Chalcone Scaffolds: The incorporation of the 4-methoxyphenyl moiety into a chalcone scaffold can result in highly potent antifungal and antibacterial agents. The number and position of methoxy groups are critical for activity, with 3',4',5'-trimethoxychalcone showing exceptional potency against Candida krusei.[7]

Experimental Protocols: Antimicrobial Susceptibility Testing

To evaluate the antimicrobial activity of novel 4-methoxyphenylacetaldehyde analogs, standardized antimicrobial susceptibility testing methods should be employed. The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials
  • Test compounds (4-methoxyphenylacetaldehyde analogs)

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic/antifungal

  • Negative control (vehicle, e.g., DMSO)

  • Sterile pipette tips and multichannel pipettor

Workflow for MIC Determination

MIC_Determination_Workflow Start Start: Prepare Inoculum Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculate_Plates Inoculate Microtiter Plates Prepare_Compounds->Inoculate_Plates Incubate Incubate Plates Inoculate_Plates->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine MIC Value Read_Results->Determine_MIC

References

A Senior Application Scientist's Guide to Validating Analytical Methods for Aromatic Aldehydes in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of aromatic aldehydes in complex biological matrices is a critical endeavor. These compounds, implicated in a range of physiological and pathological processes, demand analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity. This guide provides an in-depth comparison of the three principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering insights gleaned from years of field experience to empower you to select and validate the most appropriate method for your research needs. Every protocol herein is designed as a self-validating system, grounded in the principles of scientific integrity and regulatory expectations set forth by bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Analytical Challenge: Why Aromatic Aldehydes Demand Careful Method Selection

Aromatic aldehydes, such as vanillin and benzaldehyde, are characterized by a carbonyl group attached to an aromatic ring. Their inherent reactivity and volatility, coupled with the complexity of biological samples (e.g., plasma, urine, serum), present unique analytical challenges. Method selection is therefore a critical first step, contingent on the specific analyte, the required sensitivity, and the available instrumentation.

At a Glance: A Comparative Overview of Key Analytical Techniques

The choice between HPLC-UV, GC-MS, and LC-MS/MS is a trade-off between sensitivity, specificity, cost, and sample throughput. The following table summarizes the key performance characteristics of each method, providing a high-level overview to guide your initial decision-making process.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.[1]Separation based on the analyte's boiling point and interaction with a stationary phase, with detection by mass spectrometry.[1]Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[2]
Analyte Volatility Suitable for non-volatile and thermally labile compounds, often requiring derivatization for aldehydes.[1]Requires volatile and thermally stable compounds; derivatization is often necessary for polar aldehydes.[3]Broad applicability to a wide range of polar and non-polar compounds.
Linearity (R²) > 0.997[1]≥ 0.998[1]> 0.99[4]
Accuracy (% Recovery) 98.06 - 100.40%[1]95 - 105% (typical)85 - 115% (typical)
Precision (% RSD) Intra-day: ≤ 12.03 %, Inter-day: ≤ 15%[1]Intra-day: < 15%, Inter-day: < 15%Intra-day: < 15%, Inter-day: < 15%
Limit of Detection (LOD) ~0.01 µg/mL (analyte dependent)[1]pg to low ng/mL range[5]pg/mL to fg/mL range[4]
Limit of Quantification (LOQ) ~0.03 µg/mL (analyte dependent)[1]Low ng/mL rangepg/mL range
Specificity Moderate; relies on chromatographic retention time and UV spectrum.[1]High; mass spectral data provides definitive identification.[1]Very High; based on precursor and product ion transitions.
Sample Throughput Moderate[1]Lower due to longer run times and potential derivatization.[1]High, especially with modern UHPLC systems.
Cost (Operational) Lower[1]ModerateHigher

The Cornerstone of Reliable Data: A Deep Dive into Method Validation

The validation of a bioanalytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6][7] This process is not merely a regulatory hurdle but a fundamental aspect of good scientific practice, ensuring the reliability and consistency of your data. The key validation parameters, as mandated by regulatory bodies, are discussed below.[8]

The Workflow of Method Validation

A robust method validation process follows a logical sequence of experiments designed to challenge the method's performance.

Caption: A typical workflow for bioanalytical method validation.

Key Validation Parameters Explained
  • Selectivity and Specificity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[6] For chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank biological samples.

  • Linearity and Range : Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.[6] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery.[7] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample, expressed as the relative standard deviation (%RSD).[7]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[7]

  • Stability : This assesses the chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

In the Lab: Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the analysis of aromatic aldehydes in biological samples using HPLC-UV, GC-MS, and LC-MS/MS. These protocols are intended as a starting point and should be optimized for your specific application.

Protocol 1: HPLC-UV Analysis of Aromatic Aldehydes following Derivatization with 2,4-Dinitrophenylhydrazine (DNPH)

This method is a robust and cost-effective approach for the routine quantification of aromatic aldehydes. Derivatization with DNPH is crucial as it introduces a chromophore that allows for sensitive UV detection.[9][10]

1. Materials and Reagents:

  • Aromatic aldehyde standards (e.g., vanillin, benzaldehyde)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile and phosphoric acid)[11]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Biological matrix (e.g., plasma, urine)

  • Solid-phase extraction (SPE) cartridges (C18)

2. Sample Preparation and Derivatization Workflow:

G cluster_0 Sample Preparation & Derivatization cluster_1 HPLC-UV Analysis A 1. Sample Collection (e.g., 1 mL plasma) B 2. Protein Precipitation (e.g., add 2 mL cold acetonitrile) A->B C 3. Centrifugation (10,000 x g, 10 min) B->C D 4. Supernatant Transfer C->D E 5. Derivatization (Add 100 µL DNPH solution) D->E F 6. Incubation (e.g., 60°C for 30 min) E->F G 7. Solid-Phase Extraction (SPE) (C18 cartridge) F->G H 8. Elution (with acetonitrile) G->H I 9. Evaporation & Reconstitution H->I J 10. Injection into HPLC I->J K 11. Data Acquisition & Analysis J->K G cluster_0 Sample Preparation & Derivatization cluster_1 GC-MS Analysis A 1. Sample Collection & Internal Standard Spiking B 2. Liquid-Liquid Extraction (e.g., with ethyl acetate) A->B C 3. Derivatization (Add PFBHA solution) B->C D 4. Incubation (e.g., 70°C for 60 min) C->D E 5. Phase Separation & Transfer of Organic Layer D->E F 6. Injection into GC-MS E->F G 7. Data Acquisition & Analysis F->G G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A 1. Sample Collection & Internal Standard Spiking B 2. Protein Precipitation or Solid-Phase Extraction A->B C 3. Centrifugation/Elution B->C D 4. Supernatant/Eluate Transfer C->D E 5. Evaporation & Reconstitution in Mobile Phase D->E F 6. Injection into LC-MS/MS E->F G 7. Data Acquisition & Analysis F->G

References

A Senior Application Scientist's Guide to Antioxidant Activity Assays for Phenolic Aldehydes: The Case of Homovanillin

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of natural product chemistry, pharmacology, and food science, the evaluation of antioxidant capacity is a critical step in identifying and characterizing bioactive compounds. Phenolic aldehydes, a significant class of compounds found in various natural sources, possess a unique chemical structure that includes both a hydroxyl group and an aldehyde functional group on an aromatic ring. Homovanillin (4-hydroxy-3-methoxyphenylacetaldehyde), a metabolite of dopamine and a flavoring agent, serves as an excellent model for this class. This guide provides a comprehensive comparison of key antioxidant activity assays, offering detailed protocols and the underlying scientific principles to empower researchers in their assessment of homovanillin and similar phenolic aldehydes.

The Structural Basis of Antioxidant Activity in Phenolic Aldehydes

The antioxidant potential of phenolic compounds is primarily attributed to the hydrogen-donating ability of their hydroxyl (-OH) groups, which can effectively neutralize free radicals.[1] The presence of an aldehyde (-CHO) group introduces distinct electronic effects that can modulate this activity. The antioxidant action of phenolic aldehydes can proceed through mechanisms such as Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT).[1] Understanding these mechanisms is crucial for selecting appropriate assays and interpreting the resulting data.

Comparative Overview of Major Antioxidant Assays

No single assay can fully capture the complex antioxidant profile of a compound. Therefore, employing a battery of tests with different mechanisms is highly recommended. Below is a comparison of four widely used assays: DPPH, ABTS, FRAP, and ORAC.

Table 1: Comparison of Common Antioxidant Activity Assays
AssayPrinciplePrimary MechanismAdvantagesDisadvantagesRelevance for Homovanillin
DPPH Measures the scavenging of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[2]Hydrogen Atom Transfer (HAT)[3]Simple, rapid, and cost-effective.[2]Steric hindrance can be a factor; DPPH is not a biologically relevant radical.[4]Useful for initial screening of hydrogen-donating capacity.
ABTS Measures the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[1]Electron Transfer (ET) & HAT[3]Applicable to both hydrophilic and lipophilic compounds; less steric hindrance than DPPH.[1][4]The ABTS radical is not physiologically relevant.[4]Provides a broader measure of radical scavenging against a different type of radical.
FRAP Measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to its ferrous (Fe²⁺) form.Electron Transfer (ET)Simple, rapid, and can be automated.[5]Does not measure reactivity towards free radicals; pH-dependent.[6]Quantifies the reducing power, a key aspect of antioxidant function.
ORAC Measures the protection of a fluorescent probe from peroxyl radicals.[7]Hydrogen Atom Transfer (HAT)[8]Utilizes a biologically relevant radical; measures both inhibition time and degree.[9]Requires a fluorescence microplate reader and is more complex.[10]Offers a more biologically relevant assessment of antioxidant activity against a common free radical.

Detailed Experimental Protocols

The following sections provide step-by-step protocols for each assay, suitable for evaluating phenolic aldehydes like homovanillin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the violet-colored DPPH radical to a yellow-colored, non-radical form by an antioxidant.[2]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Homovanillin and Standard Dilutions Sample_prep->Mix Incubate Incubate in Dark (30 min, Room Temp) Mix->Incubate Measure_abs Measure Absorbance at 517 nm Incubate->Measure_abs Calculate Calculate % Inhibition and IC50 Measure_abs->Calculate

Caption: Workflow for the ABTS radical cation decolorization assay.

  • Reagent Preparation:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. [1]The mixture should be kept in the dark at room temperature for 12-16 hours before use. [1] * Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm. [11]

  • Assay Procedure:

    • Prepare serial dilutions of homovanillin and a standard like Trolox.

    • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.

  • Incubation and Measurement:

    • After a set incubation time (e.g., 5-6 minutes), measure the absorbance at 734 nm. [1]

  • Calculation:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox. [12]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric (Fe³⁺) to the ferrous (Fe²⁺) form at low pH, which results in the formation of an intense blue-colored complex.

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Acetate_buffer 300 mM Acetate Buffer (pH 3.6) FRAP_reagent Mix Acetate Buffer, TPTZ, and FeCl3 (10:1:1) Acetate_buffer->FRAP_reagent TPTZ_sol 10 mM TPTZ in 40 mM HCl TPTZ_sol->FRAP_reagent FeCl3_sol 20 mM FeCl3 FeCl3_sol->FRAP_reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Homovanillin and Standard Dilutions Sample_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure_abs Measure Absorbance at 593 nm Incubate->Measure_abs Calculate Calculate FRAP Value Measure_abs->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

  • Reagent Preparation:

    • Prepare the FRAP working solution just before use by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio.

  • Assay Procedure:

    • Add a small volume of the sample or a ferrous sulfate (FeSO₄) standard to the FRAP working solution. [13]

  • Incubation and Measurement:

    • Incubate the mixture for a specified time (e.g., 4-30 minutes) at 37°C. [14] * Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using the FeSO₄ standard.

    • The FRAP value of the sample is determined from the standard curve and expressed as Fe²⁺ equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe that is being damaged by peroxyl radicals. [7]

ORAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Fluorescein_sol Prepare Fluorescein Working Solution Mix_incubate Mix Fluorescein, Sample/Standard and Incubate (37°C) Fluorescein_sol->Mix_incubate Sample_prep Prepare Homovanillin and Trolox Standard Dilutions Sample_prep->Mix_incubate Add_AAPH Add AAPH Radical Initiator Mix_incubate->Add_AAPH Measure_fluorescence Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) Add_AAPH->Measure_fluorescence Calculate Calculate Area Under the Curve (AUC) and TEAC Measure_fluorescence->Calculate

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

  • Reagent Preparation:

    • Prepare a working solution of fluorescein in phosphate buffer (75 mM, pH 7.4). [15] * Prepare a fresh solution of the peroxyl radical initiator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). [9] * Prepare dilutions of homovanillin and a Trolox standard. [9]

  • Assay Procedure:

    • In a black 96-well plate, add the fluorescein solution and the sample or standard. [9] * Incubate the plate at 37°C for a short period. [10]

  • Initiation and Measurement:

    • Initiate the reaction by adding the AAPH solution to all wells. [10] * Immediately begin measuring the fluorescence kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. [8][10]

  • Calculation:

    • Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. [10] * The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined from this curve and expressed as Trolox equivalents. [10]

Interpreting Results for Homovanillin

Studies have shown that vanillin, a structurally similar compound, exhibits strong activity in the ABTS and ORAC assays but may show weak or no activity in the DPPH assay. [16]This is attributed to its reaction mechanism, which can involve self-dimerization. [16]Therefore, when testing homovanillin, it is plausible to expect significant activity in assays like ABTS, FRAP, and ORAC, which are based on electron transfer or HAT mechanisms with less steric hindrance. A lower IC50 value in the DPPH and ABTS assays indicates higher radical scavenging activity, while a higher FRAP or ORAC value signifies greater antioxidant capacity.

Conclusion

The comprehensive evaluation of the antioxidant activity of phenolic aldehydes such as homovanillin necessitates a multi-faceted approach utilizing various assay methodologies. By understanding the principles and following the detailed protocols for the DPPH, ABTS, FRAP, and ORAC assays, researchers can obtain a robust and reliable antioxidant profile. This detailed characterization is essential for advancing our understanding of the therapeutic and preservative potential of this important class of natural compounds.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic strategies for neurodegenerative diseases, small molecules capable of mitigating neuronal damage are of paramount importance. This guide offers a comparative overview of the neuroprotective effects of 2-(4-methoxyphenyl)acetaldehyde and its structurally related compounds. While direct experimental evidence for the neuroprotective capacity of this compound is not extensively documented in publicly available literature, an examination of its close structural analogs provides significant insights into the potential mechanisms and efficacy of this chemical scaffold.

This document is intended for researchers, scientists, and professionals in drug development. It aims to provide a technical comparison based on available experimental data, elucidate the underlying mechanisms of action, and present detailed experimental protocols to facilitate further investigation in this promising area of neuropharmacology.

Structural Comparison of Lead Compounds

The compounds under review share a core methoxyphenyl moiety, with variations in the functional groups that significantly influence their biological activity. The key compounds discussed are:

  • This compound : The primary compound of interest.

  • 2-(4-hydroxy-3-methoxyphenyl)acetaldehyde (Homovanillin) : A key endogenous metabolite of dopamine, differing by the addition of a hydroxyl group on the phenyl ring.

  • Vanillin : A phenolic aldehyde with a similar substitution pattern on the aromatic ring.

  • 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (SalA-4g) : A glycosidic analog of salidroside, where the aldehyde is replaced by a glycosidically linked acetamido-sugar.

The structural similarities and differences are crucial in understanding their mechanisms of action, particularly concerning their antioxidant and anti-inflammatory properties.[1]

Comparative Neuroprotective Efficacy and Mechanisms

While data on this compound is sparse, its analogs have demonstrated notable neuroprotective effects across various in vitro and in vivo models. A comparative summary of their performance is presented below.

CompoundModel SystemNeuroprotective EffectKey Mechanistic FindingsReference
SalA-4g Primary cortical neurons (OGD)Inhibited neuronal viability loss and apoptosisIncreased glucose uptake and GLUT3 expression via calpain1/PKA/CREB pathway[2]
HT22 cells (SNP-induced)Attenuated apoptotic cell deathInhibited intracellular ROS and NO production, regulated apoptosis-related gene expression[3]
Rat MCAO modelImproved metabolic recovery in the ischemic hemispherePassed through the blood-brain barrier[4]
Homovanillin SH-SY5Y cells (6-OHDA)Rescued neuronal cells from toxic insultAntioxidant and anti-inflammatory properties[1]
Vanillin Neonatal rats (HIBD)Ameliorated neurobehavioral deficits, decreased infarct volume and brain edemaAttenuated oxidative damage and preserved blood-brain barrier integrity[5][6]
SH-SY5Y cells & Mouse model (MPP+/MPTP)Enhanced cell viability, alleviated oxidative stress and apoptosisAmeliorated dysregulation of TH, GSK-3β, PARP1, p53, Bcl-2, Bax, and Caspase-3[7]
The Promising Profile of SalA-4g: A Salidroside Analog

A significant body of research points to the potent neuroprotective effects of SalA-4g, a synthesized analog of the natural product salidroside.[2][4][8] Studies have shown that SalA-4g is more neuroprotective than its parent compound, salidroside.[2] Its mechanisms of action are multifaceted, primarily revolving around the inhibition of apoptosis and the mitigation of oxidative stress.

In models of ischemic stroke, such as oxygen-glucose deprivation (OGD) in primary neurons and middle cerebral artery occlusion (MCAO) in rats, SalA-4g has been shown to promote neuronal survival.[2][4] A key mechanism is its ability to enhance neuronal glucose uptake by increasing the expression of glucose transporter 3 (GLUT3).[2] This effect is mediated through the calpain1/PKA/CREB signaling pathway.[2]

Furthermore, in models of neurotoxicity induced by sodium nitroprusside (SNP), SalA-4g pretreatment effectively attenuated apoptotic cell death in HT22 cells.[3] This protection is attributed to its capacity to inhibit the production of intracellular reactive oxygen species (ROS) and nitric oxide (NO), and to regulate the expression of apoptosis-related genes.[3]

The ability of SalA-4g to cross the blood-brain barrier and its dose-dependent neuroprotective effects, with a therapeutic window of up to 6 hours after ischemic onset, underscore its potential as a therapeutic candidate for ischemic stroke.[4][9]

Homovanillin and Vanillin: Phenolic Aldehydes with Neuroprotective Properties

Homovanillin, an endogenous metabolite of dopamine, and the related natural compound vanillin, have also been investigated for their neuroprotective capabilities.[1][5] Their shared 4-hydroxy-3-methoxyphenyl core is believed to be crucial for their antioxidant and anti-inflammatory activities.[1]

Vanillin has demonstrated significant neuroprotection in a neonatal hypoxic-ischemic brain damage model by reducing oxidative stress and preserving the integrity of the blood-brain barrier.[5][6] In models of Parkinson's disease using MPP+ and MPTP, vanillin treatment enhanced the viability of SH-SY5Y cells and alleviated oxidative stress and apoptosis.[7] This was associated with the modulation of key proteins and genes involved in cell death and survival pathways.[7]

The neuroprotective potential of these phenolic aldehydes highlights the importance of the substituted phenyl ring in scavenging free radicals and modulating inflammatory responses.

Signaling Pathways in Neuroprotection

The neuroprotective effects of these methoxyphenyl compounds converge on several key signaling pathways implicated in neuronal survival and death.

Anti-Apoptotic Pathways

A common mechanism of action is the modulation of apoptotic pathways. SalA-4g, for instance, has been shown to restore the balance of pro- and anti-apoptotic proteins, such as the Bcl-2/Bax ratio, and inhibit the activation of caspase-3.[8] This prevents the execution of the apoptotic program and promotes cell survival.

cluster_0 Apoptotic Stimuli (e.g., OGD, SNP) cluster_1 Mitochondrial Pathway cluster_2 Therapeutic Intervention stimuli Ischemia / Neurotoxins bax Bax stimuli->bax activates cytochrome_c Cytochrome c release bax->cytochrome_c bcl2 Bcl-2 bcl2->cytochrome_c inhibits caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis sal_a_4g SalA-4g sal_a_4g->bax downregulates sal_a_4g->bcl2 upregulates sal_a_4g->caspase3 inhibits

Caption: Anti-apoptotic mechanism of SalA-4g.

Antioxidant and Anti-inflammatory Pathways

The presence of the phenolic hydroxyl group in homovanillin and vanillin contributes to their ability to scavenge free radicals.[1] SalA-4g has also been shown to reduce ROS and NO production.[3] This antioxidant activity is a critical first line of defense against neuronal damage.

cluster_0 Cellular Stress cluster_1 Mediators cluster_2 Therapeutic Intervention cluster_3 Cellular Damage stress Oxidative Stress / Inflammation ros ROS stress->ros no NO stress->no damage Neuronal Damage ros->damage no->damage compounds Methoxyphenyl Analogs (SalA-4g, Homovanillin, Vanillin) compounds->ros scavenges/inhibits production compounds->no inhibits production

Caption: Antioxidant activity of methoxyphenyl compounds.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

In Vitro Model of Oxygen-Glucose Deprivation (OGD)

This protocol is adapted from studies evaluating the neuroprotective effects of SalA-4g in primary cortical neurons.[4]

Objective: To assess the neuroprotective effect of a test compound against ischemia-like injury in vitro.

Methodology:

  • Cell Culture:

    • Plate primary cortical neurons in appropriate culture plates and maintain until mature.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM and transfer the plates to a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a predetermined duration (e.g., 2-4 hours).

  • Compound Treatment:

    • Prepare stock solutions of the test compound (e.g., SalA-4g) in a suitable solvent (e.g., DMSO).

    • Add the test compound at various concentrations to the culture medium either before (pre-treatment) or after (post-treatment) the OGD period.

  • Reoxygenation:

    • After the OGD period, replace the medium with normal culture medium containing glucose and return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.

  • Assessment of Neuronal Viability:

    • MTT Assay: Add MTT solution to each well and incubate. Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from damaged cells.

start Start: Mature Primary Neurons wash Wash with glucose-free DMEM start->wash ogd Induce OGD in hypoxic chamber wash->ogd treatment Add Test Compound (Pre- or Post-OGD) ogd->treatment reoxygenation Reoxygenation with normal medium treatment->reoxygenation assessment Assess Neuronal Viability (MTT/LDH Assay) reoxygenation->assessment end End assessment->end

Caption: Workflow for the Oxygen-Glucose Deprivation (OGD) assay.

In Vitro Model of MPP+-Induced Neurotoxicity in SH-SY5Y Cells

This protocol is based on studies investigating the neuroprotective effects of vanillin in a Parkinson's disease model.[7]

Objective: To evaluate the protective effect of a test compound against MPP+-induced toxicity in a human neuroblastoma cell line.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in appropriate medium. For differentiation, treat with retinoic acid for several days.

  • Compound Pre-treatment:

    • Plate the differentiated SH-SY5Y cells.

    • Pre-treat the cells with various concentrations of the test compound (e.g., vanillin) for a specified duration (e.g., 2 hours).

  • Neurotoxin Exposure:

    • Add MPP+ to the culture medium to induce neurotoxicity and incubate for 24-48 hours.

  • Assessment of Cell Viability and Apoptosis:

    • Cell Viability (MTT Assay): As described in Protocol 4.1.

    • Apoptosis (Hoechst Staining): Stain the cells with Hoechst 33342 and visualize nuclear morphology under a fluorescence microscope. Apoptotic nuclei will appear condensed and fragmented.

    • Caspase-3 Activity Assay: Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric substrate.

  • Measurement of Oxidative Stress:

    • Intracellular ROS: Use a fluorescent probe such as DCFH-DA to measure the levels of intracellular ROS by flow cytometry or fluorescence microscopy.

Future Directions and Conclusion

The available evidence strongly suggests that the methoxyphenyl scaffold is a promising starting point for the development of neuroprotective agents. The glycosidic analog, SalA-4g, has demonstrated particularly robust neuroprotective effects in preclinical models of ischemic stroke, warranting further investigation.

Future research should focus on:

  • Direct evaluation of this compound: It is crucial to conduct in vitro and in vivo studies to directly assess the neuroprotective properties of the parent compound and establish a baseline for comparison.

  • Structure-Activity Relationship (SAR) studies: A systematic investigation of the impact of different substituents on the phenyl ring and the aldehyde functional group will provide valuable insights for optimizing the neuroprotective efficacy of this class of compounds.

  • Elucidation of additional mechanisms of action: While anti-apoptotic and anti-oxidative pathways have been identified, further studies are needed to explore other potential targets, such as neuroinflammatory pathways and protein aggregation.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 2-(4-methoxyphenyl)acetaldehyde (CAS No. 5703-26-4). As a research chemical prevalent in organic synthesis and the fragrance industry, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2] This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in established regulatory frameworks and chemical principles.

Hazard Profile and Regulatory Imperative

This compound is not a benign substance; it is classified as a hazardous chemical.[3][4] Understanding its specific hazards is the critical first step in appreciating the necessity for specialized disposal procedures. The Globally Harmonized System (GHS) classification provides a clear summary of its risks.

Hazard ClassGHS Hazard StatementRationale and Implications
Acute Toxicity, Oral H302: Harmful if swallowedIngestion can lead to significant toxicological effects, necessitating immediate medical attention.
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause inflammation, redness, and discomfort. Prolonged exposure should be avoided.[5][6]
Skin Sensitization H317: May cause an allergic skin reactionRepeated contact may lead to sensitization, where subsequent exposures to even minute amounts can trigger an allergic response.[3][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationSplashes can result in significant eye damage. Chemical splash goggles are mandatory when handling.[5][6]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of vapors or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[5][6]

Source: GHS classification data compiled from multiple supplier safety data sheets.[3][4][6]

The legal framework governing the disposal of such chemicals in the United States is primarily the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7][8] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[8] Improper disposal is a violation of federal law and can lead to significant penalties.[7]

The Core Disposal Protocol: A Step-by-Step Methodology

This protocol ensures compliance with regulatory standards and prioritizes laboratory safety. All chemical waste should be treated as hazardous unless confirmed otherwise by an environmental health and safety professional.[9]

Step 1: Personal Protective Equipment (PPE) and Initial Containment

Before handling the waste, ensure you are wearing appropriate PPE. This is your first and most critical line of defense.

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Step 2: Waste Characterization

Based on its GHS classification, this compound waste must be managed as hazardous chemical waste . This determination is the crucial trigger for the subsequent steps. Do not attempt to neutralize or treat the chemical unless you are operating under a specific, approved protocol from your institution's safety office.[10][11]

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidental mixing of incompatible wastes and ensure the disposal vendor has accurate information.

  • Select a Container: Choose a container made of a compatible material (e.g., glass or polyethylene) that is in good condition and has a secure, leak-proof screw cap.[7][9]

  • Label the Container: Attach a hazardous waste tag, available from your institution's Environmental Health & Safety (EHS) department, as soon as you begin accumulating waste in the container.[12] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full, unabbreviated chemical name: "Waste this compound" .

    • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

    • The date accumulation started.[12]

Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[12][13]

  • Designate the SAA: This must be a location within the laboratory and under the control of the operator.

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.[9]

  • Segregate Incompatibles: Store the aldehyde waste away from incompatible materials, particularly strong oxidizing agents, strong bases, or other reactive chemicals that could cause a dangerous reaction.

  • Keep Containers Closed: The waste container must remain tightly sealed at all times, except when adding waste.[9][12]

Step 5: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste themselves or using public disposal systems.[9]

  • Contact Your EHS Office: Once the container is full or you have finished the project generating the waste, submit a collection request to your institution's EHS or Safety Office.[9][12]

  • Follow Institutional Procedures: Your EHS department will arrange for pickup by trained personnel who will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generated: This compound sds Consult Safety Data Sheet (SDS) & GHS Classification start->sds characterize Characterize as Hazardous Waste sds->characterize container Select Leak-Proof, Compatible Container characterize->container label Affix Hazardous Waste Tag (Full Chemical Name, Date) container->label store Store in Designated SAA with Secondary Containment label->store segregate Segregate from Incompatible Chemicals store->segregate pickup Request Pickup from EHS / Safety Office segregate->pickup end Compliant Disposal by Licensed Vendor pickup->end

Caption: Decision workflow for compliant chemical waste disposal.

Prohibited Disposal Methods and Their Scientific Rationale

Understanding why certain disposal methods are forbidden reinforces safe practices and environmental stewardship.

  • Sewer Disposal (Sink Drains): PROHIBITED. this compound is insoluble in water and can be toxic to aquatic life.[1] Aldehydes can also interfere with the biological processes used in public wastewater treatment plants.[7][9][10]

  • Trash Disposal (Solid Waste): PROHIBITED. As a hazardous liquid, this chemical can leak from garbage collection vehicles and landfills, contaminating soil and groundwater. Its irritant properties also pose a risk to sanitation workers.[7]

  • Evaporation in Fume Hood: PROHIBITED. This practice does not destroy the chemical but merely transfers it into the atmosphere, contributing to air pollution and posing an inhalation risk to others in the building and surrounding community. This is explicitly forbidden as a disposal method.[9]

Spill Management Protocol

In the event of a small spill within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to soak up the liquid.

  • Collect Absorbent: Carefully scoop the contaminated absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (following your lab's specific procedures) and dispose of the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office as required by institutional policy.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

A Researcher's Guide to the Safe Handling of 2-(4-methoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-(4-methoxyphenyl)acetaldehyde, a key reagent in various research and development applications. Adherence to these procedures is critical for ensuring personnel safety and maintaining the integrity of your experimental work. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.

Understanding the Hazard Profile

This compound (CAS No. 5703-26-4) is an aromatic aldehyde that requires careful handling due to its potential health hazards.[1][2][3][4] Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, its primary hazards include:

  • H302: Harmful if swallowed. [1][2][3]

  • H315: Causes skin irritation. [1][2][5][6][7][8]

  • H317: May cause an allergic skin reaction. [1][2][3]

  • H319: Causes serious eye irritation. [1][2][5][6][7][8]

  • H335: May cause respiratory irritation. [1][2][3][5][7][8]

The presence of the aldehyde functional group makes this compound reactive.[9] Aldehydes, in general, are known to be reactive electrophiles that can interact with biological macromolecules, leading to irritation and sensitization.[10] It is this reactivity that necessitates the stringent personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment of your specific experimental procedures should always guide your PPE selection. The following table summarizes the recommended PPE for handling this compound.

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile or Butyl rubber)Laboratory coatNot generally required
Weighing & Aliquoting Chemical splash gogglesChemical-resistant gloves (Nitrile or Butyl rubber). Consider double-gloving.Fully-buttoned laboratory coatRequired if not in a certified chemical fume hood. Use a NIOSH-approved respirator with an organic vapor cartridge.
Solution Preparation & Handling Chemical splash goggles and a full-face shieldChemical-resistant gloves (Nitrile or Butyl rubber) with long cuffsChemical-resistant apron over a laboratory coatWork must be conducted in a certified chemical fume hood.
Rationale for PPE Selection
  • Eye and Face Protection : Due to the risk of serious eye irritation, chemical splash goggles are mandatory.[5][6][7] A full-face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during pouring or transfers.[11][12]

  • Hand Protection : Aldehydes can penetrate some glove materials. Therefore, chemically resistant gloves such as nitrile or butyl rubber are recommended.[10] Latex gloves are not suitable for handling aldehydes as they offer inadequate protection.[10][11] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection : A standard laboratory coat is sufficient for low-volume handling. For procedures with a higher splash risk, a chemical-resistant apron provides an additional layer of protection.[11][12] Ensure that no skin is exposed by wearing long pants and closed-toe shoes.[12]

  • Respiratory Protection : The vapors of this compound can cause respiratory irritation.[5][7] All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[12][13] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge must be used.[10]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for minimizing exposure risk.

Engineering Controls
  • Ventilation : All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.[12][13]

  • Safety Equipment : An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[12]

Procedural Workflow for Safe Handling

The following diagram illustrates the critical steps for safely handling this compound, from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Aliquot in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Perform Transfers Carefully handle_weigh->handle_transfer handle_cap Keep Containers Tightly Capped handle_transfer->handle_cap post_clean Decontaminate Work Area handle_cap->post_clean Complete Handling post_waste Segregate and Label Waste post_clean->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for Safe Handling of this compound

Storage and Disposal Protocols

Proper storage and disposal are integral to the safe management of this compound.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

  • For long-term storage, it is recommended to keep the compound under an inert atmosphere in a freezer at or below -20°C.[1][2]

  • Store away from incompatible materials and foodstuff containers.[14]

Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Segregation : Do not mix waste containing this compound with other waste streams.[12]

  • Liquid Waste : Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[12]

  • Solid Waste : Contaminated solid waste, such as gloves, pipette tips, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.[15]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.